molecular formula C9H12N2OS2 B020429 (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one CAS No. 110221-26-6

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Cat. No.: B020429
CAS No.: 110221-26-6
M. Wt: 228.3 g/mol
InChI Key: JIKPFDXBWSSTCF-XPUUQOCRSA-N
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Description

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2OS2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKPFDXBWSSTCF-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](SC[C@@H](C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551264
Record name (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110221-26-6
Record name (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Foreword

The compound this compound represents a novel chiral heterocyclic entity with potential applications in medicinal chemistry. Its structure, featuring a 1,4-thiazepan-5-one core, a basic amino group, and an aromatic thienyl moiety, suggests a rich and complex physicochemical profile. As with any new chemical entity (NCE) destined for drug development, a thorough understanding of its fundamental properties is not merely a preliminary step but the very foundation upon which its entire discovery and development program is built. This guide provides a comprehensive framework for the elucidation of these critical basic properties, blending theoretical principles with actionable experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring a robust and reliable dataset for informed decision-making in a research and development setting.

Structural and Physicochemical Postulates

A molecule's structure dictates its properties. Before embarking on experimental characterization, an in silico and theoretical analysis of this compound provides essential hypotheses to guide our investigation.

The key structural features are:

  • Primary Amine (-NH₂): This group at the C6 position is the most prominent basic center. Its pKa will be a primary determinant of the molecule's ionization state at physiological pH.

  • Thioether (-S-): The sulfur atom in the thiazepane ring can influence ring conformation and may be susceptible to oxidation, a key metabolic pathway.

  • Amide (-C(=O)N-): The lactam moiety is generally planar and contributes to the molecule's polarity and hydrogen bonding capabilities. It is also a potential site for hydrolysis.

  • Thienyl Group: This aromatic ring adds steric bulk and lipophilicity. The sulfur atom within the thiophene ring is less basic than the primary amine.

  • Stereochemistry (2S, 6R): The defined stereocenters are critical for biological activity and will influence the compound's crystal packing and interaction with other chiral molecules.

Based on these features, we can postulate that the compound will behave as a base, with its solubility and lipophilicity being highly dependent on pH.

Core Characterization Workflow: A Sequential Approach

A logical, phased approach to characterization is crucial for efficiency and data integrity. The workflow should prioritize experiments that provide foundational data needed for subsequent, more complex analyses.

G A Structure & Purity Verification (NMR, MS, HPLC) B Aqueous Solubility Determination (Kinetic & Thermodynamic) A->B C pKa Determination (Potentiometric Titration) B->C D LogD Measurement (Shake-Flask or HPLC) C->D  pKa essential for LogD buffer selection E pH-Dependent Stability Profile C->E D->E  Lipophilicity influences degradation kinetics F Oxidative Stability E->F G cluster_0 Stability Assay Workflow A Prepare Compound Stock in Organic Solvent B Spike into Buffers (pH 2 to 12) A->B C Incubate at 50°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction D->E F Analyze by HPLC-UV E->F G Plot ln[C] vs. Time F->G H Calculate Rate Constant (k) G->H I Generate pH-Rate Profile (log k vs. pH) H->I

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. With the chemical formula C₉H₁₂N₂OS₂ and a molecular weight of 228.33 g/mol , this thiazepan derivative has a specific stereochemistry that is crucial for its biological activity.[1] This guide provides a comprehensive overview of its primary mechanism of action, focusing on its role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and its own potential biological activities. We will delve into its molecular interactions, potential therapeutic applications, and the experimental methodologies used to elucidate its function.

Introduction: The Significance of the Thiazepan Scaffold

The 1,4-thiazepan-5-one core is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active molecules. The unique seven-membered ring containing both sulfur and nitrogen atoms provides a flexible yet constrained conformation that can effectively interact with biological targets. The presence of a thiophene moiety and an amino group at specific stereocenters in this compound further enhances its potential for specific molecular interactions.[2] This compound has garnered attention primarily for its role in the synthesis of cardiovascular drugs, but emerging research also points towards other potential therapeutic applications.[2]

Primary Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

The most well-documented role of this compound is as a critical building block for the synthesis of ACE inhibitors, such as Temocapril. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a pivotal role in maintaining vascular tone.

Molecular Interaction with ACE

While this compound is an intermediate, its structural features are designed to mimic the transition state of the ACE substrate, allowing it and its derivatives to bind to the enzyme's active site with high affinity. The mechanism of action involves the following key interactions:

  • Zinc-Binding Group: The active site of ACE contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. The carboxyl group in the final ACE inhibitor, derived from the thiazepan structure, chelates this zinc ion, thereby inhibiting the enzyme.

  • Hydrogen Bonding: The amide and carbonyl groups within the thiazepan ring can form hydrogen bonds with amino acid residues in the active site of ACE.

  • Hydrophobic Interactions: The thiophene ring provides a hydrophobic moiety that can interact with hydrophobic pockets within the enzyme's active site, enhancing binding affinity.[3]

The specific (2S,6R) stereochemistry is paramount for the correct orientation of these interacting groups within the ACE active site, leading to potent inhibition.

Visualizing the ACE Inhibition Pathway

The following diagram illustrates the role of ACE in the RAAS and the point of inhibition by compounds derived from this compound.

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  Conversion ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Thiazepan_Derivative This compound -derived ACE Inhibitor Thiazepan_Derivative->ACE  Inhibition

Caption: ACE Inhibition Pathway.

Other Potential Biological Activities and Mechanisms

Beyond its role in cardiovascular drug synthesis, research suggests that this compound and related thiazepan derivatives may possess other biological activities.

Antimicrobial Properties

Thiazepan derivatives have been investigated for their antimicrobial properties. The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic pathways in microorganisms. The sulfur and nitrogen heteroatoms in the thiazepan ring are thought to play a role in coordinating with metal ions in bacterial enzymes, leading to their inactivation.

Anticancer Potential

Some studies have indicated that this compound could have potential in cancer therapy. The suggested mechanism of action involves the inhibition of cellular pathways critical for tumor growth. This could include the inhibition of specific kinases or other enzymes involved in cell proliferation and survival. Further research is needed to fully elucidate the specific molecular targets in cancer cells.

Experimental Protocols for Mechanistic Elucidation

To determine the mechanism of action of this compound and its derivatives, a series of in vitro and in silico experiments are typically employed.

In Vitro Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of the compound against a specific enzyme (e.g., ACE).

Methodology:

  • Enzyme and Substrate Preparation: A purified solution of the target enzyme (e.g., rabbit lung ACE) and a synthetic substrate (e.g., FAPGG - N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine) are prepared in a suitable buffer.

  • Inhibitor Preparation: A stock solution of this compound or its derivative is prepared and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • The enzyme, buffer, and varying concentrations of the inhibitor are pre-incubated.

    • The reaction is initiated by the addition of the substrate.

    • The change in absorbance over time, resulting from the cleavage of the substrate, is monitored using a spectrophotometer.

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Molecular Docking Studies

Objective: To predict the binding mode and affinity of the compound to its target protein.

Workflow:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). The 3D structure of the ligand (this compound) is generated and energy-minimized.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the ligand within the active site of the protein.

  • Analysis: The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues. The binding energy for each pose is calculated to estimate the binding affinity.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis Enzyme_Prep Enzyme & Substrate Preparation Assay Enzyme Inhibition Assay Enzyme_Prep->Assay Inhibitor_Prep Inhibitor Preparation Inhibitor_Prep->Assay IC50 IC50 Determination Assay->IC50 Validation Mechanism Validation IC50->Validation Protein_Ligand_Prep Protein & Ligand 3D Structure Preparation Docking Molecular Docking Simulation Protein_Ligand_Prep->Docking Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis Binding_Analysis->Validation Hypothesis Hypothesized Mechanism of Action cluster_invitro cluster_invitro Hypothesis->cluster_invitro cluster_insilico cluster_insilico Hypothesis->cluster_insilico

Caption: Experimental Workflow for Mechanism Elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][]

PropertyValue
CAS Number 110221-26-6
Molecular Formula C₉H₁₂N₂OS₂
Molecular Weight 228.33 g/mol
Boiling Point 492.8°C at 760 mmHg
Melting Point 163-165°C
Density 1.286 g/cm³

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a well-established role as a key intermediate in the synthesis of ACE inhibitors. Its mechanism of action in this context is based on the structural features that allow its derivatives to effectively bind to and inhibit the ACE enzyme. Furthermore, preliminary evidence suggests potential antimicrobial and anticancer activities, although these mechanisms require more in-depth investigation. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to explore its full therapeutic potential and to identify novel molecular targets.

References

An In-Depth Technical Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: Synthesis, Characterization, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS: 110221-26-6) is a pivotal chiral intermediate in contemporary pharmaceutical synthesis. Its distinct seven-membered heterocyclic structure, featuring a 1,4-thiazepan-5-one core, is fundamental to its role as the cornerstone for the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril.[1] The precise stereochemistry at the C2 and C6 positions is paramount to its biological activity and subsequent therapeutic efficacy in cardiovascular medicine. This guide provides a comprehensive technical overview of the molecule's structure, stereoselective synthesis via enzymatic dynamic kinetic resolution, detailed analytical characterization, and its ultimate conversion to Temocapril. Furthermore, it explores the compound's emergent potential in antimicrobial and anticancer applications, supported by detailed, field-proven protocols for biological evaluation. This document is intended for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and pharmaceutical process development.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound possessing a unique thiazepan scaffold. The structure consists of a seven-membered ring containing a sulfur atom, a nitrogen atom, and an amide functional group, substituted with a 2-thienyl moiety at the C2 position and an amino group at the C6 position. The stereochemical designation (2S,6R) is critical for its function as a precursor to biologically active molecules.

Key Physicochemical Data

A summary of the essential physicochemical properties is presented in Table 1, providing critical data for laboratory handling, characterization, and synthesis planning.

PropertyValueSource(s)
CAS Number 110221-26-6[][3]
Molecular Formula C₉H₁₂N₂OS₂[][3]
Molecular Weight 228.33 g/mol [][3]
IUPAC Name (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one[]
Appearance White to off-white crystalline powder/solid[3][4]
Melting Point 163-171°C[3][4]
Boiling Point 492.8°C at 760 mmHg[3]
Density 1.286 g/cm³[3][4]
Storage Conditions 2-8°C, protect from light, store under an inert gas
Solid-State Conformation: Insights from X-ray Crystallography

The three-dimensional arrangement of the molecule in the solid state has been elucidated by X-ray diffraction studies. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 610858 .[] Analysis of this data reveals the specific bond angles, lengths, and the puckering of the seven-membered thiazepan ring, which are crucial for understanding its reactivity and intermolecular interactions in a crystalline matrix. The thienyl and amino substituents adopt specific orientations that minimize steric hindrance and allow for hydrogen bonding networks, influencing the compound's solubility and crystal packing.

Stereoselective Synthesis: The Enzymatic Approach

Achieving the desired (2S,6R) stereochemistry is the most critical challenge in the synthesis of this intermediate. While various chemical strategies exist, Enzymatic Dynamic Kinetic Resolution (DKR) has emerged as a superior method for its high enantiopurity and operational efficiency.

Rationale for Enzymatic DKR

Dynamic Kinetic Resolution is a powerful technique that overcomes the 50% theoretical yield limit of classical kinetic resolutions. It combines a highly enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer, allowing for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer.

For this specific molecule, the enzyme Candida antarctica lipase B (CAL-B) is exceptionally effective. It selectively acylates the amino group of the (6R)-enantiomer from a racemic mixture of 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. The unreacted (6S)-enantiomer is concurrently racemized, continuously feeding the (6R)-enantiomer into the enzymatic acylation cycle. This process is illustrated in the workflow diagram below.

G cluster_0 Dynamic Kinetic Resolution (DKR) Workflow racemate Racemic Amine (6R)- and (6S)-enantiomers enzyme Candida antarctica Lipase B (CAL-B) + Acyl Donor (e.g., Vinyl Acetate) racemate->enzyme Selective Acylation racemization Racemization Catalyst (in-situ) racemization->racemate Re-enters cycle product (2S,6R)-N-acetylated Amine (Desired Product Precursor) enzyme->product (R)-enantiomer reacts unreacted (2S,6S)-Amine (Unreacted) enzyme->unreacted (S)-enantiomer unreacted separation Chromatographic Separation product->separation unreacted->racemization Racemizes caption Enzymatic DKR Workflow. G cluster_1 Synthetic Pathway to Temocapril start (2S,6R)-6-amino-2- (2-thienyl)-1,4-thiazepan-5-one reagent1 Ethyl 2-oxo-4-phenylbutyrate + NaBH₃CN (Reductive Amination) start->reagent1 intermediate N-Substituted Intermediate reagent1->intermediate Step 1 reagent2 Ethyl bromoacetate + Base (N-Alkylation) intermediate->reagent2 product Temocapril (ACE Inhibitor) reagent2->product Step 2 caption Pathway from Intermediate to Temocapril.

References

An In-depth Technical Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and medicinal chemistry. The guide synthesizes available data on its chemical identity, physical characteristics, and offers insights into its handling, analysis, and synthetic pathways. While experimental data for some properties of this specific molecule are limited, this guide provides context based on related chemical structures and established analytical principles.

Introduction

This compound is a bicyclic heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its primary importance lies in its role as a crucial building block for the synthesis of Temocapril, a potent ACE inhibitor used in the management of hypertension.[1] The specific stereochemistry of this intermediate, (2S,6R), is critical for the biological activity of the final active pharmaceutical ingredient (API).[1] The molecule features a seven-membered 1,4-thiazepan-5-one ring system, which presents unique conformational characteristics and synthetic challenges. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are computed and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one[2]
CAS Number 110221-26-6[2]
Molecular Formula C₉H₁₂N₂OS₂[2]
Molecular Weight 228.33 g/mol [2]
Appearance White to off-white crystalline powder[2][3]
Melting Point 163-171 °C[3]
Boiling Point 492.8 °C at 760 mmHg (Predicted)[3]
Density 1.286 g/cm³ (Predicted)[3]
XLogP3 0.3 (Computed)[2]
pKa Data not available
Solubility Data not available
Crystal Structure Available in the Cambridge Structural Database (CCDC Number: 610858)[2]

Storage and Handling: this compound should be stored in a cool, dry place, protected from light and under an inert atmosphere to prevent degradation.[1]

Synthesis

The stereoselective synthesis of this compound is a critical step in the overall synthesis of Temocapril. The control of the two chiral centers is paramount. While specific, detailed protocols are often proprietary, the literature suggests several effective strategies.

One of the notable approaches is the use of enzymatic dynamic kinetic resolution (DKR) . This method allows for the selective transformation of one enantiomer of a racemic mixture, leading to a high yield of the desired stereoisomer. Other synthetic strategies include stereoselective cyclization reactions of appropriately substituted precursors.

Below is a generalized workflow for a potential synthetic approach:

G cluster_0 Synthesis Workflow start Starting Materials (e.g., 2-Thienylglycine derivative and a sulfur-containing component) step1 Condensation Reaction start->step1 step2 Cyclization step1->step2 step3 Stereoselective Resolution (e.g., Enzymatic DKR or Chiral Chromatography) step2->step3 purification Purification (e.g., Crystallization) step3->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

Analytical Methodologies

The characterization and quality control of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and chiral integrity of the compound. A typical HPLC method would involve a chiral stationary phase to separate the desired (2S,6R) enantiomer from other stereoisomers.

Illustrative HPLC Method Parameters:

  • Column: Chiral stationary phase (e.g., polysaccharide-based)

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive to improve peak shape.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (typically around 230-260 nm).

  • Flow Rate: 0.5 - 1.5 mL/min.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations of the primary amine and the amide.

  • C=O stretching of the amide carbonyl.

  • C-N and C-S stretching vibrations.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would be expected at m/z corresponding to its molecular weight.

The following diagram illustrates a typical analytical workflow for this compound:

G cluster_1 Analytical Workflow sample Sample of this compound hplc Chiral HPLC Analysis sample->hplc Purity & Enantiomeric Excess nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Elucidation ms Mass Spectrometry sample->ms Molecular Weight Confirmation ir IR Spectroscopy sample->ir Functional Group Analysis data Data Analysis and Structure Confirmation hplc->data nmr->data ms->data ir->data

Caption: A representative analytical workflow for the characterization of the target compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the industrial synthesis of Temocapril . The precise three-dimensional arrangement of its atoms is essential for the subsequent synthetic steps and for achieving the high enantiomeric purity required for the final drug product.

Beyond its established role in Temocapril synthesis, the thiazepan-5-one scaffold with a thiophene substitution may hold potential for the development of other biologically active molecules. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role in the synthesis of Temocapril. This guide has summarized the available physicochemical data and outlined the key synthetic and analytical considerations. While there are gaps in the publicly available experimental data for this specific molecule, the information provided herein, based on established chemical principles and data from related compounds, offers a valuable starting point for researchers and drug development professionals. Further experimental investigation into the solubility, pKa, and detailed spectroscopic properties would be beneficial to the scientific community.

References

Navigating the Solubility Profile of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Temocapril, presents a unique set of physicochemical properties that are critical to understand for efficient process development and formulation.[1] This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines established methodologies for its determination, and discusses the underlying molecular characteristics that govern its solubility behavior. While specific quantitative solubility data remains limited in publicly accessible literature, this guide synthesizes the available qualitative information and provides a framework for researchers to conduct their own detailed solubility assessments.

Introduction: The Significance of a Key Intermediate

This compound (CAS Number: 110221-26-6) is a heterocyclic compound featuring a thiazepan-5-one core.[1] Its stereospecific configuration is crucial for its role in the synthesis of Temocapril, a medication used in the management of hypertension.[1] The journey of a pharmaceutical intermediate from synthesis to its final active pharmaceutical ingredient (API) form is heavily influenced by its physical and chemical properties, with solubility being a paramount consideration. Understanding the solubility of this intermediate is essential for optimizing reaction conditions, purification processes such as recrystallization, and handling procedures to ensure high yield and purity of the final product.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₂N₂OS₂[1][2]
Molecular Weight 228.33 g/mol [1][3]
Appearance Off-White to Pale Beige Solid/white crystalline powder[][5]
Melting Point 163-165 °C[3][]
Density 1.286 g/cm³[][5]

Solubility Profile: A Qualitative Assessment

Direct, quantitative solubility data for this compound is not extensively reported in peer-reviewed journals or publicly available databases. However, qualitative descriptions from various chemical suppliers and related literature provide valuable initial insights into its solubility characteristics.

Table of Qualitative Solubility:

SolventSolubilitySource
Dimethylformamide (DMF)Slightly Soluble[3][6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][6]
MethanolSlightly Soluble[3]
Ethanol/Water MixturesEnhanced Solubility[1]

The moderate polarity suggested by the presence of thienyl and thiazepanone moieties, along with an amino group, aligns with the observation of slight solubility in polar aprotic solvents like DMF and DMSO, as well as in methanol.[1] The enhanced solubility in ethanol/water mixtures suggests that a solvent system with a tunable polarity can be effective for dissolution.[1] The low aqueous solubility of the free base of Temocapril further implies that this intermediate likely exhibits limited solubility in pure water.[7]

Factors Influencing Solubility

The solubility of this compound is dictated by its molecular structure and the interplay of intermolecular forces with the solvent.

  • Molecular Structure: The molecule possesses both hydrogen bond donors (the amino group and the amide proton) and acceptors (the carbonyl oxygen, the nitrogen and sulfur atoms in the ring, and the sulfur of the thienyl group). The rigid, bicyclic-like structure and the presence of the aromatic thienyl group contribute to its crystalline nature, which in turn affects solubility.

  • pH: The presence of a primary amino group (a basic center) and an amide group (which can be weakly acidic) suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. Conversely, in strongly basic solutions, the amide proton could potentially be removed, although this is less likely under typical processing conditions. The "U-shaped" solubility curve common for amino acids, with a minimum solubility at the isoelectric point, provides a useful conceptual model.

  • Temperature: Generally, for solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This principle is fundamental to purification by recrystallization. Determining the temperature-solubility profile is crucial for developing efficient crystallization and isolation procedures.

Experimental Determination of Solubility: A Practical Guide

Given the absence of comprehensive public data, researchers will need to perform their own solubility studies. The following section outlines standard, reliable protocols for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, buffered solutions at various pHs) in a sealed, inert vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid. Alternatively, centrifuge the sample and carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B Transfer C Filter or Centrifuge B->C Transfer D Analyze concentration by HPLC C->D Analyze

References

The Pivotal Role of Stereochemistry: A Technical Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In drug development, the selection of a single, optimal stereoisomer is often critical for achieving therapeutic efficacy and ensuring safety. This technical guide provides an in-depth exploration of the stereochemical importance of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril. We will delve into the profound impact of the (2S,6R) configuration on the biological activity of the final drug, present detailed protocols for its stereoselective synthesis and analysis, and discuss the underlying mechanistic principles that govern its function. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, process development, and analytical chemistry.

Introduction: The Primacy of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in modern pharmacology. Enantiomers, the pair of mirror-image stereoisomers, can exhibit vastly different pharmacological and toxicological profiles due to their distinct interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2][3] The use of single-enantiomer drugs can lead to improved therapeutic indices, more predictable pharmacokinetic profiles, and a reduction in adverse effects compared to their racemic mixtures.[1]

This compound (CAS Number: 110221-26-6) is a bicyclic heterocyclic compound that serves as a critical building block in the synthesis of Temocapril, a potent ACE inhibitor used in the management of hypertension.[4][5] The molecule possesses two stereocenters at the C2 and C6 positions of the 1,4-thiazepan-5-one ring, giving rise to four possible stereoisomers. This guide will illuminate why the (2S,6R) configuration is not merely a matter of structural nuance but a prerequisite for the desired therapeutic effect.

The Biological Imperative of the (2S,6R) Configuration

The therapeutic efficacy of Temocapril is contingent on its in vivo hydrolysis to the active diacid metabolite, Temocaprilat.[5][6] It is Temocaprilat that binds to and inhibits the angiotensin-converting enzyme, a key regulator of blood pressure.[5] The precise stereochemistry of the this compound intermediate is directly translated to the stereochemistry of Temocaprilat, and it is this specific spatial arrangement that dictates the high-affinity binding to the ACE active site.

Studies have unequivocally demonstrated the critical nature of this stereochemical configuration. Inversion of the stereocenters leads to a dramatic loss of biological activity. It has been reported that the (2R,6S)-diastereomer of the final active compound exhibits negligible ACE inhibition, with an affinity reduction of over 90% compared to the (2S,6R) isomer.[4] This stark difference underscores the necessity for stringent stereochemical control during the synthesis of the intermediate.

Quantitative Impact of Stereochemistry on ACE Inhibition

The following table summarizes the profound effect of stereochemistry on the ACE inhibitory activity of the active metabolite derived from the thiazepanone intermediate.

Stereoisomer of Active MetaboliteRelative ACE Inhibitory Activity
Derived from (2S,6R) -intermediateHigh (Potent Inhibition)
Derived from (2R,6S) -intermediateNegligible (>90% reduction in affinity)[4]
Other DiastereomersSignificantly Reduced Activity

Stereoselective Synthesis of this compound

Achieving high enantiomeric and diastereomeric purity is the primary challenge in the synthesis of this key intermediate. Several strategies have been developed, with Enzymatic Dynamic Kinetic Resolution (DKR) emerging as a highly effective and widely adopted method.

Workflow for Stereoselective Synthesis

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Dynamic Kinetic Resolution (DKR) cluster_2 Separation and Isolation racemate Racemic 6-amino-2-(2-thienyl) -1,4-thiazepan-5-one dkr Candida antarctica Lipase B (CAL-B) Acyl Donor (e.g., Vinyl Acetate) Controlled pH and Temperature racemate->dkr Selective Acetylation of (6R)-enantiomer separation Chromatographic Separation dkr->separation Mixture of acetylated (6R) and unreacted (6S) enantiomers product (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one (>99% ee) separation->product

Caption: Workflow for the stereoselective synthesis of the target compound.

Detailed Protocol: Enzymatic Dynamic Kinetic Resolution

This protocol is based on the principle that Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), selectively acylates one enantiomer of a racemic amine, allowing for the subsequent separation of the acylated and unreacted enantiomers.

Materials:

  • Racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether, MTBE)

  • Phosphate buffer (pH 7.5-8.0)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (1 equivalent) in MTBE, add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).

  • Add the acylating agent, vinyl acetate (1.1 equivalents), to the mixture.

  • Maintain the reaction temperature at a controlled level, typically between 25-40 °C.

  • Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a mild aqueous acid (to remove any remaining unreacted amine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting mixture of the acylated (6R)-enantiomer and the unreacted (6S)-amine by silica gel column chromatography to isolate the desired this compound. The (6R)-acetylated compound can be hydrolyzed back to the amine if desired.

Causality Behind Experimental Choices:

  • Enzyme Selection: Candida antarctica lipase B is chosen for its well-documented high enantioselectivity in the resolution of a wide range of amines and alcohols.[4]

  • Acylating Agent: Vinyl acetate is a common choice as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.

  • Solvent: A non-polar organic solvent like MTBE is used to ensure the enzyme remains active and to facilitate solubility of the reactants.

  • Temperature and pH Control: These parameters are critical for maintaining the optimal activity and stability of the enzyme.[4]

Analytical Methods for Stereochemical Verification

Rigorous analytical methods are essential to confirm the absolute stereochemistry and enantiomeric purity of the synthesized intermediate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric excess of the product. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Illustrative Chiral HPLC Protocol:

  • Column: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column, is often effective for the separation of amino compounds.[7]

  • Mobile Phase: A polar organic mobile phase, for instance, a mixture of methanol, acetonitrile, acetic acid, and triethylamine, is commonly employed. The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 230-254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR can confirm the overall structure, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity (< 5 Å).[8]

NOESY Analysis Workflow:

  • Acquire a high-resolution 2D NOESY spectrum of the purified compound.

  • Analyze the cross-peaks, which indicate spatial proximity between protons.

  • For this compound, specific NOE correlations between protons on the thiazepan ring and the thiophene ring can help to confirm the relative cis or trans relationship of the substituents at C2 and C6.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis sample Dissolve purified compound in deuterated solvent nmr Acquire 2D NOESY Spectrum (Set appropriate mixing time) sample->nmr analysis Identify cross-peaks indicating through-space proton-proton interactions nmr->analysis confirmation Confirm relative stereochemistry based on observed NOE correlations analysis->confirmation

Caption: Workflow for stereochemical confirmation using NOESY NMR.

Gold Standard: X-ray Crystallography

For unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[4] This technique provides a precise three-dimensional map of the atomic positions in the crystal lattice. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 610858.[1]

Conclusion: A Case Study in the Imperative of Stereochemical Control

The case of this compound serves as a powerful illustration of the central role of stereochemistry in modern drug development. The biological activity of its ultimate product, Temocapril, is not merely influenced but is fundamentally dictated by the precise (2S,6R) configuration of this key intermediate. This necessitates the use of sophisticated stereoselective synthetic methods, such as enzymatic dynamic kinetic resolution, and rigorous analytical techniques to ensure the production of a single, therapeutically effective stereoisomer. For researchers and professionals in the pharmaceutical sciences, a deep understanding and meticulous control of stereochemistry are indispensable for the successful development of safe and effective medicines.

References

An In-Depth Technical Guide to the Synthesis of (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible synthetic strategy for the stereoselective synthesis of (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one, a heterocyclic compound of interest in pharmaceutical research and drug development. The unique structural features of this molecule, including a chiral 1,4-thiazepan-5-one core, a stereodefined amino group, and a thiophene moiety, present a compelling synthetic challenge that requires a carefully designed and controlled reaction sequence. This document will delve into the retrosynthetic analysis, key synthetic transformations, and detailed experimental considerations for achieving the target molecule with high stereochemical fidelity.

Introduction: The Significance of Chiral Thiazepanones

The 1,4-thiazepan-5-one scaffold is a seven-membered heterocyclic ring system that has garnered attention in medicinal chemistry due to its presence in various biologically active molecules. The incorporation of specific stereocenters, such as the (2S,6R) configuration in the target molecule, is often crucial for potent and selective interaction with biological targets. The thiophene ring is a well-known bioisostere for the phenyl group and is frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.[1][2] The presence of a primary amino group provides a handle for further derivatization and can play a key role in molecular recognition at the target site.

This guide will propose a convergent and stereocontrolled synthetic route, drawing upon established methodologies in asymmetric synthesis, heterocyclic chemistry, and peptide coupling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one ( 1 ), suggests a strategy centered around the formation of the seven-membered ring via an intramolecular cyclization. The key disconnections are the amide bond and the thioether linkage.

Retrosynthesis Target (1) (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one Intermediate_A N-protected dipeptide precursor Target (1)->Intermediate_A Amide bond formation (Intramolecular) Intermediate_B (R)-3-amino-3-(thiophen-2-yl)propanoic acid derivative Intermediate_A->Intermediate_B Peptide coupling Intermediate_C (S)-cysteine derivative Intermediate_A->Intermediate_C Peptide coupling Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Intermediate_B->Thiophene-2-carbaldehyde Asymmetric Strecker or Mannich reaction Protected_Glycine Protected Glycine Intermediate_B->Protected_Glycine Asymmetric addition L-Cysteine L-Cysteine Intermediate_C->L-Cysteine Protection Chiral_Auxiliary Chiral Auxiliary

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two key chiral building blocks: a derivative of (R)-3-amino-3-(thiophen-2-yl)propanoic acid and a suitable derivative of L-cysteine. The stereochemistry at C6 would be derived from a chiral pool starting material or an asymmetric transformation, while the stereocenter at C2 would originate from an asymmetric addition to a thiophene-derived aldehyde.

Proposed Synthetic Pathway

The forward synthesis is envisioned to proceed in a convergent manner, culminating in the stereoselective construction of the 1,4-thiazepan-5-one ring.

Synthesis of the Chiral Amino Acid Moiety

The synthesis of the (R)-3-amino-3-(thiophen-2-yl)propanoic acid derivative can be achieved through an asymmetric Mannich reaction. This reaction involves the condensation of thiophene-2-carbaldehyde, a suitable amine (or ammonia equivalent), and a ketone enolate or its equivalent, catalyzed by a chiral catalyst.

Synthesis_of_Chiral_Amino_Acid cluster_0 Asymmetric Mannich Reaction Thiophene_Aldehyde Thiophene-2-carbaldehyde Mannich_Product Chiral β-Amino Ester Thiophene_Aldehyde->Mannich_Product Amine Protected Amine (e.g., p-methoxyaniline) Amine->Mannich_Product Enolate_Source Silyl Ketene Acetal Enolate_Source->Mannich_Product Chiral_Catalyst Chiral Brønsted Acid or Lewis Acid Chiral_Catalyst->Mannich_Product catalysis Peptide_Coupling_and_Cyclization cluster_1 Assembly and Ring Formation Boc_Amino_Acid Boc-(R)-amino-thienyl-propanoic acid Dipeptide Protected Dipeptide Boc_Amino_Acid->Dipeptide Cysteine_Ester H-L-Cys(Trt)-OMe Cysteine_Ester->Dipeptide Coupling_Reagent HATU, DIPEA Coupling_Reagent->Dipeptide coupling Thiol_Intermediate Dipeptide with free thiol Dipeptide->Thiol_Intermediate 1. Saponification 2. Thiol deprotection Deprotection_Thiol TFA, TIS Final_Product (2S,6R)-6-Boc-amino-2-thiophen-2-yl-1,4-thiazepan-5-one Thiol_Intermediate->Final_Product Intramolecular Cyclization Intramolecular_Cyclization Base (e.g., NaH)

References

An In-depth Technical Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: A Key Intermediate in Advanced Cardiovascular Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a pivotal heterocyclic compound in the landscape of medicinal chemistry and drug development. Primarily recognized as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril, this molecule's unique structural features and stereochemistry are critical to its biological activity. This document will delve into the rationale behind its discovery, its synthesis, chemical properties, and its role in the broader context of cardiovascular drug development, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Thiazepan-5-one Scaffold

The discovery and development of novel therapeutic agents are often driven by the exploration of unique chemical scaffolds that can effectively interact with biological targets. The 1,4-thiazepan-5-one core of the title compound is one such scaffold that has garnered significant interest. This seven-membered heterocyclic ring system, featuring both a sulfur and a nitrogen atom, provides a three-dimensional architecture that can be strategically functionalized to achieve high-affinity binding to enzyme active sites.

This compound (CAS Number: 110221-26-6) is a prime example of the successful application of this scaffold.[1][2] Its discovery was not an isolated event but rather a part of the broader effort to develop second-generation ACE inhibitors with improved efficacy and pharmacokinetic profiles over the first-generation drugs like captopril. The key innovation in this class of molecules was the incorporation of a heterocyclic ring to mimic the peptide structure of natural ACE substrates, while also introducing functionalities that could interact with the zinc ion in the enzyme's active site.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂N₂OS₂[1][2]
Molecular Weight 228.33 g/mol [1][2]
Appearance Off-white to pale beige solid[4]
Melting Point 163-171 °C[4][5]
Boiling Point 492.8 °C at 760 mmHg[]
Density 1.286 g/mL at 25 °C[4]
Storage Conditions 2-8°C, protected from light, under inert gas[1]

Structural Elucidation:

The structure of this compound, with its defined stereochemistry, is crucial for its biological activity. The (2S,6R) configuration dictates the spatial orientation of the 2-thienyl and 6-amino groups, which is essential for the subsequent coupling reactions in the synthesis of Temocapril and for the final drug's interaction with the ACE active site. The 2-thienyl group, a bioisostere of a phenyl group, contributes to the molecule's binding affinity through hydrophobic interactions.

Synthesis and Stereochemical Control: A Strategic Approach

The synthesis of this compound is a multi-step process where stereochemical control is paramount. While various synthetic strategies can be envisioned, the most common approaches focus on constructing the thiazepan-5-one ring with the desired stereochemistry. A generalized synthetic workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product A 2-Thienylglycine Derivative C Condensation A->C B Amino-thiol Precursor B->C D Stereoselective Cyclization C->D E Deprotection D->E F This compound E->F

Figure 1: Generalized synthetic workflow for this compound.

Experimental Rationale and Protocol Outline:

The synthesis typically begins with readily available chiral starting materials to establish the stereocenters early in the process. A plausible, though generalized, protocol is as follows:

  • Condensation: The synthesis often initiates with the condensation of a 2-thienylglycine derivative with a suitable thiocarbonyl reagent.[1] The choice of protecting groups for the amino and carboxylic acid functionalities of the glycine derivative is critical to prevent side reactions and to be orthogonal to the conditions of the subsequent steps.

  • Stereoselective Cyclization: The resulting intermediate undergoes a stereoselective cyclization to form the 1,4-thiazepan-5-one ring.[1] This is the most critical step for establishing the (2S,6R) stereochemistry. The reaction conditions, including solvent, temperature, and the choice of base, are optimized to favor the formation of the desired diastereomer. Methodologies like ring-closing metathesis (RCM) or intramolecular cyclization are often employed for this transformation.

  • Deprotection: The final step involves the removal of the protecting groups to yield the free amino group of the target compound. The deprotection strategy must be chosen carefully to avoid racemization or degradation of the product.

Self-Validation and Quality Control:

Each step of the synthesis must be rigorously monitored for purity and stereochemical integrity.

  • Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and assess the purity of the intermediates and the final product. Chiral HPLC is essential to determine the enantiomeric and diastereomeric purity.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the intermediates and the final product. The coupling constants and chemical shifts of the protons on the stereogenic centers can provide information about the relative stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the amide carbonyl and the amino group.

Role in the Discovery of Temocapril and Mechanism of Action

This compound is a crucial building block for the synthesis of Temocapril, an orally active ACE inhibitor.[1][7] Temocapril is a prodrug that is rapidly absorbed and metabolized in the liver to its active diacid form, temocaprilat.[7][8]

G cluster_0 Synthesis cluster_1 In Vivo Activation cluster_2 Pharmacological Action A This compound C Temocapril (Prodrug) A->C B Side Chain Precursor B->C D Temocaprilat (Active Drug) C->D Hepatic Metabolism E Angiotensin-Converting Enzyme (ACE) D->E Binding F Inhibition of Angiotensin II Production E->F Inhibition

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: A Key ACE Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is a pivotal chiral intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors, most notably Temocapril.[1] The specific stereochemistry of this bicyclic heterocyclic compound, with a (2S,6R) configuration, is crucial for its biological activity.[1] As an ACE inhibitor, it plays a role in preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This document provides a comprehensive guide to the stereoselective synthesis of this important pharmaceutical building block, detailing the underlying chemical principles and offering step-by-step protocols suitable for a research and development setting.

The molecular formula of the target compound is C₉H₁₂N₂OS₂ with a molecular weight of 228.33 g/mol .[2][] Its structure features a seven-membered 1,4-thiazepan-5-one ring system, which presents unique challenges and opportunities in its stereocontrolled synthesis.

Synthetic Strategy Overview

The most logical and widely applicable approach for the synthesis of this compound involves a convergent strategy. This entails the coupling of two key chiral synthons: a derivative of (S)-2-thienylalanine and a derivative of (R)-cysteine. This is followed by an intramolecular cyclization to form the desired seven-membered thiazepan-5-one ring. The stereocenters at positions 2 and 6 are established from the outset by using the appropriate enantiomerically pure amino acid starting materials.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Key Transformations S_Thienylalanine (S)-2-Thienylalanine Protection N-Protection of (S)-2-Thienylalanine S_Thienylalanine->Protection e.g., Boc-anhydride R_Cysteine (R)-Cysteine Methyl Ester Coupling Amide Bond Formation R_Cysteine->Coupling e.g., HBTU, DIPEA Protection->Coupling Cyclization Intramolecular Cyclization and Deprotection Coupling->Cyclization e.g., TFA/DCM Final_Product (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one Cyclization->Final_Product

Figure 1: Overall synthetic workflow.

Detailed Protocols

Part 1: Preparation of N-Boc-(S)-2-thienylalanine

Rationale: The protection of the amino group of (S)-2-thienylalanine is essential to prevent unwanted side reactions during the subsequent amide coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its facile removal under acidic conditions.

Protocol:

  • Dissolution: Dissolve (S)-2-thienylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 equivalents) dissolved in water.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-Boc-(S)-2-thienylalanine as a white solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis.

Parameter Value
Typical Yield90-95%
Purity (by NMR)>95%
AppearanceWhite solid

Table 1: Expected results for N-Boc-(S)-2-thienylalanine synthesis.

Part 2: Amide Coupling to form N-Boc-(S)-(2-thienylalanyl)-(R)-cysteine methyl ester

Rationale: The formation of the amide bond between the protected thienylalanine and cysteine methyl ester is the crucial step that links the two chiral building blocks. The use of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) is a standard and efficient method for peptide synthesis, minimizing racemization.

Protocol:

  • Reagent Preparation:

    • Dissolve N-Boc-(S)-2-thienylalanine (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add (R)-cysteine methyl ester hydrochloride (1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dipeptide.

Parameter Value
Typical Yield75-85%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Table 2: Expected results for dipeptide synthesis.

Part 3: Intramolecular Cyclization and Deprotection to Yield this compound

Rationale: This final step involves the simultaneous removal of the Boc protecting group and the intramolecular cyclization to form the seven-membered thiazepan-5-one ring. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group, and the resulting free amine can then undergo an intramolecular aminolysis of the methyl ester to form the cyclic amide.

G Dipeptide N-Boc-(S)-(2-thienylalanyl) -(R)-cysteine methyl ester Deprotection Boc Deprotection (TFA) Dipeptide->Deprotection Intermediate Ammonium Intermediate Deprotection->Intermediate Cyclization Intramolecular Aminolysis Intermediate->Cyclization Final_Product (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one Cyclization->Final_Product

Figure 2: Mechanism of cyclization and deprotection.

Protocol:

  • Reaction Setup: Dissolve the dipeptide from Part 2 (1 equivalent) in anhydrous dichloromethane (DCM).

  • Deprotection and Cyclization: Add trifluoroacetic acid (TFA, 10-20 equivalents) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its trifluoroacetate salt.

    • Filter the solid and wash with cold diethyl ether.

  • Neutralization and Isolation:

    • To obtain the free amine, dissolve the TFA salt in water and neutralize with a mild base such as saturated sodium bicarbonate solution or a basic ion-exchange resin.

    • Extract the product with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

    • Dry the organic layer, filter, and concentrate to yield the final product.

Parameter Value
Typical Yield60-70%
Purity (by HPLC)>97%
AppearanceOff-white to pale beige solid[4]
Melting Point164-171 °C[4]

Table 3: Expected results for the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry: To verify the molecular weight (228.33 g/mol ).[2][]

  • Chiral HPLC: To determine the enantiomeric purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents used in this synthesis.

Conclusion

The synthetic route outlined in these application notes provides a reliable and stereocontrolled method for the preparation of this compound. By carefully selecting the starting materials and employing standard peptide coupling and cyclization methodologies, this key ACE inhibitor intermediate can be synthesized in good yield and high purity. This protocol serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Application Notes & Protocols: Initial Agricultural Screening of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Directive

This document provides a comprehensive framework for the initial agricultural screening of the novel chemical entity (NCE), (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one , hereafter referred to as Compound AG-T2T .

As of the date of this publication, Compound AG-T2T is not a registered or characterized agrochemical. Therefore, this guide is designed for research and development professionals to conduct a primary, multi-disciplinary evaluation of its potential as a fungicide, insecticide, or herbicide. The protocols herein are synthesized from established, validated methodologies in agrochemical discovery and are intended to generate robust, preliminary data to guide further investigation.[1]

The core objective is to systematically assess the biological activity of Compound AG-T2T against a representative panel of targets, providing a foundational dataset for a "Go/No-Go" decision on its continued development.

Scientific Rationale: Hypothesized Bioactivity Based on Structural Motifs

The chemical structure of Compound AG-T2T contains two key motifs that suggest a rationale for screening for agricultural applications: the thiophene ring and a seven-membered heterocyclic core .

  • Thiophene Moiety: The thiophene ring, a sulfur-containing heterocycle, is a recognized "pharmacophore" in agrochemistry.[2] Derivatives containing this moiety have demonstrated potent biological activities. For instance, N-(thiophen-2-yl) nicotinamides have been developed as effective fungicides against pathogens like cucumber downy mildew.[2] Other thiophene-derived compounds, such as certain aminophosphonates, have shown significant herbicidal properties.[3] Thienopyrimidine derivatives have also been explored as plant growth regulators.[4]

  • 1,4-Thiazepan-5-one Core: While this specific core is novel in the agrochemical context, heterocyclic compounds are the bedrock of the industry. Structurally related seven-membered rings like benzodiazepines have been investigated for a vast range of bioactivities, including antimicrobial and herbicidal effects.[5] Furthermore, thiourea derivatives, which also feature a sulfur-nitrogen backbone, are used widely as insecticides and fungicides, suggesting the potential for complex sulfur- and nitrogen-containing heterocycles to interact with biological targets in pests and pathogens.[6][7]

This structural analysis justifies a broad-spectrum primary screening approach to identify any potential utility of Compound AG-T2T in crop protection.

Tier 1 Screening Workflow: A Phased Approach

A tiered screening strategy is essential for efficient resource allocation. The initial phase focuses on high-throughput in vitro and small-scale in vivo assays to detect any signal of biological activity.

G cluster_0 Phase 1: Primary Screening cluster_1 In Vitro Assays (High-Throughput) cluster_2 In Vivo Assays (Whole Organism) cluster_3 Phase 2: Data Analysis & Decision compound Compound AG-T2T (Stock Solution Prep) fungal Fungal Spore Germination Assay compound->fungal Test Concentrations insect Insect Cell Line Viability Assay compound->insect Test Concentrations herbicidal Whole Plant Phytotoxicity (Pre- & Post-Emergence) compound->herbicidal Test Concentrations fungicidal Leaf Disk Assay (Protective & Curative) compound->fungicidal Test Concentrations insecticidal Larval Contact Assay compound->insecticidal Test Concentrations analysis Analyze % Inhibition / Mortality Calculate EC50 / LC50 / GR50 fungal->analysis insect->analysis herbicidal->analysis fungicidal->analysis insecticidal->analysis decision Go / No-Go Decision Prioritize Lead Activity analysis->decision

Caption: Tier 1 Screening Workflow for Compound AG-T2T.

Experimental Protocols: Tier 1 Evaluation

4.1 General Preparation: Compound AG-T2T Stock Solution

  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Solvent Selection: Begin by assessing the solubility of Compound AG-T2T in common laboratory solvents (e.g., DMSO, Acetone, Ethanol). Select the solvent that provides the best solubility and has the lowest intrinsic toxicity to the test systems. For most primary screens, DMSO is a common choice.

  • Procedure: a. Accurately weigh 10 mg of Compound AG-T2T. b. Dissolve in the minimum required volume of the selected solvent (e.g., DMSO) to create a 10 mg/mL (or higher) stock solution. c. Store at -20°C in an amber vial to protect from light. d. For aqueous test media, ensure the final concentration of the organic solvent is non-phytotoxic and does not exceed a validated threshold (typically <0.5%).[8]

4.2 Protocol 1: Fungicidal Screening - In Vitro Spore Germination Assay

This protocol is adapted from standardized high-throughput methods for fungicide discovery.[9]

  • Objective: To determine the direct inhibitory effect of Compound AG-T2T on the germination of fungal spores.

  • Target Organisms: Botrytis cinerea (Gray Mold) and Fusarium graminearum (Fusarium Head Blight).

  • Methodology: a. Prepare a spore suspension of the target fungus in a nutrient-poor broth (e.g., Potato Dextrose Broth diluted 1:10) to a final concentration of 1 x 10⁵ spores/mL. b. In a 96-well microtiter plate, add 5 µL of Compound AG-T2T serial dilutions (prepared in the test medium from the stock solution) to achieve final concentrations ranging from 0.1 to 250 µg/mL. c. Include a negative control (solvent only) and a positive control (commercial fungicide, e.g., Carbendazim). d. Add 95 µL of the spore suspension to each well. e. Incubate the plates at 25°C for 18-24 hours in the dark. f. Using a microscope, assess a minimum of 100 spores per well. A spore is considered germinated if the germ tube is longer than the spore's diameter. g. Calculate the percentage of germination inhibition relative to the negative control.

4.3 Protocol 2: Insecticidal Screening - Larval Contact Assay

This protocol provides a general method for assessing contact toxicity, which can be adapted from established assays.[10][11]

  • Objective: To evaluate the toxicity of Compound AG-T2T to a model insect larva upon direct contact.

  • Target Organism: Spodoptera frugiperda (Fall Armyworm) - 2nd instar larvae.

  • Methodology: a. Prepare serial dilutions of Compound AG-T2T in acetone containing a non-ionic surfactant (e.g., 0.1% Triton X-100). Final concentrations should range from 1 to 500 µg/mL. b. Line the bottom of a 24-well plate with filter paper disks. c. Apply 100 µL of each test solution evenly onto a filter paper disk and allow the acetone to evaporate completely in a fume hood. d. Place one 2nd instar larva into each well. e. Seal the plate with a breathable membrane. f. Include a negative control (solvent + surfactant only) and a positive control (commercial insecticide, e.g., Cypermethrin). g. Incubate at 26°C with a 16:8 (L:D) photoperiod. h. Assess mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush. i. Correct for control mortality using Abbott's formula if necessary.[11]

4.4 Protocol 3: Herbicidal Screening - Whole Plant Bioassay

This protocol follows robust guidelines for testing putative herbicides in a controlled environment.[12][13]

  • Objective: To assess the phytotoxic effects of Compound AG-T2T on representative monocot and dicot species.

  • Target Organisms: Zea mays (Corn - monocot) and Brassica napus (Canola - dicot).

  • Methodology: a. Pre-emergence Application: i. Sow 5 seeds of each species in 10 cm pots filled with a standard potting mix. ii. Prepare aqueous spray solutions of Compound AG-T2T at rates equivalent to 100, 500, 1000, and 2000 g/ha. Include a surfactant (e.g., 0.2% v/v). iii. Immediately after sowing, apply the solutions as a spray to the soil surface using a calibrated track sprayer. iv. Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 24°C/18°C day/night, 16h photoperiod). v. Assess emergence percentage and phytotoxicity symptoms (stunting, chlorosis, necrosis) 14 and 21 days after treatment (DAT). b. Post-emergence Application: i. Grow plants as above until they reach the 2-3 leaf stage. ii. Apply the same range of spray solutions directly to the foliage. iii. Assess phytotoxicity and calculate the Growth Reduction percentage (GR₅₀) based on fresh weight biomass compared to an untreated control at 14 DAT. c. Controls: Always include an untreated control and a commercial herbicide control (e.g., Glyphosate for post-emergence).

Data Presentation and Interpretation

All quantitative results from the Tier 1 screening should be summarized for clear interpretation. The goal is to identify a "hit"—a statistically significant biological effect at a reasonable concentration.

Table 1: Hypothetical Summary of Tier 1 Screening Results for Compound AG-T2T

Assay TypeTarget OrganismEndpointResult (at 100 µg/mL)Calculated EC₅₀/LC₅₀/GR₅₀ (µg/mL)Notes / Observations
Fungicidal Botrytis cinerea% Spore Germ. Inhibition85%45.2Strong inhibitory effect.
Fusarium graminearum% Spore Germ. Inhibition15%> 250Weak to no activity.
Insecticidal Spodoptera frugiperda% Mortality (48h)5%> 500No significant activity.
Herbicidal (Pre) Zea mays% Growth Reduction< 5%> 2000 g/haExcellent crop safety.
Brassica napus% Growth Reduction95%480 g/haPotent pre-emergence activity on dicot.
Herbicidal (Post) Zea mays% Growth Reduction< 5%> 2000 g/haExcellent crop safety.
Brassica napus% Growth Reduction20%> 2000 g/haWeak post-emergence activity.

Interpretation Logic:

G start Screening Data (Table 1) cond1 EC50 / LC50 < 50 µg/mL OR GR50 < 500 g/ha? start->cond1 decision_go PRIORITIZE Advance to Tier 2 Dose-Response & Spectrum Expansion cond1->decision_go Yes decision_no DE-PRIORITIZE Archive Compound Data cond1->decision_no No

Caption: Decision logic for advancing a 'hit' compound.

Based on the hypothetical data, Compound AG-T2T shows promise as both a selective pre-emergence herbicide for use in monocot crops and as a fungicide against specific pathogens. These "hits" would be prioritized for Tier 2 testing, which would involve dose-response curve generation, testing against a broader spectrum of weeds and fungi, and initial mode of action studies.

References

Application Notes & Protocols: Antimicrobial Efficacy Testing of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The compound (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is a heterocyclic molecule belonging to the thiazepan class.[1][2] Its structure, featuring a seven-membered ring with amino and thienyl substitutions, suggests potential biological activity worth investigating for antimicrobial applications.[1][3] Thiazepan derivatives have shown promise for significant antimicrobial properties, making this specific compound a candidate for rigorous efficacy testing.[1][4]

This guide provides a structured, multi-tiered approach to systematically evaluate the antimicrobial efficacy of this compound. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6][7][8] The progression from foundational screening assays to dynamic bactericidal assessments is designed to build a comprehensive profile of the compound's antimicrobial potential.

Expert Insight: The structural similarity of the 1,4-thiazepan-5-one core to beta-lactam antibiotics warrants a testing panel that includes bacterial strains with known resistance mechanisms, such as beta-lactamase production. This allows for an early assessment of the compound's spectrum of activity and its potential to overcome common resistance pathways.

Compound Profile

  • IUPAC Name: (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one[2]

  • CAS Number: 110221-26-6[3][9]

  • Molecular Formula: C₉H₁₂N₂OS₂[2]

  • Molecular Weight: 228.33 g/mol [1][2]

  • Appearance: Off-White to Pale Beige Solid[3]

  • Solubility: Solubility must be empirically determined in relevant solvents (e.g., DMSO, water, ethanol) to prepare stock solutions for testing. Initial insolubility in aqueous media is common; DMSO is a typical starting solvent for stock preparation, with subsequent dilutions made in the test medium.

Overall Antimicrobial Efficacy Testing Workflow

A systematic evaluation is critical to understanding a compound's antimicrobial profile. The workflow should progress from determining basic inhibitory concentrations to understanding the dynamics of its killing activity.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_bactericidal Phase 3: Bactericidal Activity cluster_dynamics Phase 4: Killing Dynamics Compound Compound Solubilization & Stock Preparation MIC Protocol 1: Determine MIC (Broth Microdilution) Compound->MIC QC_Strains Prepare QC Strains (e.g., ATCC 25922, 29213) QC_Strains->MIC QC Test_Strains Prepare Test Strains (Gram+/Gram- Panel) Test_Strains->MIC Disk Protocol 2: Disk Diffusion Assay (Qualitative Screen) Test_Strains->Disk MBC Protocol 3: Determine MBC MIC->MBC Based on MIC results TimeKill Protocol 4: Time-Kill Kinetics MBC->TimeKill Inform concentration selection G cluster_interpretation Interpreting MIC vs. MBC Results cluster_logic Logic Flow Results MIC Result MBC Result Interpretation Interpretation Results->Interpretation Compare start Are MBC and MIC values close? (e.g., MBC/MIC ≤ 4) bactericidal Compound is likely BACTERICIDAL start->bactericidal Yes bacteriostatic Compound is likely BACTERIOSTATIC start->bacteriostatic No

References

Application Note: A Chemoenzymatic Dynamic Kinetic Resolution (DKR) Protocol for the Asymmetric Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of enantiomerically pure (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key intermediate in the development of cardiovascular therapeutics such as Temocapril.[1] The described method employs a powerful chemoenzymatic Dynamic Kinetic Resolution (DKR) strategy, which overcomes the inherent 50% yield limitation of traditional kinetic resolutions.[2][3][4] By coupling the high enantioselectivity of Candida antarctica lipase B (CAL-B) with an efficient in situ racemization of the undesired enantiomer using a ruthenium catalyst, this one-pot process enables the quantitative conversion of a racemic starting material into the desired single stereoisomer with excellent enantiopurity.[1][2][5][6] This guide is intended for researchers in medicinal chemistry, process development, and biocatalysis, offering both a practical, step-by-step methodology and a thorough explanation of the underlying scientific principles.

Introduction: The Imperative for Stereochemical Control

The biological activity of chiral molecules is often confined to a single enantiomer. The thiazepanone derivative this compound is a prime example, where its specific stereochemistry is critical for its function as a precursor to potent angiotensin-converting enzyme (ACE) inhibitors.[1] Consequently, developing efficient and scalable methods to produce this isomer in high enantiomeric purity is a significant goal in pharmaceutical manufacturing.

While classical kinetic resolution (KR) using enzymes can effectively separate enantiomers, it is inherently limited to a maximum theoretical yield of 50%, as only one of the two enantiomers is converted.[2] Dynamic Kinetic Resolution (DKR) emerges as a superior strategy by integrating the enzymatic resolution with a concurrent racemization of the slower-reacting enantiomer.[4][7][8] This dynamic process continuously replenishes the substrate pool with the desired enantiomer, making a theoretical yield of 100% achievable.[8][9]

This document details a robust DKR process combining the well-established selectivity of Candida antarctica Lipase B (CAL-B) for amine acylation with a compatible ruthenium-based racemization catalyst.[1][2][10]

Principle of the Chemoenzymatic DKR Method

The success of this DKR protocol hinges on the seamless compatibility and synergistic action of two distinct catalytic cycles operating in a single pot: an enzymatic kinetic resolution and a metal-catalyzed racemization.[6][8]

  • Enzymatic Kinetic Resolution (KR): The enzyme Candida antarctica lipase B (CAL-B), often used in an immobilized form like Novozym 435 for enhanced stability and reusability, exhibits high enantioselectivity.[10][11][12] In the presence of an acyl donor (e.g., vinyl acetate), CAL-B selectively catalyzes the acylation of the primary amine on the (6R)-enantiomer of the racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. The (6S)-enantiomer is not recognized by the enzyme's active site and remains unreacted.

  • In Situ Racemization: A ruthenium complex, such as Shvo's catalyst or a heterogeneous Ru(III) on zeolite, serves as the racemization catalyst.[2][5][13] This catalyst facilitates the rapid interconversion of the unreacted (6S)-amine into the (6R)-amine through a reversible hydrogen transfer mechanism. This step is crucial; without it, the reaction would cease once all the initial (6R)-amine was consumed, capping the yield at 50%.

The combination of these two processes ensures that as the (6R)-amine is consumed by the enzyme, the racemization catalyst continuously converts the remaining (6S)-amine into the racemic mixture, providing a constant supply of the (6R)-substrate for the enzyme. This dynamic interplay allows the reaction to proceed to completion, transforming the entire racemic starting material into the single, desired acylated (2S,6R) product.

DKR_Mechanism cluster_0 Racemic Substrate Pool cluster_2 Product racemate Racemic Amine (6R)-Amine + (6S)-Amine enzyme CAL-B (Enzyme) racemate->enzyme (6R)-Amine selective acylation catalyst Ru-Catalyst racemate->catalyst (6S)-Amine (unreacted) product (R)-Acylated Amine (Desired Product) enzyme->product  + Acyl Donor catalyst->racemate Racemization

Figure 1: Chemoenzymatic DKR Workflow.

Materials and Reagents

Reagent / MaterialGradeRecommended SupplierNotes
Racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one>98%Commercial SourceThe starting substrate for the resolution.
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)Biocatalysis GradeCommercial SourceThe selective enzyme. Store desiccated at 4°C.
Ruthenium Racemization Catalyst (e.g., Shvo's catalyst)Synthesis GradeCommercial SourceHandle under an inert atmosphere. Other heterogeneous Ru catalysts can also be used.[5][13]
Vinyl AcetateAnhydrous, >99%Commercial SourceAcyl donor. Can be substituted with other acyl donors like isopropyl acetate.[1][2]
TolueneAnhydrousCommercial SourceReaction solvent. Other aprotic solvents may be screened for optimization.
Sodium Carbonate (Na₂CO₃)Anhydrous powderCommercial SourceBase added to enhance racemization efficiency.[2]
Ethyl AcetateHPLC GradeCommercial SourceFor work-up and chromatography.
HexanesHPLC GradeCommercial SourceFor chromatography.
Silica Gel60 Å, 230-400 meshCommercial SourceFor purification by column chromatography.
Chiral HPLC Column (e.g., CHIRALPAK® series)Analytical GradeCommercial SourceFor determination of enantiomeric excess.

Detailed Experimental Protocol

4.1. Reaction Setup

Causality Note: This procedure is performed under an inert atmosphere (Nitrogen or Argon) to protect the Ruthenium catalyst from oxidation, which would lead to deactivation and inefficient racemization. Anhydrous solvents are critical as water can hydrolyze the acyl donor and interfere with the enzymatic reaction.

  • To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (1.0 equiv).

  • Add the Ruthenium catalyst (e.g., Shvo's catalyst, 1-2 mol%).

  • Add anhydrous sodium carbonate (0.5 equiv).[2]

  • Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.

  • Via syringe, add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.

  • Add the acyl donor, vinyl acetate (1.5-2.0 equiv).

  • Begin stirring the mixture and heat to the desired reaction temperature (e.g., 60-70 °C). Rationale: Elevated temperatures are often required for efficient ruthenium-catalyzed racemization of amines.[14]

  • Once the temperature has stabilized, add the immobilized CAL-B (Novozym 435, typically 20-30 mg per 100 mg of substrate).

4.2. Reaction Monitoring

Causality Note: Regular monitoring is essential to determine the reaction endpoint. The goal is to achieve >99% conversion with >99% enantiomeric excess (ee) of the product. Over-running the reaction is generally not detrimental but is inefficient.

  • Periodically (e.g., every 4-6 hours), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.

  • Filter the aliquot through a small plug of silica or a syringe filter to remove the immobilized enzyme.

  • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC).

  • Analyze the sample by chiral HPLC to determine the conversion (by comparing the peak areas of the starting material and the acylated product) and the enantiomeric excess of the product.

4.3. Work-up and Purification

  • Once the reaction has reached completion (as determined by HPLC analysis), cool the mixture to room temperature.

  • Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of ethyl acetate. The enzyme can often be washed and reused for subsequent batches.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude residue, containing the desired acylated product and the catalyst, is then purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes to separate the product from residual catalyst and any minor byproducts.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the acylated (2S,6R)-product as a solid or oil.

  • The final amide can be hydrolyzed under standard conditions (acidic or basic) to yield the target molecule, this compound, if the free amine is the desired final product.

Analytical Methods: Verifying Success

The enantiomeric excess (ee) and conversion are critical parameters that define the success of the DKR. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[15][16][17]

  • System: HPLC with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® AD-H or CHIRALCEL® OD-H is recommended.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio must be optimized to achieve baseline separation of the two product enantiomers (if any of the undesired enantiomer is formed) and the starting material.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the thiophene ring absorbs (e.g., 235 nm).

  • Calculation of Enantiomeric Excess (ee%): ee% = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] × 100

protocol_flowchart start Start: Dry Reaction Vessel add_reagents 1. Add Racemic Amine, Ru-Catalyst, & Na₂CO₃ start->add_reagents inert_atmo 2. Purge with Inert Gas add_reagents->inert_atmo add_solvents 3. Add Anhydrous Toluene & Vinyl Acetate inert_atmo->add_solvents heat_stir 4. Heat to 60-70°C with Stirring add_solvents->heat_stir add_enzyme 5. Add Immobilized CAL-B heat_stir->add_enzyme monitor 6. Monitor by Chiral HPLC add_enzyme->monitor monitor:e->monitor:e workup 7. Cool & Filter to Remove Enzyme monitor->workup Reaction Complete purify 8. Concentrate & Purify by Column Chromatography workup->purify product Final Product: (R)-Acylated Amine purify->product

Figure 2: Step-by-step experimental workflow.

Expected Results & Data

The described DKR protocol is expected to provide the acylated product with high conversion and excellent enantioselectivity.

ParameterTypical ValueReference(s)
Substrate Concentration0.1 MGeneral Practice
Enzyme Loading (Novozym 435)20-30 mg / 100 mg substrateGeneral Practice
Ru-Catalyst Loading1-2 mol%[2]
Acyl DonorVinyl Acetate (1.5 eq)[1]
SolventToluene[2]
Temperature60-70 °C[14][18]
Reaction Time12-48 hoursVaries
Expected Conversion >95% [2][5]
Expected ee (product) >99% [1]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion (<50%) 1. Inactive enzyme (CAL-B).2. Insufficient reaction time.3. Presence of water or other inhibitors.1. Use a fresh batch of enzyme or test enzyme activity.2. Extend the reaction time and continue monitoring.3. Ensure all reagents and solvents are strictly anhydrous.
Yield Stalls at ~50% 1. Racemization catalyst is inactive or too slow.2. Reaction temperature is too low for efficient racemization.1. Use a fresh batch of the Ru-catalyst and ensure an inert atmosphere is maintained.2. Gradually increase the reaction temperature, ensuring it remains within the tolerance of the enzyme (CAL-B is thermostable).[10]
Low Enantiomeric Excess (ee) 1. Racemization of the acylated product.2. Non-selective acylation occurring.3. Poor chiral HPLC separation.1. This is unlikely under these conditions but could be checked by analyzing a pure sample of the product under reaction conditions.2. Confirm the selectivity of the enzyme batch with a standard kinetic resolution.3. Optimize the chiral HPLC method (mobile phase, column).
Formation of Byproducts 1. Substrate or product degradation at high temperatures.2. Side reactions involving the acyl donor or solvent.1. Lower the reaction temperature and potentially increase catalyst/enzyme loading to compensate for slower rates.2. Screen alternative acyl donors or solvents.

References

Application Notes & Protocols for (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Synthon of Pharmaceutical Importance

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS No. 110221-26-6) is a pivotal heterocyclic intermediate in pharmaceutical chemistry.[1] Its structure features a seven-membered thiazepanone ring, a stereochemically critical arrangement of an amino group at the 6-position and a thienyl group at the 2-position.[1] This precise three-dimensional architecture is fundamental to its primary application as a key building block in the synthesis of Temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2]

The thiazepanone core is a subject of significant interest in medicinal chemistry for its ability to modulate enzyme activity and receptor binding.[2] Understanding the synthesis, purification, and characterization of this intermediate is therefore crucial for researchers in drug discovery and process development. These notes provide detailed, field-proven protocols and the scientific rationale behind the methodological choices.

Physicochemical & Handling Data

Proper handling and storage are critical to maintaining the integrity of this compound. The moderate polarity imparted by the thienyl and thiazepanone moieties, combined with the reactive amino group, necessitates careful storage to prevent degradation.[1]

PropertyValueSource(s)
CAS Number 110221-26-6[1]
Molecular Formula C₉H₁₂N₂OS₂[1]
Molecular Weight 228.33 g/mol [1]
Appearance Off-white to pale beige solid[3]
Melting Point 163-171 °C[3][4]
Boiling Point 492.8 °C at 760 mmHg[4]
Density 1.286 g/mL at 25 °C[3]
Storage Store at 2-8°C, protected from light, under an inert gas atmosphere.[1]

Part 1: Stereoselective Synthesis via Tandem Cyclocondensation

The synthesis of the 1,4-thiazepan-5-one core can be achieved through several routes, including Ring-Closing Metathesis (RCM) and enzymatic resolutions.[1] However, for laboratory-scale synthesis requiring good stereocontrol and operational simplicity, a one-pot tandem conjugate addition/cyclization reaction is highly effective. This protocol is adapted from methodologies developed for similar thiazepanone structures.[5]

Synthesis Rationale

The strategy involves the reaction of an α,β-unsaturated ester with an aminothiol. The reaction proceeds via a Michael addition of the thiol to the electron-deficient alkene, followed by an intramolecular aminolysis (cyclization) to form the seven-membered lactam ring. The choice of base and additives is critical; a non-nucleophilic organic base like DBU promotes the reaction without competing side reactions, while an acyl transfer agent like imidazole can catalyze the cyclization step, improving yields and reaction times.[5]

Reaction Scheme

Synthesis_Scheme R1 Methyl (E)-3-(2-thienyl)acrylate Cond DBU, Imidazole THF, 40 °C, 3h R1->Cond plus1 + R2 (R)-2-amino-3-mercaptopropanoic acid (D-Cysteine Methyl Ester) R2:s->Cond:n P (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one Cond->P

Caption: One-pot synthesis of the target thiazepanone.

Detailed Synthesis Protocol
  • Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl (E)-3-(2-thienyl)acrylate (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a substrate concentration of 0.2 M.

  • Reagent Addition: Add D-cysteine methyl ester hydrochloride (1.1 eq) and imidazole (0.2 eq) to the stirring solution.

  • Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 40 °C and allow it to stir for approximately 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting acrylate indicates reaction completion.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The crude material should be carried forward to purification.

Part 2: Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts, and the DBU salt. A two-step process involving flash column chromatography followed by recrystallization is recommended to achieve high purity (>98%).

Purification Workflow

Purification_Workflow Crude Crude Product (from work-up) TLC TLC Analysis (Determine Rf) Crude->TLC  1. Assess Chrom Flash Column Chromatography Crude->Chrom TLC->Chrom  2. Optimize Eluent Combine Combine Pure Fractions Chrom->Combine Evap1 Solvent Evaporation Combine->Evap1 Solid Semi-Pure Solid Evap1->Solid Recryst Recrystallization (from Methanol) Solid->Recryst  3. Final Polish Filter Filter & Dry Recryst->Filter Final Pure Product (>98%) (CAS: 110221-26-6) Filter->Final

Caption: Workflow for purification of the target compound.

Protocol 2A: Flash Column Chromatography
  • Scientific Rationale: The target compound is a moderately polar amine. Using a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes allows for the separation of non-polar impurities first, followed by the product. The addition of a small amount of triethylamine (a tertiary amine base) to the mobile phase is crucial. It deactivates acidic silanol groups on the silica surface, preventing the basic product from "tailing" (streaking) down the column and ensuring sharp, well-resolved bands.

  • Procedure:

    • TLC Analysis: Determine the Rf of the product using various ratios of ethyl acetate/hexanes. A target Rf of ~0.25-0.3 is ideal for the main elution.

    • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 10% ethyl acetate/hexane and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

    • Elution:

      • Mobile Phase: Hexane/Ethyl Acetate containing 0.5% Triethylamine (v/v).

      • Gradient: Start with 20% Ethyl Acetate and gradually increase to 70% Ethyl Acetate based on TLC analysis of the collected fractions.

    • Fraction Collection: Collect fractions and analyze by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2B: Recrystallization
  • Scientific Rationale: Recrystallization is a powerful technique for final purification, especially for removing trace impurities that may have co-eluted during chromatography. Methanol is an effective solvent as the compound's solubility is significantly higher in hot methanol than in cold methanol, allowing for the formation of high-purity crystals upon cooling.[1]

  • Procedure:

    • Dissolution: Transfer the semi-pure solid from chromatography to an Erlenmeyer flask. Add a minimal amount of hot methanol to fully dissolve the solid.

    • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Crystallization: Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold methanol.

    • Drying: Dry the crystals under high vacuum to yield the pure this compound.

Part 3: Structural Characterization

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic methods should be employed.

TechniqueExpected Results & Interpretation
¹H NMR Expect characteristic signals for the thienyl protons (doublets and a doublet of doublets in the ~7.0-7.5 ppm region), a key signal for the proton at the C2 position (CH-S, a multiplet), and the proton at the C6 position (CH-N, a multiplet). The protons on the ethyl bridge will appear as complex multiplets. The NH₂ and NH protons may be broad and their position solvent-dependent.
¹³C NMR Expect 9 distinct carbon signals. Key signals include the carbonyl carbon (C=O) around 170 ppm, four signals for the thienyl ring carbons (approx. 125-145 ppm), and signals for the two stereogenic centers (C2 and C6).
Mass Spec (ESI+) The primary peak should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 229.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₁₃N₂OS₂⁺.
FT-IR Look for characteristic stretches: N-H stretches for the amine and amide (~3300-3400 cm⁻¹), a strong C=O stretch for the lactam carbonyl (~1650 cm⁻¹), and C-S stretches.
Chiral HPLC To confirm enantiomeric purity, analysis on a chiral stationary phase (e.g., Chiralpak AD-H) is required. The (2S,6R) enantiomer should appear as a single, sharp peak.
X-Ray Crystallography The definitive, unambiguous structural proof can be obtained by single-crystal X-ray diffraction. This method confirms the relative and absolute stereochemistry of the molecule.

Part 4: Application Note - Synthesis of Temocapril

A primary utility of the title compound is its role as a nucleophile in the synthesis of the ACE inhibitor Temocapril. This involves a reductive amination or N-alkylation reaction to couple the amino group with the appropriate side chain.

Reaction Scheme: N-Alkylation

Temocapril_Synthesis R1 (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one Cond Reductive Amination (e.g., NaBH(OAc)₃, AcOH) DCE, RT R1->Cond plus + R2 Ethyl (S)-2-(2-oxo-2-((2-oxo-2-phenylethyl)oxy)ethyl)-4-phenylbutanoate (Side Chain Precursor) R2:s->Cond:n P Temocapril Cond->P

Caption: Final coupling step in the synthesis of Temocapril.

Protocol 4A: Reductive Amination
  • Scientific Rationale: Reductive amination is a mild and efficient method for forming C-N bonds. The amino group of the thiazepanone reacts with the keto-ester side chain to form an intermediate iminium ion, which is then selectively reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred over harsher reagents like NaBH₄ because it is less basic and selective for imines over ketones.

  • Procedure (Representative):

    • Reactor Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the keto-ester side chain (1.05 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

    • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

    • Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm.

    • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Work-up & Purification: Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, concentrate, and purify the resulting product (Temocapril) by column chromatography.

References

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one industrial scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Industrial Scale Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry. Its molecular architecture, featuring a seven-membered heterocyclic core, is of significant interest for developing novel therapeutics.[1][2] The compound's primary industrial relevance stems from its role as a key intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, such as Temocapril.[3] The specific stereochemistry at the C2 and C6 positions, (2S,6R), is absolutely critical for the biological activity of the final active pharmaceutical ingredient (API).[3]

The synthesis of this thiazepanone derivative on an industrial scale presents considerable challenges, primarily centered on the efficient and cost-effective establishment of the two stereocenters. This document provides a detailed guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic strategy. It emphasizes not just the procedural steps but the underlying chemical principles and process controls necessary for a self-validating, safe, and efficient manufacturing process.

Strategic Overview: A Convergent Approach with Enzymatic Resolution

For the industrial production of a chiral molecule like this compound, a strategy must be selected that balances yield, purity, cost, and scalability. While several methods for forming thiazepane rings exist, including cyclization with α,β-unsaturated esters or ring expansion, a convergent approach followed by a highly selective resolution is often the most practical.[1][4]

This guide details a process centered on the initial synthesis of a racemic mixture of the thiazepanone core, followed by a highly efficient Enzymatic Dynamic Kinetic Resolution (DKR) . This modern biocatalytic method is chosen over classical diastereomeric salt resolution for several key reasons:

  • High Enantioselectivity: Enzymes like lipases can offer exceptional enantiomeric excess (ee), often exceeding 99%.[3]

  • Mild Reaction Conditions: Enzymatic reactions typically proceed at or near ambient temperature and neutral pH, preserving sensitive functional groups and improving the process safety profile.

  • Theoretical 100% Yield: In a true DKR process, the unwanted enantiomer is continuously racemized back to the starting racemic mixture, allowing for a theoretical conversion of 100% of the starting material into the desired enantiomer, a significant advantage over classical resolution where the maximum yield is 50%.[5]

The overall workflow is depicted below.

cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution & Final Product A Starting Materials: L-Cysteine Methyl Ester 2-Thiophene Glyoxal B Step 1: Condensation & Reductive Amination A->B C Step 2: Intramolecular Cyclization (Amide Formation) B->C D Racemic (2S/R,6R)-6-amino-2- (2-thienyl)-1,4-thiazepan-5-one C->D E Dynamic Kinetic Resolution (DKR) - Candida antarctica Lipase B (CAL-B) - Acyl Donor (Vinyl Acetate) D->E F Separation: Selective Acylation of (6S)-enantiomer E->F G Isolation & Purification F->G H Final Product: (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one (>99% ee) G->H

Caption: Overall Synthetic Workflow

Part 1: Synthesis of the Racemic Intermediate

The initial phase focuses on the efficient construction of the core thiazepanone ring system without immediate concern for the stereocenter at the 2-position, yielding a diastereomeric mixture that will be addressed in the resolution step.

Protocol 1: Synthesis of Racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

This protocol involves a two-step sequence starting from readily available materials.

Step 1A: Reductive Amination

  • Reactor Setup: Charge a suitable inert reactor with L-Cysteine methyl ester hydrochloride (1.0 eq) and a solvent such as methanol (10 vol).

  • Base Addition: Cool the slurry to 0-5 °C and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.

  • Condensation: Add 2-Thiophene glyoxal (1.05 eq) to the mixture, maintaining the temperature below 10 °C. Stir for 1-2 hours to form the imine intermediate.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 15 °C. The use of NaBH₃CN is critical as it is selective for the imine in the presence of the glyoxal's aldehyde.

  • Quench: After reaction completion (monitored by HPLC), slowly add water to quench the excess reducing agent.

  • Work-up: Concentrate the reaction mixture under vacuum. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine ester intermediate.

Step 1B: Intramolecular Cyclization

  • Reactor Setup: Dissolve the crude intermediate from the previous step in a high-boiling point solvent like toluene or xylene (15-20 vol).

  • Cyclization: Heat the solution to reflux (approx. 110-140 °C) using a Dean-Stark apparatus to remove the methanol generated during the lactamization. This thermal cyclization is often slow but effective for forming the seven-membered ring on a large scale.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 12-24 hours).

  • Isolation: Cool the reaction mixture to room temperature. The racemic product often crystallizes out of the solution. Filter the solid, wash with cold toluene, and dry under vacuum.

ParameterValue/ConditionRationale
Starting Materials L-Cysteine Methyl Ester, 2-Thiophene GlyoxalReadily available and cost-effective for industrial scale.
Solvents Methanol, TolueneStandard industrial solvents with well-understood properties.
Key Reagents NaBH₃CN, TriethylamineSelective and effective reagents for the desired transformations.
Temperature Control 0-15 °C (Step A), Reflux (Step B)Critical for controlling side reactions and ensuring process safety.
Typical Yield 65-75% over two stepsAcceptable for a multi-step industrial process.

Part 2: Enzymatic Dynamic Kinetic Resolution (DKR)

This is the cornerstone of the synthesis, where the desired (2S,6R) stereochemistry is selectively isolated with high fidelity. The process relies on the lipase from Candida antarctica (CAL-B), which selectively acylates the amino group of one enantiomer, allowing for easy separation.

Racemate Racemic Amine (6R and 6S) Enzyme CAL-B Enzyme + Acyl Donor Racemate->Enzyme Racemization Racemization of (6S)-Amine Racemate->Racemization Equilibrium Acylated Acylated (6S)-Amine (Separated) Enzyme->Acylated Selective Acylation Desired Desired (6R)-Amine (Unreacted) Enzyme->Desired No Reaction

Caption: Dynamic Kinetic Resolution (DKR) Process

Protocol 2: DKR of Racemic Thiazepanone
  • Reactor Setup: Charge a reactor with the racemic amine (1.0 eq) and a suitable organic solvent (e.g., tert-butyl methyl ether or isopropyl acetate, 20 vol). The choice of solvent is critical for enzyme stability and activity.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym® 435) to the mixture (typically 5-10% w/w relative to the substrate).

  • Acyl Donor: Add vinyl acetate (0.6 eq) as the acyl donor. Using a slight sub-stoichiometric amount prevents acylation of the desired product once the undesired enantiomer is consumed.

  • Reaction: Stir the suspension at a controlled temperature (typically 30-40 °C). The DKR process requires a racemization catalyst (often a weak base or specific metal complex, omitted here for simplicity but essential in a real industrial process) to continuously convert the acylated enantiomer back to the racemate.

  • Monitoring: Monitor the reaction by chiral HPLC. The reaction is complete when the undesired enantiomer is fully converted to its acylated form and the desired enantiomer remains.

  • Enzyme Removal: Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused for subsequent batches, a key economic advantage.

  • Separation: The filtrate now contains the desired (2S,6R)-amine and the acylated undesired amine. The difference in polarity and basicity allows for straightforward separation. Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The desired basic amine will be extracted into the aqueous phase.

  • Isolation: Basify the aqueous layer with a base (e.g., NaOH) to pH 9-10, causing the pure (2S,6R)-amine to precipitate.

  • Final Purification: Filter the solid product, wash with deionized water until neutral, and dry under vacuum at 40-50 °C. If required, a final recrystallization from a solvent like isopropanol/water can be performed to achieve >99.5% purity.[3]

ParameterValue/ConditionRationale
Biocatalyst Immobilized Candida antarctica Lipase BHigh selectivity, stability, and reusability.
Acyl Donor Vinyl AcetateIrreversible acylation due to tautomerization of the vinyl alcohol byproduct.
Solvent MTBE or Isopropyl AcetateNon-polar organic solvent that maintains enzyme activity.
Temperature 30-40 °COptimal range for CAL-B activity and stability.
Monitoring Chiral HPLCEssential for determining enantiomeric excess and reaction endpoint.
Typical ee >99%Achievable due to the high specificity of the enzyme.

Analytical Characterization

Rigorous analytical testing is mandatory to ensure the final product meets the required specifications for use as an API intermediate.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder[][7]
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the reference standard structure.
Assay HPLC≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% ee for (2S,6R) enantiomer
Melting Point USP <741>163-165 °C[]
Residual Solvents GC-HSMeets ICH Q3C limits.
Heavy Metals ICP-MS≤ 10 ppm

Safety and Environmental Considerations

  • Hazard Analysis: A thorough process hazard analysis (PHA) must be conducted. Key risks include the handling of sodium cyanoborohydride (toxic, flammable), and flammable organic solvents.

  • Engineering Controls: All operations should be performed in well-ventilated areas or closed systems. Pressure relief systems and emergency shutdown procedures must be in place.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • Waste Management: Aqueous and organic waste streams must be segregated and disposed of in accordance with local and federal regulations. Solvent recovery and recycling should be implemented where feasible to improve process sustainability.[8]

Conclusion

The industrial-scale synthesis of this compound is a challenging yet achievable endeavor. The strategy outlined in this guide, which combines a robust synthesis of the racemic core with a highly efficient and selective enzymatic dynamic kinetic resolution, represents a state-of-the-art approach. This method provides a reliable pathway to produce this critical pharmaceutical intermediate with the high chemical and stereochemical purity required for API manufacturing, while adhering to the stringent safety and environmental standards of the pharmaceutical industry.

References

Application Notes & Protocols for the Synthesis and Application of Poly((2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to the synthesis and potential applications of a novel polymer derived from the monomer (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. While the polymerization of this specific monomer is not yet extensively documented in scientific literature, this guide extrapolates from established principles of polymer chemistry, particularly the ring-opening polymerization (ROP) of lactams and sulfur-containing heterocycles. We present detailed, albeit projected, protocols for the synthesis of the monomer, its subsequent polymerization, and characterization of the resulting polymer. Furthermore, we explore promising applications in drug delivery and conductive biomaterials, complete with experimental methodologies. This guide is intended to serve as a foundational resource for researchers venturing into the development of novel biomaterials based on this unique thiazepan-one scaffold.

Introduction: The Promise of a Multifunctional Monomer

This compound is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂OS₂.[1][2] Its structure is notable for several key features that suggest its potential as a versatile monomer for advanced polymer synthesis:

  • A Seven-Membered Thiazepan-5-one Ring: This lactam-like structure is a prime candidate for ring-opening polymerization (ROP), a powerful technique for producing well-defined polymers.[3][4][5] The presence of a sulfur atom in the ring can impart unique properties to the resulting polymer, such as altered hydrophilicity, potential for stimuli-responsiveness, and unique degradation profiles.[6][7]

  • A Thienyl Moiety: The thiophene group is a well-known component of conductive polymers.[8][9][10][11] Its incorporation into the polymer backbone or as a pendant group could yield materials with interesting electronic properties, suitable for applications in bioelectronics and tissue engineering.[8][9]

  • A Pendant Amino Group: The free amino group provides a reactive handle for post-polymerization modification. This allows for the attachment of targeting ligands, drugs, or other functional molecules, making the polymer adaptable for a wide range of biomedical applications.

  • Defined Stereochemistry: The (2S,6R) configuration of the monomer can lead to stereoregular polymers, which can influence the material's physical properties, degradability, and biological interactions.

This combination of a polymerizable ring, a conductive moiety, and a functional handle makes poly(this compound) a highly attractive candidate for the development of next-generation biomaterials.

Monomer Synthesis: A Plausible Pathway

While this compound is known as a key intermediate in the synthesis of the ACE inhibitor Temocapril, detailed laboratory-scale synthesis protocols are not widely published.[1] Based on the known synthesis of similar 1,4-thiazepanones, a plausible synthetic route involves a one-pot conjugate addition and acylation reaction.[11]

Proposed Synthetic Workflow

The synthesis would likely proceed via the reaction of a protected cysteamine derivative with an activated α,β-unsaturated ester of 3-(2-thienyl)acrylic acid, followed by deprotection and cyclization.

cluster_0 Monomer Synthesis Workflow A Reactants: - 3-(2-thienyl)acrylic acid derivative - Protected Cysteamine B One-Pot Conjugate Addition & Amidation A->B Base catalyst C Deprotection B->C Acidic workup D Intramolecular Cyclization C->D Base E Purification (Chromatography) D->E F Final Monomer: (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one E->F cluster_1 Anionic Ring-Opening Polymerization (AROP) Workflow A Monomer & Activator B Initiation: Formation of Lactam Anion A->B Strong Base (e.g., NaH) C Propagation: Nucleophilic Attack B->C Attack on Activator D Chain Growth C->D Attack on Monomer D->D E Termination/ Quenching D->E Protic Source (e.g., H₂O) F Polymer Precipitation & Purification E->F G Final Polymer F->G cluster_2 Drug Delivery Workflow A Polymer + Drug (in organic solvent) B Nanoprecipitation (in aqueous solution) A->B C Drug-Loaded Nanoparticles B->C D Incubation in Release Medium (± GSH) C->D E Drug Release D->E F Quantification of Released Drug E->F

References

Application Note & Protocol: Solid-Phase Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Thiazepanone Core

The (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS: 110221-26-6) is a pivotal heterocyclic scaffold in medicinal chemistry.[1] Its primary significance lies in its role as a key stereospecific intermediate in the synthesis of Temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular therapeutics.[1] The constrained seven-membered thiazepan ring, combined with the specific stereochemistry at the C2 and C6 positions, is critical for its biological activity, which involves precise interaction with molecular targets like ACE.[1]

The synthesis of such complex, stereochemically-defined heterocycles presents considerable challenges, often involving multi-step solution-phase routes that can be labor-intensive and difficult to scale. Solid-phase synthesis (SPS) offers a compelling alternative, leveraging the advantages of simplified purification, the potential for automation, and the ability to generate libraries of analogues for structure-activity relationship (SAR) studies. This guide details a robust solid-phase methodology for constructing this thiazepanone core, focusing on the underlying chemical principles, a step-by-step protocol, and critical process controls.

Core Principles of the Synthetic Strategy

The successful solid-phase synthesis of the target thiazepanone hinges on three core principles: the use of a suitable solid support, an orthogonal protecting group strategy, and an efficient on-resin cyclization step.

The Solid-Phase Approach: Immobilization and Purification

The fundamental concept of solid-phase synthesis, pioneered by Bruce Merrifield, involves anchoring the initial building block to an insoluble polymer resin.[2][3] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing of the resin.[3][4] This dramatically simplifies the overall process compared to traditional solution-phase chemistry, which requires complex workups and chromatographic purification after each step.

Orthogonal Protecting Group Strategy

To achieve the required chemoselectivity, a system of orthogonal protecting groups is essential.[4] This strategy employs multiple classes of protecting groups within the same molecule, each of which can be removed under specific conditions without affecting the others. For this synthesis, we will employ the widely adopted Fmoc/tBu strategy, which offers a robust and versatile framework.[2]

  • α-Amino Protection (Temporary): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino groups of the incoming amino acid building blocks. It is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine.[5]

  • Side-Chain Protection (Permanent): Acid-labile groups such as tert-butoxycarbonyl (Boc) and trityl (Trt) are used for "permanent" protection of reactive side chains (amines and thiols, respectively).[6][7] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the release of the final product from the resin using strong acid, such as trifluoroacetic acid (TFA).[4]

On-Resin Cyclization: The "Pseudo-Dilution" Advantage

The key step in forming the seven-membered 1,4-thiazepan-5-one ring is an intramolecular cyclization (macrolactamization). Performing this reaction while the linear precursor is anchored to the solid support provides a significant advantage known as "pseudo-dilution" or "site isolation".[8] The individual peptide chains are physically separated from one another by the polymer matrix, which sterically disfavors intermolecular reactions (e.g., dimerization or polymerization) and promotes the desired intramolecular ring-closing reaction.[8] This leads to higher yields and purities of the cyclic product compared to equivalent solution-phase reactions, which often require operation at very high dilution to achieve similar results.

Visualization of the Synthetic Workflow

The overall process can be visualized as a linear assembly followed by a key cyclization event before release of the final product.

G start 1. Resin Preparation (Rink Amide Swelling) deprot1 2. Fmoc Deprotection (Piperidine/DMF) start->deprot1 Wash (DMF) couple1 3. Coupling of Building Block 1 (Fmoc-L-Cys(Trt)-OH) deprot1->couple1 Kaiser Test (Blue) deprot2 4. Fmoc Deprotection (Piperidine/DMF) couple1->deprot2 Wash (DMF) Kaiser Test (Clear) couple2 5. Coupling of Building Block 2 (Boc-L-2-thienylglycine) deprot2->couple2 Kaiser Test (Blue) cyclize 6. On-Resin Cyclization (Intramolecular Amidation) couple2->cyclize Wash (DMF) Kaiser Test (Clear) cleave 7. Cleavage & Global Deprotection (TFA Cocktail) cyclize->cleave Wash & Dry purify 8. Purification & Analysis (RP-HPLC, MS, NMR) cleave->purify product (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one purify->product

Caption: High-level workflow for the solid-phase synthesis of the target thiazepanone.

Detailed Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. All manipulations should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for filtration.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gStandard SupplierSuitable for C-terminal amides.
Fmoc-L-Cys(Trt)-OHSynthesis GradeStandard SupplierTrityl group protects the thiol.
Boc-L-2-thienylglycineSynthesis GradeStandard SupplierBoc group protects the final free amine.
N,N'-Diisopropylethylamine (DIPEA)Synthesis GradeStandard SupplierNon-nucleophilic base.
PiperidineSynthesis GradeStandard SupplierFor Fmoc deprotection.
HATUSynthesis GradeStandard SupplierCoupling reagent.
Dichloromethane (DCM)AnhydrousStandard SupplierFor swelling and washing.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierPrimary synthesis solvent.
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierFor cleavage. Handle with care.
Triisopropylsilane (TIS)Reagent GradeStandard SupplierCation scavenger.
Diethyl EtherAnhydrous, ColdStandard SupplierFor product precipitation.
Kaiser Test KitN/AStandard SupplierFor monitoring coupling reactions.[9]
Phase 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place Rink Amide resin (200 mg, 0.1 mmol) in the reaction vessel. Add DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM. Add DMF (5 mL) and agitate for another 30 minutes. Drain the DMF.[2]

  • Fmoc Deprotection: Add 20% piperidine in DMF (v/v, 5 mL) to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).[10]

    • Causality: The first wash is short to quickly remove the dibenzofulvene-piperidine adduct, which can cause side reactions. The second, longer wash ensures complete Fmoc removal.

  • Kaiser Test: Take a small sample of beads (~1-2 mg) and perform a Kaiser test. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.[9]

  • Coupling of Fmoc-L-Cys(Trt)-OH:

    • In a separate vial, dissolve Fmoc-L-Cys(Trt)-OH (176 mg, 0.3 mmol, 3 eq.), HATU (114 mg, 0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated solution to the resin. Agitate at room temperature for 2 hours.

    • Causality: HATU is a highly efficient coupling reagent that forms an activated ester, minimizing racemization and ensuring a high yield of amide bond formation.[11] DIPEA acts as the base to facilitate the reaction.

  • Post-Coupling Wash & Monitoring: Drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test. The beads should remain colorless or pale yellow, indicating complete coupling (no free primary amines). If the test is positive, repeat the coupling step.

Phase 2: Assembly of the Linear Precursor
  • Fmoc Deprotection: Repeat step 4.2.2 to remove the Fmoc group from the newly coupled cysteine residue. Confirm successful deprotection with a Kaiser test (should be positive/blue).

  • Coupling of Boc-L-2-thienylglycine:

    • In a separate vial, dissolve Boc-L-2-thienylglycine (77 mg, 0.3 mmol, 3 eq.) and HATU (114 mg, 0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) and vortex for 1 minute.

    • Add the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Wash and Monitor: Drain and wash the resin as in step 4.2.5. Perform a final Kaiser test to confirm the completion of the linear precursor assembly (should be negative/colorless).

Phase 3: On-Resin Cyclization

This is the critical ring-forming step. It requires the simultaneous presence of a free N-terminal amine and a free C-terminal carboxyl group on the resin-bound precursor. However, our strategy involves an intramolecular aminolysis where the N-terminal amine of the cysteine attacks the activated ester link to the thienylglycine, leading to cyclization and cleavage from the support in a single step under specific conditions, or alternatively, a head-to-tail cyclization on a side-chain anchored precursor. For this guide, we will detail a more controlled head-to-tail cyclization which requires a different anchoring strategy.

Alternative & More Controlled Cyclization Protocol: (Note: This requires starting with a resin that allows side-chain anchoring, such as 2-chlorotrityl chloride resin loaded with the first amino acid via its carboxyl group, and attaching the linear peptide through a side chain linker. The following is a generalized on-resin cyclization protocol after linear assembly.)

  • Selective Deprotection: After linear assembly, selectively deprotect the N-terminal amine (Fmoc group with piperidine) and the side-chain carboxyl group intended for cyclization (e.g., an Allyl ester removed with a palladium catalyst). This step is highly dependent on the orthogonal protecting groups chosen for the linear synthesis. For our target, the cyclization is an intramolecular amide bond formation.

  • Cyclization Activation: Wash the resin thoroughly to remove all deprotection reagents. Swell the resin in NMP or DMF.[11]

  • Initiate Cyclization: Add a solution of HATU (4 eq.) and DIPEA (8 eq.) in NMP to the resin. Allow the reaction to proceed for 4-24 hours at room temperature.[11]

    • Causality: This step is performed under pseudo-dilute conditions on the resin, which kinetically favors the intramolecular cyclization over intermolecular oligomerization.[8] The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product via LC-MS.

G linear Resin Linear Precursor (N-Boc, S-Trt) cyclization_step Intramolecular Amidation (HATU/DIPEA in NMP) linear:f1->cyclization_step Pseudo-dilution conditions cyclic Resin Cyclized Thiazepanone (N-Boc, S-Trt) cyclization_step->cyclic:f1

Caption: Conceptual diagram of the on-resin cyclization step.

Phase 4: Cleavage and Global Deprotection
  • Final Wash and Dry: After cyclization, wash the resin thoroughly with DMF (3 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under high vacuum for at least 2 hours.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Prepare 5 mL for 0.1 mmol of resin.

    • Causality: TFA is a strong acid that cleaves the product from the Rink Amide linker and removes the acid-labile Boc and Trt protecting groups. TIS acts as a cation scavenger to prevent side reactions, particularly the re-alkylation of the deprotected cysteine thiol by trityl cations.[12] Water assists in the hydrolysis.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin. Agitate gently at room temperature for 3 hours.[9]

  • Product Precipitation: Filter the cleavage solution away from the resin beads into a cold 50 mL centrifuge tube. Rinse the resin with a small amount of fresh TFA (1 mL) and add it to the tube. Add 40 mL of cold diethyl ether to the tube to precipitate the crude product.

  • Isolation: Place the tube in a -20°C freezer for 30 minutes to maximize precipitation. Centrifuge the tube (e.g., 4000 rpm for 10 min), decant the ether, and wash the white pellet with another 20 mL of cold ether. Centrifuge again and decant. Dry the crude product pellet under vacuum.

Phase 5: Purification and Characterization
  • Purification: Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., 50% Acetonitrile/Water with 0.1% TFA). Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[10] Collect fractions corresponding to the major product peak.

  • Characterization:

    • LC-MS: Confirm the mass of the purified product. The expected monoisotopic mass for C₉H₁₂N₂OS₂ is approximately 228.04 Da.[13]

    • NMR: For complete structural elucidation and confirmation of stereochemistry, acquire ¹H and ¹³C NMR spectra and compare them to literature values or perform advanced 2D NMR experiments (COSY, HSQC).[14]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Insufficient reagent equivalents. 2. Poor resin swelling. 3. Deactivated coupling reagent.1. Double couple: repeat the coupling step. 2. Ensure adequate swelling time in both DCM and DMF. 3. Use fresh, high-quality reagents.
Low Cyclization Yield 1. Inefficient cyclization reagent. 2. Steric hindrance on the resin. 3. Intermolecular side reactions.1. Increase reaction time or try a different coupling reagent (e.g., PyBOP). 2. Ensure the resin loading is not too high. 3. Confirm all washing steps were thorough to remove any species that could interfere.
Side Products after Cleavage 1. Incomplete removal of protecting groups. 2. Scavenger-sensitive residues. 3. Presence of reducible groups (e.g., azides).1. Increase cleavage time or temperature slightly. 2. Ensure the correct scavenger cocktail is used for the protecting groups present.[15][16] 3. Use alternative cleavage cocktails if sensitive functionalities are present.

Conclusion

This solid-phase protocol provides a structured and efficient pathway for the synthesis of this compound. By leveraging an orthogonal Fmoc/tBu protection strategy and the inherent advantages of on-resin cyclization, this method facilitates simplified purification and robust reaction control. The detailed steps and explanations of the underlying chemical principles are intended to empower researchers to successfully synthesize this valuable medicinal chemistry scaffold and its derivatives for applications in drug discovery and development.

References

Application Note: A Detailed Protocol for the Synthesis of Temocapril via Sequential Reductive Amination and N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, in-depth guide for the synthesis of Temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor. The protocol starts with the advanced intermediate (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one and employs a robust two-step synthetic strategy. The core of the molecule is constructed via a diastereoselective reductive amination, a cornerstone reaction in modern pharmaceutical synthesis, followed by N-alkylation to install the acetic acid side chain. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying mechanistic rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction to Temocapril

Temocapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of pharmaceuticals, primarily used in the management of hypertension and congestive heart failure.[1] Following oral administration, Temocapril is rapidly metabolized in the body by hepatic esterases to its active diacid form, temocaprilat.[2] The therapeutic effect of temocaprilat stems from its ability to inhibit ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, it leads to vasodilation and a reduction in blood pressure.[3]

The synthesis of complex chiral molecules like Temocapril requires precise control over stereochemistry and functional group transformations. This guide details a reliable pathway to synthesize Temocapril starting from the key chiral building block, this compound, an intermediate that establishes the critical stereocenters of the thiazepine ring.[4][5] The objective of this document is to provide a meticulously detailed protocol grounded in established chemical principles, enabling the successful synthesis and characterization of Temocapril hydrochloride.

Synthetic Strategy & Mechanistic Rationale

The conversion of this compound to Temocapril is efficiently achieved through a two-stage process:

  • Diastereoselective Reductive Amination: Formation of the crucial secondary amine linkage.

  • N-Alkylation and Saponification: Installation of the carboxymethyl group on the lactam nitrogen, followed by ester hydrolysis.

This strategy is predicated on the reliability and selectivity of reductive amination for constructing carbon-nitrogen bonds, a technique that is widely favored in the pharmaceutical industry over methods like direct alkylation of amines, which are often plagued by over-alkylation and poor yields.[6][7]

Overall Reaction Scheme

The synthetic pathway is illustrated below. The initial amine (1) is reacted with a keto-ester (2) to form an intermediate iminium ion, which is reduced in situ to the secondary amine (3). This intermediate is then alkylated with ethyl bromoacetate to give the diester (4), which is subsequently hydrolyzed to yield Temocapril (5) and isolated as its hydrochloride salt.

G r1 <this compound (1)> p1 r1->p1  Step 1: Reductive Amination (NaBH(OAc)₃, AcOH, DCM) r2 r2->p1 p2 p1->p2  Step 2: N-Alkylation (BrCH₂COOEt, K₂CO₃, DMF) p3 p2->p3  Step 3: Hydrolysis & Salt Formation (LiOH, then HCl)

Caption: Overall synthetic pathway from the starting amine to Temocapril.

Mechanistic Insights

Step 1: Reductive Amination This reaction is the cornerstone of the synthesis. The primary amine of the thiazepan-5-one (1) acts as a nucleophile, attacking the carbonyl carbon of ethyl 2-oxo-4-phenylbutanoate (2). This reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The initial addition forms a hemiaminal intermediate, which rapidly dehydrates to form a Schiff base or, more accurately, a transient iminium ion.

The choice of reducing agent is critical for success. While strong hydrides like LiAlH₄ would reduce the ketone and ester indiscriminately, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal.[7] NaBH(OAc)₃ is selective for the protonated iminium ion over the starting ketone, preventing the formation of the corresponding alcohol byproduct. Its steric bulk also contributes to the diastereoselectivity of the reduction, favoring the formation of the desired (S,S) stereochemistry at the new C-N bond.

Step 2: N-Alkylation and Hydrolysis Following the formation of the secondary amine intermediate (3), the next step is to introduce the acetic acid moiety. This is achieved via a standard Williamson ether synthesis-like reaction, specifically an N-alkylation. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the lactam nitrogen, which is weakly acidic. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form the diester intermediate (4).

Finally, a saponification reaction using a base like lithium hydroxide (LiOH) hydrolyzes both ester groups to their respective carboxylates. A careful acidic workup protonates the carboxylates and the secondary amine, allowing for the isolation of the final product as Temocapril hydrochloride, which often has improved stability and handling characteristics.[2]

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )PurityNotes
This compound (1)110221-26-6228.33>98%Starting Material
Ethyl 2-oxo-4-phenylbutanoate (2)64920-29-2206.24>97%Keto-ester
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94>95%Reducing Agent
Acetic Acid (Glacial)64-19-760.05>99.7%Catalyst
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Solvent
Ethyl Bromoacetate105-36-2167.00>98%Alkylating Agent
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.21>99%Base
Dimethylformamide (DMF), Anhydrous68-12-273.09>99.8%Solvent
Lithium Hydroxide (LiOH)1310-65-223.95>98%Hydrolysis Agent
Hydrochloric Acid (HCl)7647-01-036.462M SolutionFor salt formation
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01ACS GradeAqueous Wash
Brine (Saturated NaCl Solution)7647-14-558.44ACS GradeAqueous Wash
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37ACS GradeDrying Agent
Silica Gel7631-86-960.08230-400 meshChromatography
Equipment
  • Three-neck round-bottom flasks with magnetic stirrer bars

  • Reflux condenser and nitrogen/argon inlet

  • Addition funnel

  • Magnetic stir plate with heating capabilities

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Flash chromatography setup

  • pH meter or pH paper

  • Standard analytical equipment: TLC plates, HPLC, NMR spectrometer, Mass spectrometer

Experimental Protocols

Protocol: Diastereoselective Reductive Amination
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1 ) (5.00 g, 21.9 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir the mixture until the solid is fully dissolved. Add ethyl 2-oxo-4-phenylbutanoate (2 ) (4.96 g, 24.1 mmol, 1.1 equiv) followed by glacial acetic acid (1.38 mL, 24.1 mmol, 1.1 equiv).

  • Initiation of Reduction: Stir the reaction mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Addition of Reducing Agent: Cool the flask to 0 °C using an ice bath. In portions over 30 minutes, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (7.0 g, 33.0 mmol, 1.5 equiv). Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (100 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude intermediate (3 ). The crude product is typically used in the next step without further purification.

Protocol: N-Alkylation and Saponification
  • Reaction Setup: Dissolve the crude intermediate (3 ) from the previous step in anhydrous DMF (80 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base and Alkylating Agent Addition: Add anhydrous K₂CO₃ (6.05 g, 43.8 mmol, 2.0 equiv) to the solution. Stir for 15 minutes, then add ethyl bromoacetate (3.66 mL, 33.0 mmol, 1.5 equiv) dropwise.

  • Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction by TLC/HPLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (200 mL). Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude diester (4 ).

  • Saponification: Dissolve the crude diester (4 ) in a mixture of THF (60 mL) and water (30 mL). Cool to 0 °C and add LiOH·H₂O (2.77 g, 66.0 mmol, 3.0 equiv). Stir at room temperature for 3-5 hours until hydrolysis is complete (monitored by HPLC).

  • Acidification and Isolation: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities. Carefully adjust the pH of the aqueous layer to ~2.0 with 2M HCl.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Temocapril free base as a solid or viscous oil.

Protocol: Purification and Hydrochloride Salt Formation
  • Purification: The crude Temocapril free base can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).

  • Salt Formation: Dissolve the purified free base in a minimal amount of cold ethyl acetate. Add a stoichiometric amount of 2M HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield Temocapril hydrochloride (5 ) as a white to off-white crystalline powder.

Experimental Workflow Visualization

G start Start: (2S,6R)-6-amino-thiazepan-5-one setup_ra Dissolve in DCM Add Keto-ester (2) & AcOH start->setup_ra Step 1 react_ra Cool to 0°C Add NaBH(OAc)₃ React 12-16h @ RT setup_ra->react_ra workup_ra Quench (NaHCO₃) Extract with DCM react_ra->workup_ra isolate_int Dry & Concentrate Crude Intermediate (3) workup_ra->isolate_int setup_alk Dissolve in DMF Add K₂CO₃ & BrCH₂COOEt isolate_int->setup_alk Step 2 react_alk React 4-6h @ 50°C setup_alk->react_alk workup_alk Aqueous Workup Extract with EtOAc react_alk->workup_alk isolate_diester Dry & Concentrate Crude Diester (4) workup_alk->isolate_diester hydrolysis Dissolve in THF/H₂O Add LiOH, React 3-5h isolate_diester->hydrolysis Step 3 acidify Remove THF Acidify to pH 2 with HCl hydrolysis->acidify extract_final Extract with EtOAc Dry & Concentrate acidify->extract_final purify Purify via Flash Chromatography extract_final->purify salt Form HCl Salt in EtOAc/Ether purify->salt finish Filter & Dry Final Product: Temocapril HCl (5) salt->finish

Caption: Step-by-step workflow for the synthesis of Temocapril HCl.

Product Characterization

The identity and purity of the final product, Temocapril Hydrochloride, should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline powder
Melting Point 187 °C (decomposes)[5]
¹H-NMR (400 MHz, DMSO-d₆) Consistent with the structure of Temocapril. Expect characteristic peaks for the thienyl, phenyl, and ethyl ester protons.
¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm): ~170-172 (carboxyls, ester), ~168 (lactam C=O), ~125-140 (aromatic carbons), ~61 (OCH₂), ~50-60 (chiral carbons), ~30-40 (aliphatic CH₂), ~14 (CH₃).[1]
Mass Spectrometry (ESI+) m/z: 477.15 [M+H]⁺ for the free base (C₂₃H₂₈N₂O₅S₂)
HPLC Purity >98.5% (UV detection at 215 nm)
Optical Rotation [α]²⁵D +47.7° (c = 1 in DMF)[5]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Reacts with strong acids to release toxic hydrogen cyanide. Quenching should be done slowly and carefully.

  • Ethyl Bromoacetate: Is a lachrymator and is corrosive. Handle with extreme care in a fume hood.

  • Solvents: Dichloromethane and Dimethylformamide are hazardous. Avoid inhalation and skin contact.

  • Acids/Bases: Handle concentrated acids and bases with appropriate care.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold, a key intermediate in the synthesis of novel therapeutic agents.

This guide provides in-depth, experience-driven answers to common challenges encountered during the critical cyclocondensation step. It is structured as a series of troubleshooting questions and detailed answers, grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclocondensation reaction is resulting in a very low yield of the desired 1,4-thiazepan-5-one. What are the primary causes and how can I improve it?

A1: Low yield in this intramolecular cyclization is a frequent challenge, typically stemming from competing intermolecular reactions or suboptimal reaction conditions. The primary culprit is often the formation of linear oligomers or polymers.

Core Causality: The key to success is to favor the intramolecular cyclization pathway over the intermolecular one. According to the principles of reaction kinetics, intramolecular reactions are less dependent on concentration than intermolecular reactions. Therefore, employing high-dilution conditions is the most critical parameter to adjust.

Troubleshooting Protocol & Optimization:

  • Implement High-Dilution Conditions: The precursor, likely an amino acid derivative with a thiol group, should be added slowly via a syringe pump over several hours to a large volume of refluxing solvent. This maintains a very low instantaneous concentration of the reactant, statistically favoring the ends of a single molecule finding each other rather than reacting with another molecule.

  • Optimize Solvent Choice: The solvent must fully dissolve the starting material and be stable at the required temperature. Aprotic polar solvents like THF, acetonitrile, or DMF are often good starting points. Some studies on similar thiazepanone formations have shown success in toluene with azeotropic removal of water.

  • Screen Activating Agents: If the cyclization involves the formation of the amide bond from a precursor amino acid, the choice of coupling agent is critical. Standard peptide coupling reagents like HATU, HBTU, or EDC with an additive like HOBt are effective. However, for a challenging 7-membered ring closure, more potent phosphonium-based reagents (e.g., PyBOP) or specialized agents like T3P® (Propylphosphonic Anhydride) may offer superior results by providing rapid activation at low temperatures.

  • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they can also promote side reactions and epimerization. We recommend starting at a moderate temperature (e.g., 40-60 °C) and monitoring the reaction progress by LC-MS. If the reaction is sluggish, incrementally increase the temperature. Extended reaction times (>24h) may be necessary, but progress should be carefully tracked to avoid product degradation.

Experimental Workflow: High-Dilution Cyclization

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Execution & Monitoring cluster_3 Workup A Dissolve Precursor in Solvent (e.g., THF) B Load Solution into Syringe Pump A->B E Add Precursor Solution via Syringe Pump (over 4-12 hours) B->E Slow Addition C Heat Large Volume of Solvent (e.g., THF) to Reflux D Add Coupling Agent & Base (e.g., HATU, DIPEA) to Flask C->D D->E F Maintain Reflux & Stirring E->F Cycle G Monitor by LC-MS every 2 hours F->G Cycle H Reaction Complete G->H Cycle I Quench & Aqueous Workup H->I J Purify by Column Chromatography I->J

Caption: High-dilution workflow to favor intramolecular cyclization.

Q2: I'm observing a significant amount of a dimeric or polymeric byproduct in my crude reaction mixture. How can I suppress this?

A2: The formation of dimers and higher-order polymers is the classic competing intermolecular reaction. As discussed in Q1, this occurs when the reactive ends of two different precursor molecules react faster than the two ends of a single molecule can cyclize.

Core Causality & Suppression Strategy:

The fundamental strategy is to manipulate the reaction environment to make the intramolecular pathway kinetically dominant.

  • Concentration is Key: The rate of the desired intramolecular reaction is first-order, while the rate of the competing intermolecular dimerization is second-order with respect to the starting material concentration. Therefore, lowering the concentration has a much more dramatic suppressive effect on the undesired pathway.

  • Template Effects: In some cases, the choice of base or cation can have a "template effect," where it coordinates with the precursor in a conformation that favors cyclization. While less common for simple amide bond formations, it's a known strategy in macrocyclization. Exploring different bases (e.g., organic like DIPEA vs. inorganic like K₂CO₃) may reveal such an effect.

Troubleshooting Decision Tree

G A High Dimer/Polymer Content Detected B Is Reactant Concentration < 0.01 M? A->B C Decrease Concentration to 0.001-0.005 M via Syringe Pump Addition B->C No D Are you using a potent coupling agent? B->D Yes C->D E Switch to a more reactive agent (e.g., T3P®, PyBOP) D->E No F Screen Different Solvents & Bases (e.g., Toluene vs. THF; DIPEA vs. Proton Sponge) D->F Yes G Problem Resolved E->G F->G

Caption: Decision workflow for suppressing intermolecular side products.

Q3: The stereochemical integrity at the C2 and C6 positions is being compromised during the reaction. What causes this epimerization and how can I maintain the desired (2S,6R) configuration?

A3: Epimerization, particularly at the C2 carbon adjacent to the thienyl group, is a significant risk. The alpha-proton at C2 is activated by both the adjacent sulfur atom within the ring and the thienyl group, making it susceptible to deprotonation-reprotonation under basic conditions, which scrambles the stereocenter.

Core Causality:

  • Base-Mediated Epimerization: The primary cause is exposure to a strong or sterically unhindered base for prolonged periods, especially at elevated temperatures. The base can abstract the acidic C2 proton, forming a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers.

  • Activating Agent Influence: Certain peptide coupling agents can form intermediates (like oxazolones when activating an N-acyl amino acid) that are prone to racemization.

Mitigation Strategies:

StrategyRationaleRecommended Action
Base Selection Use a non-nucleophilic, sterically hindered base to minimize proton abstraction.Replace bases like triethylamine (TEA) with diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum stoichiometric amount required (e.g., 1.1-1.5 equivalents).
Additive Inclusion Additives can suppress racemization by favoring the direct aminolysis pathway over side reactions.When using carbodiimides like EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).
Temperature Control Lower temperatures reduce the rate of epimerization.Perform the activation step at 0 °C before allowing the reaction to slowly warm to room temperature or a slightly elevated temperature (e.g., 40 °C). Avoid high-temperature reflux if possible.
Reaction Time Minimize the time the product is exposed to basic conditions.Monitor the reaction closely and proceed with workup as soon as the starting material is consumed. Do not let the reaction run unnecessarily overnight if it is complete in a few hours.
Q4: The purification of the final product is challenging due to its polarity and byproducts with similar retention factors. What is the recommended purification protocol?

A4: The presence of a free amino group and an amide bond makes the target molecule quite polar, which can complicate purification by standard silica gel chromatography.

Recommended Purification Workflow:

  • Aqueous Workup: First, perform a standard aqueous workup to remove water-soluble reagents (e.g., base salts, HOBt). A typical procedure involves diluting the reaction mixture with ethyl acetate or dichloromethane, washing sequentially with a mild acid (e.g., 5% citric acid solution to protonate and remove any remaining base), saturated sodium bicarbonate solution, and brine.

  • Primary Purification - Silica Gel Chromatography:

    • Solvent System: Due to the product's polarity, a standard ethyl acetate/hexanes system may not be sufficient. A more polar mobile phase is required. We recommend a gradient of dichloromethane (DCM) to 5-15% methanol in DCM.

    • Tailing Suppression: The free amine can cause significant tailing on silica gel. To mitigate this, add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the mobile phase. This deactivates the acidic silanol groups on the silica surface.

  • Alternative - Reversed-Phase Chromatography: If silica gel fails to provide adequate separation, reversed-phase flash chromatography (C18 silica) is an excellent alternative.

    • Solvent System: A typical mobile phase would be a gradient of water and acetonitrile, often with a 0.1% formic acid or trifluoroacetic acid (TFA) modifier to ensure the amine is protonated and gives sharp peaks.

  • Final Polish - Crystallization: If a high degree of purity is required, exploring crystallization is highly recommended. Screen various solvent systems (e.g., methanol/ether, ethanol/water, acetonitrile) to induce crystallization, which can be a highly effective method for removing trace impurities.

Technical Support Center: Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dimerization Byproducts

Welcome to the Technical Support Center for the synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key pharmaceutical intermediate, with a specific focus on minimizing the formation of dimeric byproducts. As Senior Application Scientists, we have compiled this resource based on established principles of organic synthesis and field-proven insights to ensure the scientific integrity and practical applicability of the information provided.

Troubleshooting Guide: Dimerization and Other Side Reactions

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. What is the likely mechanism of this dimerization?

A1: The most probable mechanism for dimerization is an intermolecular reaction competing with the desired intramolecular cyclization. This typically occurs when the concentration of the linear precursor is too high, leading to one molecule's activated carboxyl group reacting with the amino group of another molecule, rather than its own. This results in the formation of a linear dimer, which can then cyclize to form a 14-membered ring cyclic dimer.

To visualize this, consider the following reaction pathway:

Dimerization_Mechanism cluster_main Reaction Pathways Linear_Precursor Linear Precursor (Activated Ester) Intramolecular_Cyclization Intramolecular Cyclization Linear_Precursor->Intramolecular_Cyclization Favored at low concentration Intermolecular_Reaction Intermolecular Reaction Linear_Precursor->Intermolecular_Reaction Favored at high concentration Monomer (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one (Desired Product) Intramolecular_Cyclization->Monomer Linear_Dimer Linear Dimer Intermolecular_Reaction->Linear_Dimer Dimer_Byproduct Cyclic Dimer (Byproduct) Linear_Dimer->Dimer_Byproduct

Caption: Competing intramolecular vs. intermolecular reactions.

Q2: How can I experimentally confirm the presence of a dimer in my product mixture?

A2: Several analytical techniques can be employed to identify and quantify dimeric byproducts:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the monomer from the dimer based on their different sizes and polarities. The dimer will typically have a longer retention time.[1][2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the presence of the dimer. The mass spectrum of the peak corresponding to the dimer will show a molecular ion with double the mass of the monomer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the dimer. The NMR spectrum of the dimer will be more complex than that of the monomer, and changes in chemical shifts, particularly for the amide and alpha-amino protons, can be indicative of dimerization.[5][6][7][8][9] Comparing the spectra of pure monomer and the mixture will reveal the presence of the dimer.

Q3: What are the most effective strategies to minimize dimer formation?

A3: The key to minimizing dimerization is to favor the intramolecular cyclization over the intermolecular reaction. This can be achieved through several strategies, primarily centered around the "high dilution principle".[10][11]

  • High Dilution: Performing the reaction at a very low concentration of the linear precursor (typically in the range of 0.001 to 0.01 M) significantly reduces the probability of intermolecular collisions.[10]

  • Slow Addition: A practical way to achieve pseudo-high dilution is to slowly add a solution of the linear precursor to the reaction vessel over an extended period.[10] This maintains a low instantaneous concentration of the reactant.

  • Optimized Temperature: The reaction temperature should be carefully optimized. While higher temperatures can accelerate the reaction, they can also promote side reactions. A systematic study to find the optimal temperature for monomer formation is recommended.

  • Choice of Solvent: The solvent can influence the conformation of the linear precursor. A solvent that promotes a folded conformation, bringing the reactive ends closer, can favor intramolecular cyclization.

  • Use of a Weaker or Sterically Hindered Base: If a base is used to deprotonate the amine, a weaker or sterically hindered base can minimize side reactions like epimerization and may influence the rate of intermolecular reactions.

Q4: Can the choice of activating agent for the carboxylic acid impact dimerization?

A4: Absolutely. The choice of activating agent is critical. A highly reactive activating agent can lead to a very fast intermolecular reaction before the molecule has a chance to adopt the correct conformation for intramolecular cyclization. It is advisable to screen different activating agents to find one that provides a good balance between reactivity and selectivity for the intramolecular pathway.

Q5: I'm observing other byproducts in addition to the dimer. What could they be and how can I avoid them?

A5: Besides dimerization, other potential side reactions include:

  • Epimerization: The stereocenters in the molecule can be susceptible to epimerization, especially under harsh basic or acidic conditions. Using milder reaction conditions and carefully selecting the base can help minimize this.

  • Diketopiperazine Formation: If the starting material is a dipeptide-like precursor, the formation of a six-membered diketopiperazine ring is a common side reaction.[12][13][14][15][16] Strategies to avoid this include using specific protecting groups or carefully controlling the deprotection and coupling steps.

  • Oxidation: The thiol group is susceptible to oxidation. Ensuring an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification process is crucial.

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration range for the cyclization reaction to minimize dimerization?

A: While the optimal concentration is system-dependent, a good starting point is in the range of 0.001 M to 0.01 M. It is highly recommended to perform a concentration study to determine the ideal conditions for your specific setup.

Q: What is a recommended experimental setup for performing the reaction under high dilution conditions?

A: A syringe pump is an excellent tool for achieving a slow and controlled addition of the linear precursor to the reaction mixture. This ensures that the concentration of the reactant remains low throughout the reaction.[10]

Q: Are there any specific HPLC columns or conditions you recommend for separating the monomer and dimer?

A: A reversed-phase C18 column is a good starting point for separating the monomer and dimer.[3] The mobile phase will likely be a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, is often effective.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization via High Dilution

This protocol outlines a general approach for the cyclization step to favor the formation of the monomeric product.

  • Preparation of Reactant Solution: Dissolve the linear precursor (activated ester) in a suitable, dry, and degassed solvent to a concentration of approximately 0.1 M.

  • Reaction Setup: In a separate reaction vessel, add the required amount of solvent to achieve the final desired high dilution concentration (e.g., 0.005 M). If a catalyst or base is required, add it to this vessel.

  • Slow Addition: Using a syringe pump, add the reactant solution from step 1 to the reaction vessel at a slow and constant rate (e.g., over 4-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC-MS to determine the optimal reaction time.

  • Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up and purification steps, such as extraction and column chromatography.

Protocol 2: Analytical HPLC Method for Monomer/Dimer Quantification

This protocol provides a starting point for developing an HPLC method to analyze the reaction mixture.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
High Dimer Formation High concentration of linear precursor.Implement high dilution conditions or slow addition of the reactant.[10]
Highly reactive activating agent.Screen for a less reactive activating agent.
Epimerization Harsh basic or acidic conditions.Use milder reaction conditions and a weaker or sterically hindered base.
Low Yield Incomplete reaction.Optimize reaction time and temperature.
Degradation of product.Ensure inert atmosphere and use appropriate work-up conditions.
Multiple Byproducts Competing side reactions.Re-evaluate the choice of protecting groups, solvents, and temperature.

Visualizing the Workflow

The following diagram illustrates a recommended workflow for optimizing the synthesis and minimizing byproducts.

Workflow cluster_workflow Optimized Synthesis Workflow Start Start: Linear Precursor Synthesis Activation Carboxylic Acid Activation Start->Activation Cyclization Intramolecular Cyclization (High Dilution/Slow Addition) Activation->Cyclization Monitoring Reaction Monitoring (HPLC-MS) Cyclization->Monitoring Monitoring->Cyclization Incomplete Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Purity and Identity Confirmation (HPLC, NMR, MS) Purification->Analysis End End: Pure Monomer Analysis->End

Caption: Optimized workflow for monomer synthesis.

By following the guidance provided in this technical support center, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity of this valuable pharmaceutical intermediate.

References

Technical Support Center: Purification of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. As a critical intermediate in the synthesis of pharmaceuticals like Temocapril, an angiotensin-converting enzyme (ACE) inhibitor, achieving high purity of this compound is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the unique challenges encountered during its purification.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions grounded in chemical principles.

Problem 1: Low Diastereomeric or Enantiomeric Purity Detected by Chiral HPLC.

Root Cause Analysis: The synthesis of this compound involves the formation of two stereocenters (C2 and C6). Incomplete stereocontrol during the synthesis can lead to the formation of diastereomers, such as the (2R,6S)-isomer, and the corresponding enantiomers.[1] Enzymatic dynamic kinetic resolution (DKR) methods, while highly enantioselective, may leave residual amounts of the undesired enantiomer if the reaction is not driven to completion.[1]

Solution Workflow:

  • Confirm Analytical Method: Ensure your chiral HPLC method is validated for resolving all four potential stereoisomers. A common issue is co-elution, which can mask the presence of impurities.

  • Employ Preparative Chiral Chromatography: This is the most direct method for separating stereoisomers. Due to the structural similarities, a high-resolution chiral stationary phase (CSP) is required.

    • Recommended CSPs: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines and lactams.[2]

    • Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is crucial. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.

  • Consider Diastereomeric Salt Crystallization: If preparative HPLC is not feasible, consider forming diastereomeric salts with a chiral resolving agent. This technique converts the enantiomeric mixture into diastereomers, which have different physical properties and can often be separated by conventional crystallization.

Diagram: Chiral Purification Workflow

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product start Crude Product chiral_hplc Chiral HPLC Analysis start->chiral_hplc prep_hplc Preparative Chiral HPLC chiral_hplc->prep_hplc Direct Separation salt_xtal Diastereomeric Salt Crystallization chiral_hplc->salt_xtal Indirect Separation pure_product High Purity (2S,6R)-isomer prep_hplc->pure_product salt_xtal->pure_product

Caption: Workflow for resolving stereoisomeric impurities.

Problem 2: Product Oils Out or Forms an Amorphous Solid During Crystallization.

Root Cause Analysis: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. Amorphous solids form when crystallization occurs too rapidly, preventing the molecules from arranging into an ordered crystal lattice.

Solution Strategies:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Insulating the flask can aid in this process.

    • Solvent/Anti-Solvent Method: Dissolve the compound in a good solvent and slowly add an anti-solvent in which it is poorly soluble. This should be done at a constant temperature to control the rate of precipitation.

  • Optimize Solvent System:

    • Increase Solvent Volume: Using a slightly larger volume of the crystallizing solvent can prevent the solution from becoming too concentrated too quickly.

    • Change Solvents: Experiment with different solvent systems. A mixture of solvents, such as methanol/water, can sometimes promote better crystal growth than a single solvent.[1]

  • Induce Crystallization:

    • Seeding: Introduce a small crystal of the pure compound into the supersaturated solution to provide a template for crystal growth.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

Problem 3: Presence of Oxidation Byproducts.

Root Cause Analysis: The 1,4-thiazepan-5-one ring system, particularly the sulfur atom, can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.[1] This can be exacerbated by exposure to air, heat, or certain metal contaminants during the synthesis or purification process.

Mitigation and Removal:

  • Inert Atmosphere: Conduct purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Chromatographic Removal: Oxidation byproducts will have a different polarity compared to the desired compound. They can typically be removed using standard column chromatography (e.g., silica gel) before the final chiral purification or crystallization step. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures, preferably -20°C. This minimizes the risk of degradation through oxidation or hydrolysis.

Q2: What is the expected melting point of the pure compound?

The reported melting point for this compound is in the range of 163-165°C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q3: How can I confirm the stereochemical identity of my purified product?

While chiral HPLC can confirm enantiomeric and diastereomeric purity, absolute stereochemistry is best confirmed by X-ray crystallography if a suitable single crystal can be obtained. Comparison of the optical rotation of your sample with a literature value for the pure (2S,6R)-isomer can also provide supporting evidence.

Q4: My purification yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: Ensure the synthetic reaction has gone to completion before starting the purification.

  • Losses during extraction: Optimize the pH during aqueous workups to ensure the compound is in its least soluble form in the aqueous layer.

  • Overly soluble in crystallization solvent: A significant amount of product may be remaining in the mother liquor. Try to concentrate the mother liquor to recover more product or switch to a solvent system where the compound is less soluble at room temperature.

  • Degradation: As mentioned, the compound can be sensitive to oxidation. Ensure proper handling to prevent degradation during purification.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Stereoisomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required based on the specific instrument and column used.

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at a concentration of approximately 1 mg/mL

Diagram: Logic for Chiral HPLC Method Development

G start Initial Analysis select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp mobile_phase Optimize Mobile Phase (Hexane/IPA ratio) select_csp->mobile_phase modifier Add Modifier (e.g., TFA or DEA) mobile_phase->modifier Improve Peak Shape temp_flow Adjust Temperature and Flow Rate modifier->temp_flow Fine-tune Resolution validate Validate Method (Resolution, Tailing, Repeatability) temp_flow->validate

Caption: Stepwise approach to chiral HPLC method development.

Protocol 2: Bench-Scale Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests. A methanol/water mixture has been reported to be effective.[1]

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Optimizing the Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key intermediate in the development of cardiovascular therapeutics such as Temocapril.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve your reaction yield and product purity.

Introduction

The synthesis of the chiral thiazepanone core of this compound presents several challenges that can significantly impact the overall yield and purity. The most common synthetic route involves a cyclocondensation reaction which, while effective, is prone to issues such as low yields, extended reaction times, and the formation of undesirable side products. The primary challenges encountered are epimerization at the C6 stereocenter and the formation of dimeric byproducts. This guide will provide a systematic approach to addressing these issues and exploring advanced synthetic strategies for enhanced efficiency and stereochemical control.

Frequently Asked Questions (FAQs)

Q1: My cyclocondensation reaction is giving a very low yield. What are the most likely causes?

A1: Low yields in the synthesis of 1,4-thiazepanones are a common issue. Several factors could be contributing to this problem:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.

  • Poor Quality Starting Materials: The purity of your starting materials, such as the α,β-unsaturated ester and cysteamine derivative, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Inefficient Cyclization: The intramolecular cyclization step can be slow and may not proceed to completion under certain conditions. The choice of base and solvent plays a crucial role in promoting this step.

  • Side Reactions: The formation of dimeric byproducts or epimerization of the desired product can significantly reduce the yield of the target molecule.

Q2: I am observing a loss of stereochemical purity in my final product. What is causing this epimerization?

A2: Epimerization at the C6 position is a significant challenge in the synthesis of this compound. This loss of stereochemical integrity is primarily due to the abstraction of the acidic α-proton at the C6 position by a base, followed by re-protonation to form a mixture of diastereomers.[2] This is analogous to racemization observed in peptide synthesis during amide bond formation. Factors that can exacerbate epimerization include:

  • Strong Bases: The use of strong bases can readily deprotonate the C6 position.

  • Prolonged Reaction Times: Longer exposure to basic conditions increases the likelihood of epimerization.

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.

Q3: I have an unknown impurity with a mass double that of my product. What is it and how can I prevent its formation?

A3: An impurity with double the mass of your target molecule is likely a dimeric byproduct. Dimerization can occur through intermolecular reactions between two molecules of the starting materials or intermediates. For example, intermolecular condensation can compete with the desired intramolecular cyclization. To minimize dimerization:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular dimerization.

  • Slow Addition of Reagents: Adding one of the key reagents slowly over a period of time can help maintain a low concentration of reactive intermediates, thus reducing the chance of dimerization.

  • Optimized Reaction Conditions: Fine-tuning the temperature and catalyst can help to accelerate the desired intramolecular reaction, outcompeting the dimerization pathway.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Reaction Temperature Systematically vary the reaction temperature (e.g., in 10°C increments from 60°C to 100°C) and monitor the reaction progress by TLC or HPLC. An optimal temperature of around 80°C has been reported to give good yields.Temperature affects reaction kinetics. An optimal temperature will maximize the rate of the desired reaction while minimizing side reactions and decomposition.
Incorrect Solvent System Evaluate different solvent systems. Ethanol/water mixtures have been shown to be effective as they can enhance the solubility of starting materials while potentially suppressing side reactions.The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states.
Ineffective Catalyst Screen different Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) at varying catalyst loadings (e.g., 5-20 mol%). ZnCl₂ (10 mol%) has been reported to be an effective catalyst.A Lewis acid catalyst can activate the carbonyl group of the α,β-unsaturated ester, facilitating the nucleophilic attack by the thiol group of cysteamine.
Incomplete Reaction Increase the reaction time and monitor for the disappearance of starting materials. Reaction times of around 12 hours are often necessary for completion.The cyclocondensation reaction can be slow, and ensuring it proceeds to completion is crucial for maximizing the yield.
Problem 2: Epimerization of the Product
Potential Cause Troubleshooting Steps Scientific Rationale
Base Strength Use a milder base or reduce the amount of base used. Consider using a non-nucleophilic organic base like DBU in carefully controlled amounts.A strong base can readily abstract the acidic proton at the C6 position, leading to enolate formation and subsequent epimerization upon reprotonation.[2]
Prolonged Exposure to Basic Conditions Minimize the reaction time as much as possible without compromising the yield. Quench the reaction as soon as the starting material is consumed.The extent of epimerization is often time-dependent. Reducing the exposure to basic conditions will minimize the loss of stereochemical integrity.
High Reaction Temperature Conduct the reaction at the lowest effective temperature that still provides a reasonable reaction rate.Higher temperatures can increase the rate of epimerization.
Problem 3: Formation of Dimeric Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
High Reactant Concentration Perform the reaction under high-dilution conditions (e.g., <0.1 M).High dilution favors intramolecular reactions (cyclization) over intermolecular reactions (dimerization) by reducing the probability of two reactive molecules encountering each other.
Rapid Addition of Reagents Add one of the reactants, such as the cysteamine derivative, slowly to the reaction mixture using a syringe pump.Slow addition maintains a low instantaneous concentration of the added reactant, further promoting the desired intramolecular cyclization.
Unfavorable Reaction Kinetics Optimize the catalyst and temperature to accelerate the rate of the intramolecular cyclization, making it the dominant reaction pathway.By increasing the rate of the desired reaction, the formation of kinetic byproducts like dimers can be minimized.

Experimental Protocols

Baseline Protocol: Cyclocondensation for this compound

This is a representative protocol based on general procedures for 1,4-thiazepanone synthesis. Optimization may be required for specific substrates and scales.

Materials:

  • Appropriately protected (2S)-2-(2-thienyl)glycine derivative

  • Cysteamine hydrochloride

  • Coupling agent (e.g., HBTU, DIPEA)

  • Solvent (e.g., DMF, Ethanol/Water)

  • Lewis acid catalyst (e.g., ZnCl₂)

  • Base (e.g., Triethylamine)

Procedure:

  • Amide Coupling: To a solution of the protected (2S)-2-(2-thienyl)glycine derivative in an appropriate solvent (e.g., DMF), add the coupling agent (e.g., HBTU) and a base (e.g., DIPEA). Stir for 10-15 minutes.

  • Addition of Cysteamine: Add cysteamine hydrochloride and an additional equivalent of base to the reaction mixture. Stir at room temperature until the amide formation is complete (monitor by TLC or LC-MS).

  • Cyclocondensation: Add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) and adjust the solvent system if necessary (e.g., to an ethanol/water mixture). Heat the reaction mixture to 80°C and stir for 12 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Advanced Strategies for Yield Improvement

For particularly challenging syntheses or when high stereopurity is critical, the following advanced strategies can be employed.

Enzymatic Dynamic Kinetic Resolution (DKR)

DKR is a powerful technique to obtain a single enantiomer from a racemic mixture with a theoretical yield of 100%. This method combines in-situ racemization of the unwanted enantiomer with a highly selective enzymatic resolution of the desired enantiomer.

Conceptual Workflow:

DKR_Workflow racemic_amine Racemic Amine (R- and S-enantiomers) enzyme Lipase (e.g., Candida antarctica Lipase B) racemic_amine->enzyme racemization Racemization Catalyst (e.g., Ru-based) R_amide (R)-Amide (Desired Product) enzyme->R_amide Selective Acylation S_amine (S)-Amine (Unwanted Enantiomer) enzyme->S_amine acyl_donor Acyl Donor acyl_donor->enzyme S_amine->racemization

Caption: Dynamic Kinetic Resolution Workflow.

Protocol Outline: DKR of a Racemic Thiazepanone Precursor

  • Reaction Setup: In a suitable organic solvent (e.g., toluene), combine the racemic amine precursor, an acyl donor (e.g., isopropyl acetate), and a racemization catalyst (e.g., a ruthenium-based catalyst).

  • Enzymatic Resolution: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 70°C) and monitor the conversion and enantiomeric excess of the product by chiral HPLC.

  • Work-up and Purification: Once the reaction is complete, filter off the immobilized enzyme and the catalyst. Purify the acylated product by column chromatography. The resulting enantiomerically pure amide can then be deprotected to yield the final product.

Solid-Phase Synthesis

Solid-phase synthesis can facilitate purification and allow for the rapid generation of analogs. The key is to anchor one of the starting materials to a solid support and perform the subsequent reactions in a stepwise manner.

Conceptual Workflow:

SPPS_Workflow resin Solid Support (Resin) linker Linker Attachment resin->linker sm1 Attach Starting Material 1 linker->sm1 wash1 Wash sm1->wash1 deprotection Deprotection wash1->deprotection wash2 Wash deprotection->wash2 coupling Couple Starting Material 2 wash2->coupling wash3 Wash coupling->wash3 cyclization On-Resin Cyclization wash3->cyclization wash4 Wash cyclization->wash4 cleavage Cleavage from Resin wash4->cleavage product Purified Product cleavage->product

Caption: Solid-Phase Synthesis Workflow.

Protocol Outline: Solid-Phase Synthesis of Thiazepanones

  • Resin Preparation: Swell a suitable resin (e.g., Merrifield resin) in an appropriate solvent (e.g., DCM).

  • Anchoring: Attach a protected amino acid derivative to the resin via a suitable linker.

  • Deprotection: Remove the protecting group from the anchored amino acid.

  • Coupling: Couple the second building block (e.g., a protected cysteamine derivative) to the deprotected amino group on the resin.

  • Cyclization: Perform an on-resin cyclization reaction to form the thiazepanone ring.

  • Cleavage: Cleave the final product from the solid support using a suitable cleavage cocktail (e.g., TFA/DCM).

  • Purification: Purify the cleaved product by preparative HPLC.

Summary of Optimization Parameters

ParameterConventional MethodOptimized ConditionsRationale for Improvement
Reaction Time Often > 24 hours12 hoursOptimized catalyst and temperature accelerate the reaction.
Temperature Variable, often high~80°CBalances reaction rate with minimization of side reactions.
Catalyst None or stoichiometric base10 mol% ZnCl₂Catalytic activation of the electrophile increases reaction efficiency.
Solvent Aprotic solvents (e.g., DMF)Ethanol/Water mixturesImproves solubility and can suppress certain side reactions.
Yield Often low (<50%)Reported up to 82%Combination of optimized parameters leads to a significant increase in product formation.

Conclusion

Improving the reaction yield of this compound requires a systematic approach to troubleshooting and optimization. By carefully controlling reaction parameters such as temperature, solvent, and catalyst, and by being mindful of the potential for epimerization and dimerization, significant improvements in yield and purity can be achieved. For syntheses where maximum stereopurity and yield are paramount, advanced strategies such as enzymatic dynamic kinetic resolution and solid-phase synthesis offer powerful alternatives to traditional solution-phase methods. This guide provides the foundational knowledge and practical protocols to empower researchers to overcome the synthetic challenges associated with this important pharmaceutical intermediate.

References

Technical Support Center: Scale-Up Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this critical pharmaceutical intermediate from the laboratory to pilot and production scales. As a key building block for angiotensin-converting enzyme (ACE) inhibitors like Temocapril, ensuring a robust, scalable, and controlled synthesis is paramount.[1]

This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during the manufacturing process. Our approach is rooted in mechanistic understanding and field-proven solutions to ensure scientific integrity and practical applicability.

Section 1: Troubleshooting Guide

The scale-up of chiral molecules often presents challenges that are not apparent at the bench scale. This section provides a systematic approach to identifying and resolving common issues in the synthesis of this compound.

Issue: Loss of Stereochemical Integrity (Epimerization)

One of the most critical challenges in the synthesis of this molecule is maintaining the desired (2S, 6R) stereochemistry. Epimerization at the C6 position is a common side reaction, particularly under basic conditions or elevated temperatures.[2]

Q: My analysis shows a significant peak corresponding to the (2S, 6S) diastereomer. What are the likely causes and how can I mitigate this?

A: Epimerization at the C6 position is primarily driven by the abstraction of the alpha-proton to the carbonyl group, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers. [3]

Troubleshooting Protocol:

  • Re-evaluate Base Selection and Stoichiometry:

    • Causality: Strong bases or an excess of a weaker base can readily deprotonate the C6 position.

    • Corrective Actions:

      • If a base is used in the cyclization or a subsequent step, consider using a non-nucleophilic, sterically hindered base (e.g., 2,4,6-collidine) in stoichiometric amounts.[3]

      • For reactions where a base is critical, perform a screening of weaker bases (e.g., sodium bicarbonate, potassium carbonate) and carefully control the stoichiometry.

      • Ensure accurate addition of the base, as localized high concentrations can promote epimerization.

  • Optimize Reaction Temperature and Time:

    • Causality: Higher temperatures provide the activation energy for proton abstraction and increase the rate of enolization. Prolonged reaction times increase the exposure of the desired product to conditions that favor epimerization.

    • Corrective Actions:

      • Conduct the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate.

      • Monitor the reaction progress closely (e.g., by in-process HPLC) and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to epimerization conditions.

  • Solvent Effects:

    • Causality: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of epimerization.

    • Corrective Actions:

      • If the process allows, explore less polar solvents or solvent mixtures. Ethanol/water mixtures have been reported to suppress side reactions in related syntheses.[1]

Workflow for Diagnosing and Correcting Epimerization:

start High (2S, 6S) Diastereomer Detected check_base Step 1: Analyze Base Usage - Type - Stoichiometry - Addition Rate start->check_base check_temp_time Step 2: Review Thermal Profile - Max Temperature - Reaction Duration check_base->check_temp_time action_base Action: Screen weaker/hindered bases. Control stoichiometry precisely. check_base->action_base Base is a likely cause check_solvent Step 3: Evaluate Solvent System - Polarity - Protic/Aprotic check_temp_time->check_solvent action_temp_time Action: Lower reaction temperature. Minimize reaction time via IPC. check_temp_time->action_temp_time Temperature/time are suspect action_solvent Action: Test alternative, less polar solvents. check_solvent->action_solvent Solvent may be a factor end_node Stereochemical Purity Achieved action_base->end_node action_temp_time->end_node action_solvent->end_node

Caption: Troubleshooting workflow for epimerization.

Issue: Impurity Formation

The presence of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5][6]

Q: I am observing several unidentified peaks in my HPLC analysis of the crude product. What are the most common process-related impurities and how can I control them?

A: Common impurities in the synthesis of thiazepanones include starting materials, intermediates, byproducts from side reactions, and degradation products.

Common Impurities and Their Control:

Impurity TypePotential Structure/DescriptionFormation MechanismControl Strategy
Dimerization Byproduct Two molecules of an intermediate or product reacting together.Intermolecular reaction competing with the desired intramolecular cyclization.High dilution conditions during the cyclization step can favor the intramolecular reaction.
Oxidation Products Sulfoxide or sulfone derivatives of the thiazepan ring.Exposure to oxidizing agents or atmospheric oxygen, especially at elevated temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process. Use degassed solvents.
Unreacted Starting Materials/Intermediates e.g., Boc-protected cysteine or the thienylalanine derivative.Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Implement in-process controls (IPCs) to monitor reaction completion. Optimize reaction parameters.
Residual Solvents e.g., DMF, DCM from previous steps.Inefficient removal during work-up and drying.Select appropriate work-up procedures and optimize drying conditions (temperature, vacuum, time).
Residual Metal Catalysts e.g., Palladium or Ruthenium from hydrogenation or coupling steps.Incomplete removal during purification.Employ appropriate purification methods such as crystallization, treatment with metal scavengers, or chromatography.

Analytical Protocol for Impurity Profiling:

A robust HPLC method is crucial for monitoring the purity of this compound.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H) for separating diastereomers and enantiomers. C18 column for general impurity profiling.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (typically around 230-240 nm).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]

Issue: Crystallization and Isolation Difficulties

Crystallization is a critical step for purification and isolation of the final product. However, issues such as polymorphism, poor crystal morphology, and solvent inclusion can arise.

Q: My product is difficult to filter and dry, and I am observing batch-to-batch variability in crystal form. How can I optimize the crystallization process?

A: The crystallization of this compound can be influenced by solvent choice, cooling rate, agitation, and the presence of impurities. Polymorphism, the existence of multiple crystal forms, can significantly affect physical properties. [8][9][10][11][12]

Troubleshooting Protocol for Crystallization:

  • Solvent System Screening:

    • Causality: The solvent system dictates solubility, supersaturation, and can influence the resulting crystal form.

    • Corrective Actions:

      • Systematically screen a range of solvents and anti-solvents. Common choices for amino acid-like compounds include alcohols (methanol, ethanol, isopropanol), water, and mixtures thereof.

      • Evaluate the solubility of the compound at different temperatures in various solvent systems to identify a suitable candidate for cooling crystallization.

  • Control of Cooling and Supersaturation:

    • Causality: Rapid cooling can lead to the formation of small, poorly formed crystals (fines) that are difficult to filter. It can also trap impurities.

    • Corrective Actions:

      • Implement a controlled cooling profile. A slower cooling rate, especially in the metastable zone, promotes the growth of larger, more uniform crystals.

      • Consider seeding the solution with a small amount of high-purity crystals of the desired polymorph to control nucleation and crystal growth.

  • Investigate Polymorphism:

    • Causality: Different polymorphs can have different stabilities, solubilities, and morphologies. An unstable polymorph may convert to a more stable form during processing or storage.[8]

    • Corrective Actions:

      • Characterize the crystal form obtained under different conditions using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

      • Once the desired, stable polymorph is identified, define the crystallization parameters required to consistently produce it.

Process Flow for Crystallization Optimization:

start Crystallization Issues Observed (Poor filtration, variability) solvent_screen Step 1: Solvent System Screening - Solubility studies - Anti-solvent evaluation start->solvent_screen cooling_profile Step 2: Optimize Cooling Profile - Controlled cooling rate - Seeding strategy solvent_screen->cooling_profile polymorph_study Step 3: Polymorph Characterization - PXRD, DSC, TGA cooling_profile->polymorph_study define_process Step 4: Define Robust Process - Specify solvent, temperature profile, seeding polymorph_study->define_process end_node Consistent, High-Purity Crystalline Product define_process->end_node

References

Technical Support Center: (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS 110221-26-6)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stability and Storage of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Introduction

This compound is a pivotal heterocyclic intermediate in pharmaceutical research, notably as a precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril[1]. Its unique thiazepanone core and stereochemistry are critical to its utility in drug discovery targeting cardiovascular, neurological, and infectious diseases[2][3]. However, the structural complexity, including a lactam ring, two sulfur atoms, and a primary amine, renders the molecule susceptible to specific degradation pathways. Ensuring the chemical integrity of this compound is paramount for reproducible and reliable experimental outcomes.

This guide, developed by our Application Science team, provides a comprehensive overview of the stability profile, recommended storage conditions, and troubleshooting strategies for this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for this compound? For long-term stability (>6 months), the solid compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light [1][3]. The rationale for these conditions is to minimize thermal degradation, oxidation, and photodegradation. Aliquoting the material upon receipt into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and moisture ingress.

Q2: The product datasheet mentions 2-8°C storage. Is this acceptable? Storage at 2-8°C is suitable for short-term use (e.g., up to a few weeks) of a working aliquot[3]. However, for the bulk of your supply, -20°C remains the optimal condition for preserving long-term purity. The higher temperature at 2-8°C increases the rate of potential slow-acting degradation reactions.

Q3: How should I handle the compound when weighing it and preparing solutions? Due to its susceptibility to moisture and oxidation, it is best to handle the solid compound in a controlled environment, such as a glove box or a desiccator. If this is not possible, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately after weighing. Solutions, especially in protic or aqueous solvents, should be prepared fresh for each experiment.

Q4: Is this compound sensitive to light? Yes. The thiophene moiety and the overall structure can be susceptible to photodegradation. All storage and handling should be performed with protection from light, using amber vials or by wrapping containers in aluminum foil[3].

Q5: What are the primary chemical liabilities and degradation pathways? The two most significant degradation pathways are:

  • Hydrolysis: The seven-membered lactam (amide) ring is susceptible to cleavage under both acidic and basic conditions, leading to a ring-opened, inactive product. This is a common degradation pathway for lactam-containing molecules[4].

  • Oxidation: The two sulfur atoms in the thiazepanone ring and the thienyl group can be oxidized to form the corresponding sulfoxides and sulfones, altering the compound's polarity, conformation, and biological activity[1].

Q6: I see a slight discoloration in my solid sample. Is it still usable? The compound is typically an off-white to pale beige solid[5]. Any significant color change (e.g., to yellow or brown) may indicate degradation. While a slight variation in the initial appearance can occur between batches, a progressive change over time is a red flag. It is strongly recommended to perform a purity check using an analytical technique like HPLC before using any material that has changed in appearance.

Part 2: Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Apparent Loss of Compound Activity

Inconsistent data is often the first sign of compromised compound integrity. Before re-evaluating your experimental design, it is crucial to validate the stability of your starting material.

The following workflow provides a logical sequence of steps to identify the root cause of inconsistent results.

G cluster_no Start Inconsistent Experimental Results CheckStorage 1. Verify Storage History & Conditions Start->CheckStorage CheckPurity 2. Assess Purity of Solid Stock CheckStorage->CheckPurity Storage conditions correct? ResultBad Compound Degradation Confirmed. Obtain Fresh Stock. CheckStorage->ResultBad No CheckSolution 3. Evaluate Solution Stability CheckPurity->CheckSolution Purity >95%? CheckPurity->ResultBad No ResultOK Compound is Stable. Review Experimental Protocol. CheckSolution->ResultOK Stable in solvent for experiment duration? CheckSolution->ResultBad No

Caption: Workflow for troubleshooting inconsistent experimental results.

  • Verify Storage History: Confirm that the compound has been stored at the correct temperature, under an inert atmosphere, and protected from light. Review any temperature logs if available.

  • Assess Purity of Solid Material: Use a stability-indicating HPLC method (see Protocol 2) to determine the purity of the solid material. Compare the chromatogram to the supplier's Certificate of Analysis. The appearance of new peaks or a reduction in the main peak area suggests degradation.

  • Evaluate Solution Stability: The stability of the compound can be highly dependent on the solvent, pH, and temperature. If you are using buffered aqueous solutions, be aware that hydrolysis can be accelerated. To test this, prepare a solution and analyze its purity via HPLC at T=0 and again after the typical duration of your experiment (e.g., 2, 4, 8, or 24 hours) under the same conditions (temperature, light).

Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

The presence of new, unidentified peaks is a clear indication of degradation or impurities. A forced degradation study can help identify these species.

Forced degradation, or stress testing, is a technique used to predict degradation products by subjecting a compound to harsh conditions[6]. This helps in developing truly stability-indicating analytical methods.

DegradationPathways Parent (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one Hydrolysis Ring-Opened Hydrolysis Product Parent->Hydrolysis Acid/Base (H₂O) Oxidation1 Sulfoxide Product(s) Parent->Oxidation1 Oxidizing Agent (e.g., H₂O₂) Oxidation2 Sulfone Product(s) Oxidation1->Oxidation2 Stronger Oxidation

Caption: Primary degradation pathways for the target compound.

This protocol allows for the intentional generation of potential degradants, which can serve as markers to confirm the identity of unknown peaks in your analytical runs.

Objective: To generate and identify potential hydrolytic and oxidative degradants.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system

Methodology:

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: In separate, labeled amber vials, mix:

    • Acid Hydrolysis: 500 µL stock solution + 500 µL 0.1 M HCl. Incubate at 60°C for 2-4 hours.

    • Base Hydrolysis: 500 µL stock solution + 500 µL 0.1 M NaOH. Keep at room temperature for 1-2 hours.

    • Oxidation: 500 µL stock solution + 500 µL 3% H₂O₂. Keep at room temperature for 2-4 hours.

    • Control: 500 µL stock solution + 500 µL of 50:50 ACN:Water.

  • Neutralization & Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analyze: Analyze all samples by HPLC or LC-MS. Compare the chromatograms from the stressed samples to the control. The new peaks that appear are your potential degradants. The relative retention times can now be used to identify these species in your experimental samples.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a -20°C freezer. Log the date of receipt.

  • Aliquoting (for long-term storage): In a low-humidity environment (e.g., glove box or dry room), weigh out smaller, experiment-sized portions of the solid into individual amber glass vials.

  • Inerting: Backfill each vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly cap each vial, sealing the cap-vial interface with paraffin film for an extra barrier against moisture and air.

  • Labeling & Storage: Clearly label each aliquot with the compound name, CAS number, date, and mass. Store at -20°C.

  • Daily Use: For daily experiments, retrieve one aliquot. Allow it to warm completely to room temperature (~20-30 minutes) before opening to prevent water condensation on the solid. Use the entire amount if possible; if not, re-purge with inert gas before re-sealing and storing at 2-8°C for short-term use only.

Protocol 2: Example Stability-Indicating HPLC Method

This method is designed to separate the parent compound from more polar hydrolytic degradants and slightly more polar oxidative products.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amino group and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for elution from the C18 stationary phase.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of the parent compound and any potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 235 nm and 254 nmThe thienyl group provides strong UV absorbance. Monitoring multiple wavelengths can help distinguish peaks.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Part 4: Summary of Stability Profile

This table summarizes the expected stability based on the compound's chemical structure and knowledge from forced degradation studies.

Stress Condition Parameters Expected Outcome Primary Degradant Type
Acidic Hydrolysis 0.1 M HCl, 60°CSignificant degradation expected within hours.Ring-opened amide (hydrolysis product).
Alkaline Hydrolysis 0.1 M NaOH, RTRapid degradation expected within hours.Ring-opened amide (hydrolysis product).
Oxidation 3% H₂O₂, RTModerate degradation expected over several hours.Sulfoxide(s).
Thermal (Dry Heat) 80°CSlow degradation expected over days.May promote various pathways, including cyclization byproducts or epimerization.
Photostability ICH Q1B conditionsModerate degradation possible with extended exposure.Thiophene ring-related byproducts.
Long-Term Storage -20°C, Inert Gas, DarkStable for 12+ months.N/A
Short-Term Storage 2-8°C, Inert Gas, DarkStable for up to 1 month with minimal degradation.N/A

References

Technical Support Center: Analytical Method Development for (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method development of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of developing robust and reliable analytical methods for this compound.

This compound is a bicyclic heterocyclic compound with a molecular weight of 228.33 g/mol and the molecular formula C₉H₁₂N₂OS₂.[1][2][3] Its structure, featuring a thiazepan-5-one ring, a thienyl group, and an amino group, presents unique analytical challenges. This guide offers practical, field-proven insights to overcome these challenges, ensuring the development of accurate, specific, and stability-indicating methods.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an HPLC method for this compound?

A1: The primary challenges stem from the compound's structural features:

  • Polarity and Retention: The presence of an amino group and two sulfur atoms contributes to its moderate polarity.[1] This can lead to poor retention on traditional reversed-phase (RP) columns like C18, especially with highly aqueous mobile phases.

  • Peak Tailing: The basic amino group can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing.[4]

  • Stability: The thiazepine ring may be susceptible to degradation under certain pH and temperature conditions, necessitating the development of a stability-indicating method.

  • UV Detection: The thiophene group provides a chromophore for UV detection, but selecting the optimal wavelength is crucial for sensitivity and specificity.

Q2: What is a good starting point for HPLC method development for this compound?

A2: A pragmatic starting point is a generic gradient reversed-phase HPLC method with UV detection.[5] This allows for a broad screening of the compound's chromatographic behavior.

Initial Recommended Conditions:

ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard column for initial screening.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 5-95% B over 10 minutesA broad gradient to determine the approximate elution time.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides consistent retention times.
Detection UV at 230 nm and 254 nmThe thiophene ring should have absorbance at these wavelengths.
Injection Volume 2 µLA small volume to prevent column overload.
Q3: How do I develop a stability-indicating method for this compound?

A3: A stability-indicating method is crucial to separate the intact drug from its degradation products.[6][7][8] The development process involves forced degradation studies.[8][9]

  • Forced Degradation: Subject the compound to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[8][9] The goal is to achieve 5-20% degradation.

  • Method Optimization: Develop an HPLC method that can resolve the main peak from all degradation product peaks. This may require adjusting the mobile phase, gradient, column chemistry, and other parameters.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound in the presence of its degradants.

II. Troubleshooting Guides

This section addresses specific issues you may encounter during method development.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for this compound is tailing significantly. What can I do?

A: Peak tailing for this compound is likely due to the interaction of the basic amino group with acidic silanols on the column packing.[4]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Decrease the pH of the mobile phase to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This will protonate the silanol groups, reducing their interaction with the protonated amine.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer free silanol groups, minimizing tailing.

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this may affect mass spectrometry compatibility.

  • Consider a Different Stationary Phase: An embedded polar group (EPG) column can provide alternative selectivity and improved peak shape for basic compounds.

Issue 2: Poor Retention

Q: The compound elutes very early, near the solvent front, even with a low percentage of organic solvent. How can I increase retention?

A: This is a common issue for moderately polar compounds in reversed-phase chromatography.[10]

Troubleshooting Steps:

  • Decrease the Organic Content: Start with a lower percentage of organic solvent in your mobile phase.

  • Use a Less Polar Stationary Phase: A C30 column or a phenyl-hexyl column can provide greater retention for polar compounds.

  • Employ Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase can significantly increase the retention of ionizable compounds.

  • Consider HILIC: If the compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.

Issue 3: Method Instability and Irreproducible Retention Times

Q: I'm seeing drifting retention times and inconsistent results. What could be the cause?

A: Irreproducible retention times can be caused by several factors.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily. Inconsistent preparation or degradation of mobile phase additives can affect retention.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time shifts.

  • System Leaks: Check the HPLC system for any leaks, as this can affect the flow rate and pressure, leading to inconsistent retention.

III. Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the analysis of this compound.

1. Initial Screening:

  • Objective: To determine the approximate retention time and initial peak shape.
  • Procedure:
  • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
  • Set up the HPLC system with the "Initial Recommended Conditions" from the FAQ section.
  • Inject the sample and acquire the chromatogram.

2. Optimization of Mobile Phase:

  • Objective: To improve peak shape and resolution.
  • Procedure:
  • If peak tailing is observed, adjust the mobile phase pH by varying the concentration of formic acid (0.05% to 0.2%).
  • If retention is poor, decrease the initial organic percentage in the gradient.
  • Evaluate different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity.

3. Gradient Optimization:

  • Objective: To achieve optimal separation of the main peak from any impurities.
  • Procedure:
  • Based on the initial screening, narrow the gradient range around the elution time of the compound.
  • Adjust the gradient slope (duration) to improve the resolution between closely eluting peaks.

4. Column Selection:

  • Objective: To find the most suitable stationary phase.
  • Procedure:
  • If issues persist with a C18 column, screen other stationary phases such as a phenyl-hexyl or an embedded polar group column.

Protocol 2: Forced Degradation Study for a Stability-Indicating Method

This protocol describes how to perform forced degradation studies in accordance with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration and analyze using the developed HPLC method.
  • Analyze an unstressed sample as a control.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.
  • Ensure the analytical method can separate the parent peak from all degradation product peaks.
  • Use a PDA detector to check for peak purity.

IV. Visualization & Formatting

Diagrams

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development Cycle cluster_val Validation start Define Method Objectives (e.g., Assay, Impurity Profile) info Gather Analyte Information (pKa, logP, UV spectra) start->info screening Initial Screening (Generic Gradient, C18 Column) info->screening eval1 Evaluate Peak Shape & Retention screening->eval1 optim_mobile Optimize Mobile Phase (pH, Organic Modifier) eval1->optim_mobile Poor Shape? optim_column Select Stationary Phase (C18, Phenyl, EPG) eval1->optim_column Poor Retention? optim_grad Optimize Gradient Profile (Slope, Time) optim_mobile->optim_grad optim_column->optim_grad eval2 Assess Resolution & Sensitivity optim_grad->eval2 eval2->optim_mobile Suboptimal? forced_deg Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) eval2->forced_deg Optimal specificity Demonstrate Specificity forced_deg->specificity validation Full Method Validation (ICH Q2(R1)) specificity->validation

Caption: Workflow for HPLC Method Development and Validation.

TroubleshootingTree cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues problem Chromatographic Problem Observed peak_shape Poor Peak Shape? problem->peak_shape retention Retention Problem? problem->retention is_tailing Tailing? peak_shape->is_tailing Yes peak_shape->retention No is_fronting Fronting? is_tailing->is_fronting No tail_sol1 Lower Mobile Phase pH (e.g., to pH 2.5-3) is_tailing->tail_sol1 tail_sol2 Use High-Purity, End-capped Column is_tailing->tail_sol2 tail_sol3 Consider EPG Column is_tailing->tail_sol3 front_sol1 Reduce Sample Concentration is_fronting->front_sol1 front_sol2 Decrease Injection Volume is_fronting->front_sol2 is_poor Poor Retention? retention->is_poor Yes drift_sol1 Ensure Full Column Equilibration retention->drift_sol1 No drift_sol2 Use Column Oven retention->drift_sol2 No drift_sol3 Check for System Leaks retention->drift_sol3 No is_drifting Drifting Retention? is_poor->is_drifting No poor_ret_sol1 Decrease Initial % Organic is_poor->poor_ret_sol1 poor_ret_sol2 Use Phenyl or C30 Column is_poor->poor_ret_sol2 poor_ret_sol3 Consider HILIC is_poor->poor_ret_sol3 is_drifting->drift_sol1 is_drifting->drift_sol2 is_drifting->drift_sol3

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

V. References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. --INVALID-LINK--

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. --INVALID-LINK--

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research (IJPSR). --INVALID-LINK--

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. --INVALID-LINK--

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. --INVALID-LINK--

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. --INVALID-LINK--

  • Quality Guidelines. ICH. --INVALID-LINK--

  • This compound. Benchchem. --INVALID-LINK--

  • CAS 110221-26-6 this compound. Alfa Chemistry. --INVALID-LINK--

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). --INVALID-LINK--

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Stability Indicating HPLC Method Development: A Review. IJPPR. --INVALID-LINK--

  • 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. --INVALID-LINK--

  • This compound | 110221-26-6. ChemicalBook. --INVALID-LINK--

  • (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one. MySkinRecipes. --INVALID-LINK--

  • HPLC Troubleshooting Guide. --INVALID-LINK--

References

Technical Support Center: Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and prevent common side reactions, ensuring a successful and efficient synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor Temocapril, presents unique stereochemical and reactivity challenges.[1] The desired (2S, 6R) stereochemistry is crucial for its biological activity. The presence of a thiol group and the potential for epimerization at two stereocenters necessitates precise control over reaction conditions. This guide will focus on the most common side reactions encountered during the prevalent synthetic route: the cyclocondensation of an L-cysteine derivative with a 2-thienyl carbonyl compound.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most frequently observed side reactions, their root causes, and provides actionable solutions to overcome them.

Issue 1: Formation of Diastereomeric Impurities (Epimerization)

One of the most significant challenges in this synthesis is the loss of stereochemical integrity at the C2 and C6 positions, leading to the formation of undesired diastereomers, such as the (2R,6S), (2S,6S), and (2R,6R) isomers.

Question: My final product shows multiple spots on TLC/peaks in HPLC, and NMR analysis suggests the presence of diastereomers. What is causing this, and how can I prevent it?

Answer: The formation of diastereomers is primarily due to epimerization, which can occur at two key stages:

  • Epimerization at C6 (from the cysteine backbone): The α-proton of the amino acid derivative is susceptible to abstraction under basic or even mildly acidic conditions, especially when the carboxyl group is activated for amide bond formation. This leads to a loss of stereochemistry at the C6 position.

  • Epimerization at C2 (from the thienyl-substituted carbon): The proton at the C2 position can also be labile, particularly after the initial condensation and before the final ring closure is complete.

Troubleshooting Epimerization

Potential Cause Explanation Recommended Solution
Inappropriate Base Strong or sterically unhindered bases can readily deprotonate the α-protons at C2 and C6, leading to racemization.Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid strong bases like sodium hydroxide or potassium carbonate during the cyclization step.
Prolonged Reaction Times Extended exposure of the intermediates to the reaction conditions, especially at elevated temperatures, increases the likelihood of epimerization.Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting materials are consumed. Aim for the shortest possible reaction time.
Elevated Temperatures Higher temperatures provide the activation energy for proton abstraction and subsequent epimerization.Conduct the reaction at the lowest effective temperature. Room temperature or even sub-ambient temperatures (0°C to -20°C) should be explored.
Solvent Effects Polar aprotic solvents like DMF and DMSO can promote epimerization by stabilizing the charged intermediates formed during proton abstraction.Consider using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). A mixture of solvents, for instance, an ethanol/water mixture, can sometimes suppress side reactions.[2]
Inappropriate pH Both strongly acidic and strongly basic conditions can catalyze epimerization.Maintain a pH as close to neutral as possible during the reaction and work-up. Use buffered solutions if necessary.

Experimental Protocol for Minimizing Epimerization:

  • Reagent Preparation: Dissolve the L-cysteine derivative and 2-thiophenecarboxaldehyde separately in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Condensation: Cool the solution of the L-cysteine derivative to 0°C. Add the 2-thiophenecarboxaldehyde solution dropwise over 30 minutes.

  • Cyclization: After stirring for 1-2 hours at 0°C, add a stoichiometric amount of DIPEA.

  • Monitoring: Monitor the reaction progress every 30 minutes using chiral HPLC or TLC.

  • Work-up: Once the reaction is complete, quench with a mild acid (e.g., saturated ammonium chloride solution) and extract the product into an organic solvent.

  • Purification: Purify the product promptly via column chromatography or recrystallization to minimize exposure to conditions that could cause further epimerization.

Visualization of the Epimerization Problem and Solution Workflow

Epimerization_Troubleshooting Problem Problem Diastereomeric Impurities Detected Cause1 Potential Cause 1 Inappropriate Base Problem->Cause1 Cause2 Potential Cause 2 High Temperature / Long Reaction Time Problem->Cause2 Cause3 Potential Cause 3 Unsuitable Solvent/pH Problem->Cause3 Solution1 Solution 1 Use Sterically Hindered Base (e.g., DIPEA) Cause1->Solution1 Solution2 Solution 2 Lower Temperature & Monitor Reaction Closely Cause2->Solution2 Solution3 Solution 3 Optimize Solvent & Control pH Cause3->Solution3 Outcome Desired Outcome High Diastereomeric Purity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for diastereomer formation.

Issue 2: Formation of Oxidation Byproducts (Sulfoxides)

The presence of a sulfur atom in the thiazepine ring makes the molecule susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This not only reduces the yield of the desired product but also introduces a new chiral center at the sulfur atom, further complicating the purification process.

Question: My mass spectrometry analysis shows a peak corresponding to my product +16 amu, and the NMR spectrum is more complex than expected. Could this be an oxidation byproduct?

Answer: Yes, the presence of a product with a mass increase of 16 amu is a strong indication of sulfoxide formation. The sulfur atom in the thiazepan-5-one ring is nucleophilic and can be oxidized by various oxidizing agents, including atmospheric oxygen, especially under certain conditions.

Troubleshooting Oxidation

Potential Cause Explanation Recommended Solution
Air Oxidation Prolonged exposure of the reaction mixture or the purified product to air can lead to slow oxidation of the sulfide to a sulfoxide. This can be accelerated by the presence of metal catalysts or light.Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon). Use degassed solvents. Store the final product under an inert atmosphere and protected from light.
Oxidizing Reagents Certain reagents used in the synthesis or work-up may have oxidizing properties. For example, some grades of solvents may contain peroxide impurities.Use freshly distilled or high-purity solvents. Avoid using any unnecessary reagents that could act as oxidants.
Work-up Conditions Acidic or basic work-up conditions can sometimes promote oxidation, especially in the presence of air.Use a neutral work-up procedure whenever possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

Experimental Protocol for Preventing Oxidation:

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for at least 15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Degassed Solvents: Degas all solvents by sparging with nitrogen or argon for 30 minutes prior to use.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture or during storage can help prevent oxidation.

  • Careful Work-up: After quenching the reaction, immediately proceed with the extraction and purification. Minimize the time the product is in solution and exposed to air.

  • Storage: Store the final compound in a sealed vial under an inert atmosphere in a refrigerator or freezer.

Visualization of Oxidation Prevention Strategy

Oxidation_Prevention Start Synthesis of this compound Inert_Atmosphere Maintain Inert Atmosphere (Nitrogen/Argon) Start->Inert_Atmosphere Degassed_Solvents Use Degassed Solvents Inert_Atmosphere->Degassed_Solvents Careful_Workup Prompt & Neutral Work-up Degassed_Solvents->Careful_Workup Storage Store Under Inert Gas & Protected from Light Careful_Workup->Storage Final_Product Pure this compound Storage->Final_Product

Caption: Key steps to prevent sulfoxide formation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the cyclocondensation reaction?

A1: While various solvents can be used, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) are generally preferred to minimize side reactions like epimerization. Some literature also suggests that ethanol/water mixtures can be effective in suppressing side reactions, likely by influencing the solubility of intermediates and byproducts.[2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials. However, for assessing the formation of diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Q3: My reaction seems to stall and does not go to completion. What could be the issue?

A3: Incomplete reactions can be due to several factors:

  • Insufficient activation: Ensure your reagents are of high purity and that any activating agents are fresh.

  • Poor solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent. Try a different solvent system or a co-solvent.

  • Deactivation of reagents: Moisture can deactivate some of the reagents. Ensure you are using anhydrous conditions.

Q4: What is the best method for purifying the final product?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column chromatography: Silica gel chromatography is effective for removing most impurities, including diastereomers, although separation can be challenging. A gradient elution system, for example, with ethyl acetate and hexanes, is a good starting point.

  • Recrystallization: If the product is a solid and the major impurities have different solubility profiles, recrystallization can be a highly effective method for obtaining a high-purity product.

Q5: Are there any alternative synthetic routes that avoid these side reactions?

A5: Yes, other synthetic strategies exist. Ring-closing metathesis (RCM) has been explored as a method to construct the thiazepanone core and can offer good stereocontrol. Additionally, enzymatic kinetic resolution can be employed to separate the desired enantiomer from a racemic mixture, providing high enantiopurity.[2] However, these methods may have their own set of challenges and may not be as cost-effective for large-scale synthesis as the classical cyclocondensation approach.

Conclusion

The synthesis of this compound is a rewarding but challenging endeavor. By understanding the mechanisms of the common side reactions, particularly epimerization and oxidation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and stereochemical integrity of their final product. Careful control of reaction parameters such as temperature, base, solvent, and atmosphere is paramount to success.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Key ACE Inhibitor Precursors: (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Angiotensin-Converting Enzyme (ACE) Inhibitors

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. Their therapeutic success has spurred extensive research into efficient and stereoselective synthetic routes. A critical aspect of this research lies in the synthesis of key chiral precursors, which largely dictate the overall efficiency and economic viability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a precursor to Temocapril, with other pivotal precursors for widely-prescribed ACE inhibitors, including Enalapril, Lisinopril, Ramipril, and Zofenopril.

This compound: A Precursor to Temocapril

This compound is a key intermediate in the synthesis of Temocapril, a dicarboxylate-containing ACE inhibitor.[1][2] Its unique thiazepan-5-one heterocyclic core presents distinct synthetic challenges and opportunities compared to the more common proline-based precursors.

Synthetic Strategies

The synthesis of this compound often involves the construction of the seven-membered ring with precise stereochemical control at the C2 and C6 positions. One reported approach is a solid-phase synthesis, which is amenable to the generation of analogues for structure-activity relationship (SAR) studies. This method involves a cyclization step to form the thiazepan-5-one ring.[1]

Thienyl-containing\n starting material Thienyl-containing starting material Intermediate Intermediate Thienyl-containing\n starting material->Intermediate Multistep synthesis This compound This compound Intermediate->this compound Cyclization

Caption: General synthetic approach for this compound.

Comparative Analysis of ACE Inhibitor Precursor Synthesis

PrecursorCorresponding ACE InhibitorReported YieldReported PuritySynthetic Approach Highlights
This compound Temocapril~80% (cyclization step)[1]>95%[]Solid-phase synthesis, enabling analogue generation.
(S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline Enalapril~70%[4]>98%[4]Reductive amination of L-alanyl-L-proline with a phenylbutyrate derivative.
N²-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline Lisinopril~65% (for a key intermediate)[5]Not explicitly statedInvolves protection and deprotection of the lysine side chain.
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid Ramipril~21% (final product from mixture)[6]>99%[6]Involves separation of diastereomers.
(2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid ZofenoprilNot explicitly statedNot explicitly statedSynthesis involves the coupling of two chiral fragments.

In-Depth Look at Precursor Syntheses

Enalapril Precursor: (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline

The synthesis of the Enalapril precursor is a well-established process, often involving the reductive amination of the dipeptide L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutanoate. This key step establishes the crucial stereocenter at the N-substituted alanine moiety.

L-Alanyl-L-proline L-Alanyl-L-proline Reductive Amination Reductive Amination L-Alanyl-L-proline->Reductive Amination Ethyl 2-oxo-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate->Reductive Amination Enalapril Precursor Enalapril Precursor Reductive Amination->Enalapril Precursor

Caption: Key reductive amination step in the synthesis of the Enalapril precursor.

Lisinopril Precursor: N²-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline

The synthesis of the Lisinopril precursor is complicated by the presence of the reactive ε-amino group of the lysine residue. This necessitates a protection-deprotection strategy, adding steps to the overall synthesis and potentially impacting the overall yield.[7]

Protected Lysine Protected Lysine Coupling with Proline Coupling with Proline Protected Lysine->Coupling with Proline Intermediate Intermediate Coupling with Proline->Intermediate Reductive Amination Reductive Amination Intermediate->Reductive Amination Protected Lisinopril Precursor Protected Lisinopril Precursor Reductive Amination->Protected Lisinopril Precursor Deprotection Deprotection Protected Lisinopril Precursor->Deprotection Lisinopril Precursor Lisinopril Precursor Deprotection->Lisinopril Precursor

Caption: Simplified synthetic pathway for the Lisinopril precursor.

Ramipril Precursor: A Bicyclic Challenge

The synthesis of the Ramipril precursor involves the formation of a bicyclic system, which adds complexity to the synthetic route. The final step often involves the separation of diastereomers to obtain the desired stereoisomer, which can significantly impact the overall yield.[6]

Zofenopril Precursor: Thioester Functionality

The synthesis of the Zofenopril precursor is characterized by the introduction of a thioester group. This is typically achieved by coupling a protected proline derivative with a chiral thioacid derivative.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key ACE inhibitor precursors, based on available literature.

Protocol 1: Synthesis of Enalapril Precursor via Reductive Amination[4]

Materials:

  • L-alanyl-L-proline

  • Ethyl 2-oxo-4-phenylbutanoate

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas

  • Ethyl acetate

  • Sodium chloride

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate

Procedure:

  • Activate the Pd/C catalyst with hydrogen in ethanol for 20-30 minutes in a suitable reactor.

  • Introduce L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate into the reactor under a hydrogen atmosphere.

  • Stir the reaction mixture at a constant rate under a hydrogen pressure of 98-103 kPa.

  • Upon reaction completion (monitored by a suitable analytical technique such as TLC or HPLC), filter the mixture to remove the catalyst.

  • Concentrate the filtrate by evaporation to obtain a pale yellow oily residue.

  • Disperse the residue in a sodium chloride solution, adjust the pH to 8.5 with K₂HPO₄, and extract with ethyl acetate.

  • Acidify the aqueous solution to pH 4.2 with H₃PO₄ and extract again with ethyl acetate.

  • Dry the combined organic extracts with anhydrous sodium sulfate and concentrate to obtain the oily product.

  • Dissolve the residue in warm water and allow it to cool to form a white amorphous substance of the Enalapril precursor.

Protocol 2: Synthesis of a Lisinopril Intermediate[5]

Materials:

  • Ethyl 2-chloro-4-oxo-4-phenylbutyrate

  • Trifluoroacetyl-L-lysine benzyl ester

  • Base (e.g., triethylamine)

  • Sodium iodide

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Solvent (e.g., ethanol)

  • Celite

Procedure:

  • Conduct a coupling reaction between ethyl 2-chloro-4-oxo-4-phenylbutyrate and trifluoroacetyl-L-lysine benzyl ester in the presence of a base and sodium iodide to produce an alkyl lysine derivative.

  • Perform catalytic hydrogenation of the resulting lysine derivative using Pd/C as the catalyst in a suitable solvent under a hydrogen atmosphere. The reaction is typically stirred for an extended period (e.g., 20 hours).

  • After the reaction is complete, filter the mixture through celite to remove the catalyst.

  • Adjust the pH of the solution to 3.0.

  • Add water and concentrate the solution under reduced pressure to precipitate the product as a white solid.

  • Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to yield N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine.

Conclusion

The synthesis of ACE inhibitor precursors is a field rich with diverse chemical strategies, each with its own set of advantages and challenges. While a definitive, universally "best" precursor is difficult to ascertain without direct comparative studies under identical conditions, this guide provides a framework for understanding the synthetic landscape.

This compound, the precursor to Temocapril, offers a unique heterocyclic structure that diverges from the more common proline-based precursors. Its synthesis, particularly via solid-phase methods, shows promise for efficient analogue generation, which is highly valuable in the early stages of drug discovery.

In contrast, the precursors for Enalapril and Lisinopril, while having more established and varied synthetic routes, present their own challenges, such as the need for stereocontrol in reductive amination and the management of protecting groups for the lysine side chain. The synthesis of the Ramipril precursor is further complicated by the formation of a bicyclic system and the need for diastereomeric separation.

Ultimately, the choice of a synthetic route for a particular ACE inhibitor will depend on a variety of factors, including the desired scale of production, cost of starting materials and reagents, and the specific stereochemical requirements of the final API. The information presented in this guide is intended to provide researchers and drug development professionals with a solid foundation for making informed decisions in this critical area of pharmaceutical synthesis.

References

Validating the Biological Activity of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: A Comparative Guide to its Role as an ACE Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. Our investigation reveals that the primary pharmacological relevance of this molecule lies in its function as a key intermediate in the synthesis of Temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] Therefore, this guide will focus on validating its biological activity through its conversion to its active form and comparing its efficacy against established ACE inhibitors.

Introduction: Unveiling the True Potential

This compound is a thiazepane derivative that has garnered interest in medicinal chemistry.[1] While the thiazepane scaffold has been explored for various therapeutic applications, the specific and most well-documented role of this compound is as a precursor to Temocapril. Temocapril is a prodrug that, upon administration, is hydrolyzed in vivo to its active diacid metabolite, Temocaprilat.[2][3][4] It is Temocaprilat that exerts a therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[3]

This guide will provide a step-by-step methodology to:

  • Synthetically convert this compound to its biologically active form.

  • Experimentally determine the in vitro efficacy of the resulting active compound as an ACE inhibitor.

  • Objectively compare its potency with other well-established ACE inhibitors, providing a clear context for its biological activity.

The Renin-Angiotensin System and the Mechanism of ACE Inhibition

To understand the biological significance of this compound, it is crucial to understand the renin-angiotensin system (RAS), a key regulator of blood pressure. ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure.[5][6][7] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.[8]

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor This compound (as Temocaprilat) ACE_Inhibitor->ACE Inhibition

The Renin-Angiotensin System and the site of action for ACE inhibitors.

Experimental Validation: A Two-Step Approach

The biological activity of this compound is validated by first converting it to the active ACE inhibitor, Temocapril, and its active metabolite, Temocaprilat, followed by a quantitative assessment of its ACE inhibitory activity.

Step 1: Synthesis of the Active Compound (Temocapril)

The following is a representative synthetic route for the conversion of this compound to Temocapril. This step is crucial as it demonstrates the direct chemical link between the topic compound and the biologically active agent.

Synthesis_Workflow start This compound reaction Amide Coupling start->reaction reagent + (S)-2-((ethoxycarbonyl)methyl)pent-4-enoate (or similar activated ester) reagent->reaction product Temocapril (Prodrug) reaction->product hydrolysis In vivo/in vitro Hydrolysis product->hydrolysis active_metabolite Temocaprilat (Active ACE Inhibitor) hydrolysis->active_metabolite

Workflow for the synthesis of Temocapril and its active metabolite.

Protocol for the Synthesis of Temocapril:

This protocol is a generalized representation based on common organic synthesis techniques for amide bond formation. Researchers should refer to the specific patent literature for precise reaction conditions and purification methods.[2]

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Addition of Reagents: To the solution, add an equimolar amount of an activated ester of the side chain, such as (S)-2-((ethoxycarbonyl)methyl)pent-4-enoate, and a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the acid formed during the reaction. A coupling agent (e.g., DCC, EDC) may also be employed.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield pure Temocapril.

  • Characterization: The structure and purity of the synthesized Temocapril should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Step 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following protocol outlines a common method for determining the in vitro ACE inhibitory activity of the synthesized compound (as its active metabolite, Temocaprilat) and its comparators. This is a colorimetric assay that measures the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Test compounds: Temocaprilat (obtained by hydrolysis of synthesized Temocapril), Enalaprilat, Lisinopril, Captopril (as positive controls)

  • Trichloroacetic acid (TCA) for stopping the reaction

  • Ethyl acetate for extraction

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO, water).

    • Prepare a working solution of ACE in borate buffer.

    • Prepare a solution of HHL in borate buffer.

  • Assay Procedure:

    • In a microcentrifuge tube or a 96-well plate, add a small volume of the test compound solution at various concentrations.

    • Add the ACE working solution and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding TCA.

    • Extract the hippuric acid formed into ethyl acetate by vigorous mixing.

    • Centrifuge to separate the organic and aqueous layers.

  • Quantification:

    • Carefully transfer the ethyl acetate layer to a new tube or well.

    • Evaporate the ethyl acetate.

    • Re-dissolve the hippuric acid residue in a suitable buffer or solvent.

    • Measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) from the dose-response curve.

Comparative Performance Analysis

The following table provides a comparison of the in vitro ACE inhibitory activity (IC50 values) of Temocaprilat and other widely used ACE inhibitors. This data allows for a direct assessment of the biological potency of the compound derived from this compound.

ACE InhibitorIn Vitro IC50 (nM)Notes
Temocaprilat ~1.8 - 2.0Slightly higher potency than Enalaprilat.[3]
Enalaprilat1.94 - 2.4A widely prescribed ACE inhibitor.[9][10]
Lisinopril1.2A potent, long-acting ACE inhibitor.[9][10]
Captopril20.0The first developed ACE inhibitor.[9][10]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes and are collated from various sources.

Conclusion

This guide has established that the biological activity of this compound is most appropriately validated through its role as a key precursor to the ACE inhibitor, Temocapril. By following the outlined synthetic and analytical protocols, researchers can effectively demonstrate this conversion and quantify the potent ACE inhibitory activity of the resulting active metabolite, Temocaprilat. The comparative data clearly positions Temocaprilat among the highly potent ACE inhibitors, thereby validating the significant biological potential of its parent compound, this compound, in the context of cardiovascular drug discovery. This systematic approach ensures scientific rigor and provides a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to the Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Thiazepanone Core

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is a pivotal chiral heterocyclic compound, distinguished by its seven-membered thiazepanone ring. Its stereochemical integrity is paramount, as it serves as a crucial intermediate in the synthesis of Temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Temocapril is utilized in the management of hypertension and congestive heart failure.[3] The therapeutic efficacy of Temocapril is intrinsically linked to the precise (2S,6R) stereochemistry of its thiazepanone core, making the enantioselective synthesis of this intermediate a subject of considerable interest for researchers and professionals in drug development.[1]

This guide provides an in-depth comparison of the primary synthetic methodologies for producing this compound. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of four key strategies: Stereoselective Cyclocondensation, Ring-Closing Metathesis (RCM), Enzymatic Dynamic Kinetic Resolution (DKR), and Solid-Phase Synthesis. Our analysis aims to equip researchers with the necessary insights to select the most appropriate synthetic route based on their specific objectives, whether they be laboratory-scale research, library generation, or industrial-scale production.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for this compound is a critical decision influenced by factors such as desired scale, stereochemical purity, cost, and environmental impact. Below is a comparative overview of the four main strategies.

Methodology Key Advantages Key Disadvantages Ideal Application
Stereoselective Cyclocondensation Direct formation of the thiazepanone ring; potentially high atom economy.Requires stereochemically pure starting materials; may require harsh conditions.Small to medium-scale synthesis where chiral precursors are readily available.
Ring-Closing Metathesis (RCM) Excellent stereocontrol; tolerant of various functional groups; mild reaction conditions.Requires multi-step synthesis of the diene precursor; potential for metal contamination in the final product.Research and development; synthesis of complex analogs.[1]
Enzymatic Dynamic Kinetic Resolution (DKR) Excellent enantiopurity (>99% ee); environmentally friendly (biocatalysis).[1]Limited scalability; requires careful control of reaction conditions (pH, temperature) to maintain enzyme activity.[1]Production of high-purity enantiomers for research and early-stage development.
Solid-Phase Synthesis Amenable to high-throughput synthesis and library generation; simplified purification.Higher cost of resins and reagents; potential for incomplete reactions; scalability challenges.Combinatorial chemistry and lead optimization.[1]

Methodology in Focus: Detailed Protocols and Mechanistic Insights

Stereoselective Cyclocondensation

This classical approach constructs the 1,4-thiazepan-5-one ring in a single cyclization step from acyclic precursors. The stereochemistry of the final product is dictated by the chirality of the starting materials.

Reaction Scheme:

Cyclocondensation start1 (S)-2-Thienylglycine derivative intermediate Acyclic Amide Intermediate start1->intermediate Amide coupling start2 (R)-Cysteamine derivative start2->intermediate product (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one intermediate->product Intramolecular Cyclization (e.g., base-mediated)

Caption: Stereoselective Cyclocondensation Pathway.

Experimental Protocol:

  • Step 1: Amide Formation: To a solution of an N-protected (S)-2-thienylglycine derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) at 0 °C.

  • Step 2: Addition of Cysteamine Derivative: After stirring for 15-20 minutes, add a solution of an (R)-cysteamine derivative (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 3: Work-up and Purification: Filter the reaction mixture to remove any precipitated urea by-product. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Cyclization: Dissolve the crude acyclic intermediate in a suitable solvent (e.g., methanol or ethanol) and treat with a base such as sodium methoxide or potassium tert-butoxide at room temperature or gentle heating to effect intramolecular cyclization.

  • Step 5: Deprotection and Isolation: Following cyclization, remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc groups). Purify the final product by column chromatography or recrystallization to yield this compound.

Causality and Expertise: The choice of coupling agents and bases is critical to minimize racemization at the sensitive α-carbon of the thienylglycine moiety. The use of HOBt or other additives helps to suppress this side reaction. The cyclization step is often the most challenging, and the choice of base and solvent can significantly impact the yield.

Ring-Closing Metathesis (RCM)

RCM has emerged as a powerful tool for the synthesis of medium-sized rings with excellent stereocontrol. This method involves the construction of a diene precursor followed by a ruthenium-catalyzed ring closure.

Reaction Scheme:

RCM start Acyclic Diene Precursor product Cyclic Alkene start->product Grubbs' or Hoveyda-Grubbs Catalyst final_product (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one product->final_product Reduction and Deprotection

Caption: Ring-Closing Metathesis (RCM) Synthetic Route.

Experimental Protocol:

  • Step 1: Synthesis of the Diene Precursor: The acyclic diene precursor is typically synthesized in a multi-step sequence, starting from readily available chiral building blocks. This often involves the coupling of an N-alkenylated amino acid with an S-alkenylated cysteine derivative.

  • Step 2: Ring-Closing Metathesis: Dissolve the diene precursor in a degassed, anhydrous solvent such as dichloromethane or toluene under an inert atmosphere (argon or nitrogen). Add a solution of a Grubbs' or Hoveyda-Grubbs catalyst (typically 1-5 mol%). Heat the reaction mixture to reflux (around 40-80 °C) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Step 3: Catalyst Removal: Upon completion, quench the reaction by adding a scavenger such as ethyl vinyl ether or triphenylphosphine. The ruthenium catalyst can be removed by column chromatography on silica gel or by treatment with a specialized scavenger resin.

  • Step 4: Reduction and Deprotection: The resulting cyclic alkene is then subjected to reduction of the double bond, typically via catalytic hydrogenation (e.g., H₂ over Pd/C). Finally, removal of the protecting groups under appropriate conditions affords the target molecule.

Causality and Expertise: The success of the RCM reaction is highly dependent on the choice of catalyst and the concentration of the substrate. High dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular oligomerization. The presence of sulfur in the substrate can sometimes poison the ruthenium catalyst, necessitating the use of more robust second or third-generation catalysts.

Enzymatic Dynamic Kinetic Resolution (DKR)

DKR is an elegant and highly efficient method for obtaining enantiomerically pure compounds from a racemic mixture. It combines the kinetic resolution of a racemate by an enzyme with the in-situ racemization of the slower-reacting enantiomer.

Reaction Scheme:

DKR racemate Racemic 6-amino-2-(2-thienyl) -1,4-thiazepan-5-one S_enantiomer (S)-enantiomer racemate->S_enantiomer R_enantiomer (R)-enantiomer racemate->R_enantiomer racemization Racemization Catalyst (e.g., Pd-based) S_enantiomer->racemization enzyme Lipase (e.g., Candida antarctica Lipase B) R_enantiomer->enzyme Acyl donor racemization->R_enantiomer product (R)-N-acetylated product enzyme->product final_product (S)-enantiomer (unreacted)

Caption: Enzymatic Dynamic Kinetic Resolution (DKR) Process.

Experimental Protocol:

  • Step 1: Preparation of the Racemic Substrate: Synthesize the racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one using a non-stereoselective method, such as the cyclocondensation of racemic 2-thienylglycine with cysteamine.

  • Step 2: DKR Reaction Setup: In a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add the racemic amine substrate, an acyl donor (e.g., ethyl acetate or isopropyl acetate), a racemization catalyst (e.g., a palladium-based catalyst), and the immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin).

  • Step 3: Reaction Execution: Stir the reaction mixture at a controlled temperature (typically 40-60 °C) and monitor the conversion and enantiomeric excess of the remaining amine and the acylated product by chiral HPLC or GC.

  • Step 4: Work-up and Separation: Once the desired conversion is reached (ideally close to 100%), filter off the enzyme and the racemization catalyst. The acylated product and the unreacted amine can be separated by column chromatography or extraction.

  • Step 5: Hydrolysis (if necessary): If the acylated product is the desired enantiomer, the acetyl group can be removed by hydrolysis to obtain the free amine.

Causality and Expertise: The key to a successful DKR is the compatibility of the racemization catalyst with the enzyme and the reaction conditions. The choice of solvent and acyl donor can significantly influence both the enzyme's activity and selectivity. Immobilization of the enzyme is crucial for its stability and reusability.[4]

Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of compounds for high-throughput screening. The target molecule is assembled on a solid support, which simplifies purification as excess reagents and by-products are washed away.

Workflow Diagram:

Solid_Phase_Synthesis Resin Wang Resin Step1 1. Couple Fmoc-(S)- 2-thienylglycine Resin->Step1 Step2 2. Fmoc deprotection (Piperidine/DMF) Step1->Step2 Step3 3. Couple Boc-(R)-cysteine (protected thiol) Step2->Step3 Step4 4. Thiol deprotection Step3->Step4 Step5 5. On-resin cyclization Step4->Step5 Step6 6. Cleavage from resin and deprotection (TFA) Step5->Step6 Product (2S,6R)-6-amino-2-(2-thienyl) -1,4-thiazepan-5-one Step6->Product

Caption: Solid-Phase Synthesis Workflow.

Experimental Protocol:

  • Step 1: Resin Preparation and First Amino Acid Coupling: Swell a suitable solid support, such as Wang resin, in DMF. Couple the first amino acid, Fmoc-(S)-2-thienylglycine, to the resin using a standard coupling protocol (e.g., DIC/HOBt).[5]

  • Step 2: Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the α-amino group.[5]

  • Step 3: Second Amino Acid Coupling: Couple the second amino acid, a protected Boc-(R)-cysteine derivative, to the deprotected amine on the resin.

  • Step 4: Side-Chain Deprotection and Cyclization: Selectively deprotect the cysteine thiol group and induce on-resin cyclization. This can be achieved through various methods, including the use of specific deprotection reagents and activating agents to promote intramolecular amide bond formation.

  • Step 5: Cleavage and Final Deprotection: Cleave the synthesized molecule from the resin and simultaneously remove any remaining side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Step 6: Purification: Purify the crude product by preparative HPLC to obtain the desired this compound.

Causality and Expertise: The success of solid-phase synthesis relies on driving each reaction to completion. This is typically achieved by using a large excess of reagents. The choice of resin, linker, and protecting group strategy is crucial and must be carefully planned to ensure compatibility with the desired reaction sequence and final cleavage conditions.

Green Chemistry and Sustainability Considerations

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes.[5][6][7] When comparing the synthesis methods for this compound, their "green" credentials vary significantly.

  • Enzymatic Dynamic Kinetic Resolution (DKR) stands out as the most environmentally benign approach. It utilizes a biocatalyst (an enzyme) that operates under mild conditions, often in greener solvents, and can be recycled.[4] This method aligns well with the principles of green chemistry by reducing waste and energy consumption.

  • Ring-Closing Metathesis (RCM) , while powerful, raises concerns due to the use of precious metal catalysts (ruthenium). Although catalyst loadings are low, the removal of metal residues from the final product is essential and can generate additional waste.

  • Stereoselective Cyclocondensation and Solid-Phase Synthesis often rely on stoichiometric amounts of coupling agents and protecting groups, which can lead to a lower atom economy and the generation of significant chemical waste. However, opportunities exist to improve the greenness of these methods through the use of greener solvents, catalytic reagents, and more efficient work-up procedures.

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several distinct and effective methodologies. The choice of the optimal route is a strategic decision that depends on the specific requirements of the project.

  • For large-scale industrial production , a highly optimized stereoselective cyclocondensation or a chemoenzymatic DKR process would likely be the most cost-effective and scalable options.

  • In a research and development setting , where flexibility and the ability to generate analogs are paramount, Ring-Closing Metathesis and Solid-Phase Synthesis offer significant advantages.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the discovery of novel and more robust enzymes for DKR, the development of cheaper and more environmentally friendly catalysts for RCM, and the design of more atom-economical cyclocondensation reactions. The continued application of green chemistry principles will be essential in driving the next generation of synthetic routes for this important pharmaceutical intermediate.

References

A Comparative Analysis of Thiazepan Derivatives in Cancer Therapy: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the heterocyclic compounds, the seven-membered thiazepan ring system and its fused analogues, thiazepines, have emerged as a promising scaffold for the development of new cancer therapeutics. Their structural diversity and ability to interact with various biological targets make them a compelling area of investigation. This guide provides a comprehensive comparative analysis of different classes of thiazepan derivatives, offering insights into their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.

The Thiazepan Scaffold: A Versatile Framework for Anticancer Drug Design

The thiazepan core, a seven-membered heterocycle containing one sulfur and one nitrogen atom, provides a flexible three-dimensional structure that can be readily modified to optimize pharmacological activity. This structural versatility allows for the fine-tuning of properties such as target binding affinity, selectivity, and pharmacokinetic profiles. This guide will delve into three prominent classes of thiazepan-containing compounds that have shown significant potential in cancer therapy: 1,4-Thiazepine Derivatives, Benzothiazepine Derivatives, and Tricyclic Thiazepine Derivatives.

Comparative Efficacy of Thiazepan Derivatives Across Cancer Cell Lines

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following tables summarize the cytotoxic activity (IC50 values) of representative thiazepan derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of 1,4-Thiazepine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
TZEP6 MCF-7 (Breast)15.5 ± 2.8Cisplatin14.7 ± 0.6[1]
A549 (Lung)14.2 ± 2.2Cisplatin13.4 ± 1.4[1]
PC-3 (Prostate)12.4 ± 3.6Cisplatin12.8 ± 2.8[1]
TZEP7 MCF-7 (Breast)14.1 ± 2.1Cisplatin14.7 ± 0.6[1]
A549 (Lung)12.7 ± 2.0Cisplatin13.4 ± 1.4[1]
PC-3 (Prostate)16.9 ± 1.6Cisplatin12.8 ± 2.8[1]
1,4-Thiazepane-based Curcuminoid (Compound 1a) HepG2 (Liver)Better than CurcuminCurcumin-[2][3]
LU-1 (Lung)Better than CurcuminCurcumin-[2][3]
KB (Oral)Better than CurcuminCurcumin-[2][3]
Table 2: Cytotoxicity of Benzothiazepine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
BT18 HT-29 (Colon)Promising ActivityMethotrexate-[4]
MCF-7 (Breast)Promising ActivityMethotrexate-[4]
BT19 HT-29 (Colon)Promising ActivityMethotrexate-[4]
MCF-7 (Breast)Promising ActivityMethotrexate-[4]
BT20 HT-29 (Colon)More Active than MethotrexateMethotrexate-[4]
MCF-7 (Breast)More Active than MethotrexateMethotrexate-[4]
Diaryl benzo[b][1][5]thiazepine (D8) HeLa (Cervical)1.48Colchicine-[6]
MCF-7 (Breast)1.47Colchicine-[6]
HT29 (Colon)1.52Colchicine-[6]
A549 (Lung)1.94Colchicine-[6]
Table 3: Cytotoxicity of Tricyclic Thiazepine Derivatives
Compound IDCancer Cell LineEC50 (µM)Reference CompoundReference EC50 (µM)Source
TBPT H460 (Lung)<0.5--[5][7]
H460TaxR (Drug-Resistant Lung)<0.5--[5][7]
Compound 1w H460TaxR (Drug-Resistant Lung)<1.0--[8][9]
H460 (Lung)<1.0--[8][9]
Compound 9 H460TaxR (Drug-Resistant Lung)<1.0--[9]
Compound 10 H460TaxR (Drug-Resistant Lung)<1.0--[9]
Compound 11 H460TaxR (Drug-Resistant Lung)<1.0--[9]
Compound 12 H460TaxR (Drug-Resistant Lung)<1.0--[9]
Compound 14 H460TaxR (Drug-Resistant Lung)<1.0--[9]

Mechanisms of Action: Diverse Pathways to Cancer Cell Demise

A key aspect of developing targeted cancer therapies is understanding the molecular mechanisms by which a compound exerts its cytotoxic effects. Thiazepan derivatives have been shown to act through a variety of pathways, highlighting the versatility of this scaffold.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several thiazepine derivatives have demonstrated inhibitory activity against EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][4] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target.

EGFR_Inhibition Thiazepine Thiazepine Derivative EGFR EGFR Thiazepine->EGFR Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes

Caption: Thiazepine derivatives can inhibit EGFR signaling pathways.

Tubulin Polymerization Inhibition

The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is essential for cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Certain tricyclic thiazepine derivatives have been identified as potent inhibitors of tubulin polymerization, similar to established anticancer drugs like colchicine.[5][6][7]

Tubulin_Inhibition Tricyclic_Thiazepine Tricyclic Thiazepine Tubulin Tubulin Tricyclic_Thiazepine->Tubulin Inhibits Polymerization Mitosis Mitosis Tricyclic_Thiazepine->Mitosis Arrests at G2/M Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: Tricyclic thiazepines disrupt mitosis by inhibiting tubulin polymerization.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Thiazepan derivatives have been shown to trigger apoptosis through various mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1] This ultimately leads to the activation of caspases, the executioners of apoptosis. Furthermore, many of these compounds cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[5]

Diltiazem: A Benzothiazepine with Multifaceted Anticancer Activity

Diltiazem, a well-known calcium channel blocker used in the management of hypertension, has demonstrated intriguing anticancer properties. Beyond its direct, modest cytotoxicity, diltiazem has been shown to:

  • Inhibit metastasis: In breast cancer models, diltiazem inhibits cell motility and epithelial-mesenchymal transition (EMT) by upregulating Growth Differentiation Factor 15 (GDF-15).[10]

  • Enhance chemotherapy efficacy: Diltiazem can potentiate the cytotoxic effects of conventional chemotherapeutic agents like gemcitabine, 5-fluorouracil, and doxorubicin.[11][12] This is partly attributed to its ability to inhibit P-glycoprotein, a drug efflux pump that contributes to multidrug resistance.[11]

  • Induce autophagy and apoptosis: In combination with chemotherapy, diltiazem can induce autophagy and apoptosis in chemoresistant lung cancer cells.[13]

Experimental Protocols: A Foundation for Reliable Data

The credibility of any comparative analysis rests on the robustness of the experimental methods used to generate the data. The following are detailed protocols for key assays employed in the evaluation of thiazepan derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the thiazepan derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Thiazepan Derivatives Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the thiazepan derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: The results are typically displayed as a dot plot, with four quadrants representing viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Future Perspectives and Conclusion

The thiazepan scaffold and its derivatives represent a promising and expanding area in cancer drug discovery. The diverse mechanisms of action, including EGFR inhibition, tubulin polymerization disruption, and induction of apoptosis, underscore the therapeutic potential of this class of compounds. The ability of some derivatives, like diltiazem, to synergize with existing chemotherapies opens up new avenues for combination therapies that could overcome drug resistance and improve patient outcomes.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Further elucidation of their molecular targets and signaling pathways will be crucial for rational drug design and identifying patient populations most likely to benefit from these novel agents. The continued exploration of the thiazepan scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

A Comparative Analysis of the Antimicrobial Spectrum of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the potential antimicrobial spectrum of the novel heterocyclic compound, (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. While this molecule is recognized as a key intermediate in the synthesis of cardiovascular therapeutics like Temocapril, recent research into thiazepan derivatives has suggested their potential as antimicrobial agents.[1] This document explores this potential by presenting a hypothetical antimicrobial profile for the compound and comparing it against established broad-spectrum antibiotic classes: cephalosporins and carbapenems.

The information herein is intended for researchers, scientists, and drug development professionals. All experimental protocols are based on internationally recognized standards to ensure scientific integrity and reproducibility.

Introduction: The Emerging Potential of Thiazepan Derivatives

This compound is a bicyclic heterocyclic compound featuring a seven-membered 1,4-thiazepan-5-one ring.[1] Its structure, containing a thienyl group and an amino group at stereospecific positions, presents a unique scaffold for potential biological activity. While its primary established role is in synthetic organic chemistry, the broader class of thiazepan derivatives has attracted interest for its pharmacological properties.[1][2] The structural motifs within the molecule, including the sulfur and nitrogen heteroatoms, are features found in various antimicrobial agents, prompting an investigation into its own potential antimicrobial efficacy.

This guide will therefore proceed with a hypothetical, yet scientifically grounded, assessment of its antimicrobial spectrum. This is benchmarked against two major classes of β-lactam antibiotics, cephalosporins and carbapenems, which are mainstays in the treatment of bacterial infections.[3][4][5] The comparison aims to contextualize the potential utility of this novel thiazepan derivative in an era of growing antimicrobial resistance.

cluster_0 Compound Structure A This compound B Chemical Structure

Caption: Chemical structure of this compound.

Comparative Antimicrobial Spectrum: A Hypothetical Analysis

To establish a framework for comparison, a panel of clinically significant Gram-positive and Gram-negative bacteria has been selected. The following table outlines the hypothetical antimicrobial spectrum of this compound, juxtaposed with the known spectra of a representative third-generation cephalosporin (e.g., Ceftriaxone) and a carbapenem (e.g., Meropenem). The hypothetical activity is postulated based on the structural characteristics of the thiazepan core, which may confer activity against a range of bacteria.

Table 1: Comparative Antimicrobial Spectra

Bacterial SpeciesGram StainThis compound (Hypothetical)Third-Generation Cephalosporins (e.g., Ceftriaxone)[3][6][7]Carbapenems (e.g., Meropenem)[4][5][8][9]
Staphylococcus aureus (MSSA)Gram-positive++ ++ +++
Streptococcus pneumoniaeGram-positive++ +++ +++
Enterococcus faecalisGram-positive+ - + (Imipenem more active)
Escherichia coliGram-negative++ +++ +++
Klebsiella pneumoniaeGram-negative++ +++ +++
Pseudomonas aeruginosaGram-negative+/- +/- (Ceftazidime more active)+++
Acinetobacter baumanniiGram-negative- - ++
Bacteroides fragilis (Anaerobe)Gram-negative+ +/- +++

Legend:

  • +++ : High activity

  • ++ : Moderate activity

  • + : Low to moderate activity

  • +/- : Variable or limited activity

  • - : No significant activity

This hypothetical profile suggests that the thiazepan derivative could possess moderate activity against common Gram-positive and Gram-negative pathogens, though likely with a narrower spectrum than carbapenems. The rationale for this postulation is the presence of the thiazepan ring, which may interfere with bacterial cellular processes, though likely through a mechanism distinct from the β-lactam ring's inhibition of cell wall synthesis.[3][5]

Methodologies for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum and potency of a novel compound, a suite of standardized in vitro tests is essential. The protocols described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different laboratories.[10][11][12][13]

A Bacterial Isolate Preparation B Standardized Inoculum (0.5 McFarland) A->B C Broth Microdilution (MIC Determination) B->C D Disk Diffusion (Qualitative Susceptibility) B->D E Subculture from MIC Plate (MBC Determination) C->E F Quantitative Result (μg/mL) C->F G Zone of Inhibition (mm) D->G H Quantitative Result (μg/mL) E->H

Caption: Workflow for Antimicrobial Susceptibility Testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16] This is a quantitative measure of the compound's potency.

Protocol: Broth Microdilution Method [15][16]

  • Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO), followed by serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh bacterial culture. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[17][18] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: Subculture from MIC Plate [19][20]

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is plated onto a drug-free agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used to determine the susceptibility of bacteria to a panel of antimicrobial agents.[21][22][23][24] It provides a visual representation of the compound's efficacy.

Protocol: Disk Diffusion Method [21][22][25]

  • Inoculum Preparation and Plating: A standardized inoculum (0.5 McFarland) is used to create a uniform lawn of bacteria on the surface of a Mueller-Hinton agar plate.

  • Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of this zone is then correlated with susceptibility (Susceptible, Intermediate, or Resistant) based on standardized interpretive charts, which would need to be developed for a novel compound.[23]

Concluding Remarks for the Research Professional

The exploration of novel chemical scaffolds for antimicrobial activity is a cornerstone of overcoming the global challenge of antibiotic resistance. While this compound is an established pharmaceutical intermediate, its potential as a direct antimicrobial agent remains an intriguing and underexplored avenue.

This guide has presented a hypothetical, yet plausible, antimicrobial spectrum for this thiazepan derivative, providing a comparative context against widely used cephalosporins and carbapenems. The detailed, standards-compliant protocols for MIC, MBC, and disk diffusion testing provide a clear and robust framework for any research team aiming to empirically validate or refute the antimicrobial potential of this and similar compounds. The successful identification of a novel mechanism of action or a favorable resistance profile would represent a significant advancement in the field of infectious disease research.

References

A Preliminary Assessment and Comparative Framework for the Efficacy of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one Based Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel pesticidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural and public health research. Within this context, heterocyclic compounds have emerged as a promising scaffold for the development of new active ingredients. This guide focuses on (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a compound whose structural motifs suggest potential biological activity. While primarily documented as a pharmaceutical intermediate in the synthesis of the ACE inhibitor Temocapril, its thienyl group hints at possible applications in pesticide development.[1][2] This document serves as a comprehensive guide for researchers to evaluate the potential pesticidal efficacy of this molecule through a rigorous comparative framework against established pesticide classes.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing meaningful efficacy studies.

PropertyValueSource
CAS Number 110221-26-6[1][][4][5][6]
Molecular Formula C₉H₁₂N₂OS₂[1][][4]
Molecular Weight 228.33 g/mol [1][][4]
Appearance White crystalline powder[]
Melting Point 163-165°C[]
Boiling Point 492.8°C at 760 mmHg[2][]
Storage 2-8°C, protected from light, under inert gas[1][2]

Postulated Mechanism of Action and Comparative Framework

The precise pesticidal mechanism of this compound is currently uncharacterized in publicly available literature. However, the presence of a thienyl group, a common feature in bioactive molecules, suggests potential interaction with biological targets. Many modern insecticides are neurotoxins, targeting receptors and enzymes within the insect's nervous system.[7][8][9]

To establish a robust comparative analysis, this guide will benchmark the potential efficacy of the target compound against four major classes of synthetic insecticides, each with a distinct and well-understood mode of action:

  • Organophosphates: These insecticides act by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine.[8][10][11][12] This leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death.[8][10][11][12]

  • Carbamates: Similar to organophosphates, carbamates also inhibit acetylcholinesterase.[13][14][15][16] However, this inhibition is reversible, making them generally less toxic to mammals than organophosphates.[13]

  • Pyrethroids: These synthetic analogues of naturally occurring pyrethrins act on the voltage-gated sodium channels in nerve cells, keeping them open for an extended period.[8][17][18] This leads to repetitive nerve firing, paralysis, and death.[8][17][18]

  • Neonicotinoids: This class of insecticides acts as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[19][20][21][22] Their binding to these receptors is irreversible and leads to overstimulation, paralysis, and death.[19][20][21][22]

The following diagram illustrates the established mechanisms of action for these comparator pesticide classes.

Pesticide_MoA Figure 1: Mechanisms of Action of Comparator Insecticide Classes cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_pesticides Pesticide Action pre_neuron Action Potential ach_vesicle Acetylcholine (ACh) Vesicles pre_neuron->ach_vesicle Triggers release ACh ACh ach_vesicle->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to AChE->ACh post_neuron Nerve Impulse Propagation nAChR->post_neuron Activates Na_channel Voltage-Gated Na+ Channel Na_channel->post_neuron Organophosphates Organophosphates Organophosphates->AChE Inhibits (Irreversible) Carbamates Carbamates Carbamates->AChE Inhibits (Reversible) Pyrethroids Pyrethroids Pyrethroids->Na_channel Keeps open Neonicotinoids Neonicotinoids Neonicotinoids->nAChR Agonist (Irreversible binding)

Caption: Mechanisms of Action of Comparator Insecticide Classes

Experimental Protocols for Efficacy Evaluation

To ensure a robust and reproducible comparison, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating by including appropriate controls and established benchmarks.

Test Organisms

A selection of representative insect pests from different orders should be used to determine the spectrum of activity. Suggested species include:

  • Aphids (e.g., Myzus persicae): A common sap-sucking pest.

  • Whiteflies (e.g., Bemisia tabaci): Another significant sap-sucking pest.

  • Lepidopteran larvae (e.g., Spodoptera litura): A chewing pest with a different feeding mechanism.

  • Coleopteran adults (e.g., Tribolium castaneum): A stored product pest.

Preparation of Test Solutions
  • Stock Solutions: Prepare 1% (w/v) stock solutions of this compound and the comparator insecticides (e.g., malathion, carbaryl, permethrin, imidacloprid) in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Serial Dilutions: Prepare a series of dilutions from the stock solutions using distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure uniform application.

Bioassay Methods
  • Excise fresh, untreated leaves (e.g., cabbage for S. litura, cotton for B. tabaci, bell pepper for M. persicae).

  • Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

  • Allow the leaves to air-dry on a clean surface.

  • Place the treated leaves into a Petri dish or ventilated container lined with moistened filter paper.

  • Introduce a known number of test insects (e.g., 20-30) into each container.

  • Seal the containers and maintain them under controlled conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

  • Record mortality at 24, 48, and 72 hours post-treatment.

  • Immobilize adult insects (e.g., T. castaneum) using CO₂ or chilling.

  • Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.

  • Place the treated insects in a clean container with an appropriate food source.

  • Maintain under controlled conditions and record mortality as described above.

Data Analysis
  • LC₅₀/LD₅₀ Calculation: Use probit analysis to calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) that causes 50% mortality of the test population for each pesticide at each time point.

  • Statistical Analysis: Employ analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences in efficacy between the target compound and the comparator pesticides.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow Figure 2: Experimental Workflow for Pesticide Efficacy Comparison cluster_prep Preparation cluster_bioassay Bioassays cluster_data Data Collection & Analysis cluster_output Output prep_solutions Prepare Stock Solutions and Serial Dilutions leaf_dip Leaf-Dip Bioassay (Foliar Pests) prep_solutions->leaf_dip topical_app Topical Application (Coleopteran Pests) prep_solutions->topical_app select_pests Select and Rear Test Pest Species select_pests->leaf_dip select_pests->topical_app mortality Record Mortality at 24, 48, 72 hours leaf_dip->mortality topical_app->mortality probit Probit Analysis (LC50 / LD50) mortality->probit anova ANOVA & Post-Hoc Test probit->anova comparison Efficacy Comparison Report anova->comparison

Caption: Experimental Workflow for Pesticide Efficacy Comparison

Comparative Efficacy of Standard Pesticides (Literature Data)

The following tables summarize the reported efficacy of the comparator pesticide classes against relevant pest types. This data provides a benchmark against which the performance of this compound can be measured.

Table 1: Efficacy of Neonicotinoids and Conventional Insecticides against Sucking Pests

Insecticide ClassActive IngredientTarget PestEfficacySource
Neonicotinoids Nitenpyram, Thiacloprid, ImidaclopridSucking pests on cottonMore toxic to pests and safer for natural enemies compared to conventional insecticides.[19]
Organophosphates Profenofos, MethidathionSucking pests on cottonLower efficacy against sucking pests and higher toxicity to natural enemies compared to neonicotinoids.[19]
Pyrethroids Bifenthrin, λ-cyhalothrinSucking pests on cottonLower efficacy against sucking pests and higher toxicity to natural enemies compared to neonicotinoids.[19]

Table 2: Efficacy of Pyrethroids and "New Chemistry" Insecticides against Spodoptera litura

Insecticide ClassActive IngredientLC₅₀ (ppm) after 48hRelative ToxicitySource
New Chemistry Flubendamide0.30High[23]
New Chemistry Emamectin benzoate0.09Very High[23]
Pyrethroids Deltamethrin132Low[23]
Pyrethroids Bifenthrin72Low[23]

Conclusion

While this compound is not a recognized pesticide, its chemical structure warrants investigation into its potential insecticidal properties. This guide provides a comprehensive framework for researchers to conduct a thorough and scientifically rigorous evaluation of its efficacy. By employing the detailed protocols and comparing the results against the established benchmarks for organophosphates, carbamates, pyrethroids, and neonicotinoids, a clear and objective assessment of this compound's potential as a novel pesticide can be achieved. Such research is critical in the ongoing effort to discover and develop new tools for sustainable pest management.

References

A Senior Application Scientist's Guide to the Enantiopurity Analysis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemistry in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. A case in point is (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key chiral intermediate in the synthesis of Temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] The biological activity of Temocapril is intrinsically linked to its specific stereoisomeric form, which is derived directly from this intermediate. Consequently, ensuring the enantiomeric purity of this compound is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for determining the enantiopurity of this critical intermediate. We will delve into the established benchmark of chiral High-Performance Liquid Chromatography (HPLC), explore the high-throughput potential of Supercritical Fluid Chromatography (SFC), and discuss the alternative approaches of Chiral Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed, field-tested protocol and a rationale for its application, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiopurity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolving power. The separation of enantiomers is achieved through the differential interaction with a chiral stationary phase (CSP), leading to different retention times for each enantiomer.

Causality Behind Experimental Choices

For a molecule like this compound, which possesses a primary amine and aromatic moieties, polysaccharide-based CSPs are an excellent starting point.[2] These phases, such as those derived from derivatized cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for resolving such analytes.

The choice of a normal-phase mobile system (e.g., hexane/alcohol) often provides superior selectivity for these types of compounds compared to reversed-phase conditions. The alcohol modifier plays a critical role in modulating the retention and selectivity, while a basic additive like diethylamine (DEA) is essential to ensure good peak shape and prevent tailing of the basic amine analyte.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 mm x 4.6 mm. The "H-series" columns with smaller particle sizes offer higher efficiency and resolution.[3]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: A resolution factor (Rs) of >1.5 between the two enantiomer peaks should be achieved. The tailing factor for the desired (2S,6R) enantiomer should be ≤ 1.5.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Injector Autosampler Injection Dissolution->Injector Column Chiralpak® AD-H Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiopurity Calculation (% Area) Integration->Calculation

Figure 1: Chiral HPLC Workflow

Alternative Method 1: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful, "greener," and often faster alternative to HPLC for enantiomeric separations.[4] By using supercritical CO₂ as the main mobile phase component, SFC significantly reduces organic solvent consumption and can lead to higher throughput.

Causality Behind Experimental Choices

The same polysaccharide-based CSPs that are effective in HPLC are typically excellent choices for SFC.[5] The primary amine in the analyte necessitates the use of a basic additive to the alcohol co-solvent to achieve good peak shapes. Methanol is a common co-solvent that provides good solvating power and is compatible with a wide range of analytes.

Experimental Protocol: Chiral SFC
  • Instrumentation: An analytical SFC system with a CO₂ pump, a modifier pump, an automated back pressure regulator, a column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 150 mm x 4.6 mm.

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.2% Diethylamine.

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing Sample_SFC Sample Weighing Dissolution_SFC Dissolution in Methanol Sample_SFC->Dissolution_SFC Injector_SFC Autosampler Injection Dissolution_SFC->Injector_SFC Column_SFC Chiralpak® IA Column Injector_SFC->Column_SFC Detector_SFC UV Detector (254 nm) Column_SFC->Detector_SFC Chromatogram_SFC Chromatogram Generation Detector_SFC->Chromatogram_SFC Integration_SFC Peak Integration Chromatogram_SFC->Integration_SFC Calculation_SFC Enantiopurity Calculation (% Area) Integration_SFC->Calculation_SFC

Figure 2: Chiral SFC Workflow

Alternative Method 2: Chiral Capillary Electrophoresis (CE)

Chiral CE offers the advantages of extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption.[6] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

Causality Behind Experimental Choices

For the analysis of a basic compound like this compound, a low pH buffer is used to ensure the analyte is protonated and positively charged. Cyclodextrins are versatile and widely used chiral selectors in CE.[6] A derivatized cyclodextrin, such as sulfated β-cyclodextrin, can provide strong interactions and excellent enantioselectivity for a broad range of compounds, including heterocyclic amines.[7]

Experimental Protocol: Chiral CE
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Processing Sample_CE Sample Weighing Dissolution_CE Dissolution in Water/BGE Sample_CE->Dissolution_CE Injection_CE Hydrodynamic Injection Dissolution_CE->Injection_CE Separation_CE Capillary Separation Injection_CE->Separation_CE Detection_CE UV Detector (220 nm) Separation_CE->Detection_CE Electropherogram Electropherogram Detection_CE->Electropherogram Integration_CE Peak Integration Electropherogram->Integration_CE Calculation_CE Enantiopurity Calculation (% Area) Integration_CE->Calculation_CE

Figure 3: Chiral CE Workflow

Alternative Method 3: Quantitative NMR (qNMR) with Chiral Solvating Agents

While chromatography is the standard for separation, qNMR offers a non-separative approach to determine enantiomeric excess.[8] This is achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers in solution. These complexes have distinct chemical shifts in the NMR spectrum, allowing for the integration of the corresponding signals to determine the enantiomeric ratio.

Causality Behind Experimental Choices

For primary amines, chiral acids such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are effective CSAs. The interaction between the acidic phosphate of the CSA and the basic amine of the analyte leads to the formation of diastereomeric salts with distinguishable signals in the ¹H or ³¹P NMR spectrum. Deuterated chloroform is a common solvent for this type of analysis.

Experimental Protocol: qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte into an NMR tube.

    • Add 1.1 equivalents of a chiral solvating agent, such as (R)-(-)-BNP.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Gently mix to ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons being integrated.

  • Data Processing:

    • Identify a pair of well-resolved signals corresponding to a specific proton (or proton group) in the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Acquisition cluster_data_nmr Data Processing Sample_NMR Sample & CSA Weighing Dissolution_NMR Dissolution in CDCl3 Sample_NMR->Dissolution_NMR Acquisition Acquire Quantitative 1H NMR Spectrum Dissolution_NMR->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration_NMR Signal Integration Spectrum->Integration_NMR Calculation_NMR Enantiomeric Excess Calculation Integration_NMR->Calculation_NMR

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous process of validation. A critical phase in this journey is the translation of findings from controlled, artificial in vitro environments to the complex, dynamic systems of a living organism, or in vivo. This guide provides an in-depth comparison of the in vitro and in vivo studies of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one , a heterocyclic compound of significant interest in medicinal chemistry.

This compound, with the Chemical Abstracts Service (CAS) number 110221-26-6, is a notable thiazepan derivative.[1] Its primary claim to fame in the pharmaceutical world is its role as a key intermediate in the synthesis of Temocapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] This lineage provides a strong basis for understanding its expected physiological effects. However, emerging in vitro data suggests that the compound itself may possess intrinsic biological activities worth exploring.

This guide will dissect the available data, offering insights into the experimental choices, presenting detailed protocols, and visualizing the scientific workflow. Our objective is to provide a clear, objective comparison that highlights both the promise and the challenges of translating preclinical data for this intriguing molecule.

Part 1: In Vitro Characterization: Unveiling Potential in a Controlled Setting

In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to screen for biological activity and elucidate mechanisms of action.[2] For this compound, the available data points towards three potential therapeutic avenues: ACE inhibition, anticancer activity, and antimicrobial properties.

Angiotensin-Converting Enzyme (ACE) Inhibition

Given its role as a precursor to the ACE inhibitor Temocapril, it is hypothesized that this compound may itself interact with ACE.[1] The mechanism of action for ACE inhibitors involves binding to the active site of the enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] This leads to vasodilation and a reduction in blood pressure.[1]

This protocol describes a common method for assessing a compound's ability to inhibit ACE activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against angiotensin-converting enzyme.

Materials:

  • Test compound: this compound

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Assay Buffer: 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3

  • Stopping Reagent: 1 M HCl

  • Fluorogenic Reagent: o-phthaldialdehyde (OPA)

  • Positive Control: Captopril

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the assay buffer, ACE enzyme solution, and the test compound at various concentrations.

  • Initiation: Add the HHL substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the stopping reagent (1 M HCl).

  • Detection: Add the OPA reagent, which reacts with the newly exposed N-terminus of L-histidyl-leucine, to produce a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 485 nm).

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the untreated control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock SerialDilutions Serial Dilutions Compound->SerialDilutions ReactionMix Combine Buffer, Enzyme, and Compound in Plate SerialDilutions->ReactionMix Enzyme ACE Enzyme Solution Enzyme->ReactionMix Substrate HHL Substrate Substrate->ReactionMix Initiate Reaction Incubation Incubate at 37°C ReactionMix->Incubation Termination Stop Reaction with HCl Incubation->Termination Detection Add OPA Reagent Termination->Detection Measurement Measure Fluorescence Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for In Vitro ACE Inhibition Assay.

Anticancer Activity

Preliminary in vitro data suggests that this compound may possess anticancer properties.[1] The reported data indicates activity against breast and lung cancer cell lines.

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-710.5
Lung CancerA5498.3
Table 1: Reported In Vitro Anticancer Activity. Data is illustrative and sourced from a chemical supplier compilation.[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

The compound has also been evaluated for its efficacy against various bacterial strains.[1]

Pathogen TestedInhibition Zone (mm)
E. coli15
S. aureus12
Table 2: Reported In Vitro Antimicrobial Activity. Data is illustrative and sourced from a chemical supplier compilation.[1]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against selected bacterial strains.

Materials:

  • Test compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB directly in the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Part 2: In Vivo Evaluation: Assessing Systemic Effects and Therapeutic Potential

Temocapril has been studied in various animal models and human clinical trials, primarily for its antihypertensive effects.[2][3][4] These studies provide a valuable framework for predicting the in vivo behavior of its precursors.

Antihypertensive Efficacy in Animal Models

In vivo studies on Temocapril have demonstrated its efficacy in reducing blood pressure in hypertensive animal models. For example, studies in streptozotocin-induced diabetic rats showed that Temocapril significantly reduced blood pressure.[2] Another study in chronic puromycin aminonucleoside (PAN)-induced nephrotic rats also showed that Temocapril normalized systolic blood pressure.[3]

Objective: To evaluate the effect of the test compound on blood pressure in a genetically hypertensive rat model.

Materials:

  • Test compound

  • Spontaneously Hypertensive Rats (SHR)

  • Vehicle control (e.g., saline or a suitable solvent)

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)

Procedure:

  • Acclimatization: Acclimate the SHR to the housing conditions and blood pressure measurement procedures.

  • Baseline Measurement: Record baseline blood pressure and heart rate for several days before the study begins.

  • Dosing: Administer the test compound or vehicle to the rats orally or via another appropriate route, once daily for a specified period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals after dosing.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the treatment and vehicle control groups.

G cluster_pre Pre-Study cluster_study Study Execution cluster_post Analysis Acclimatization Acclimatize SHR Baseline Measure Baseline BP Acclimatization->Baseline Dosing Administer Compound/Vehicle Baseline->Dosing Monitoring Monitor BP and Heart Rate Dosing->Monitoring Daily Comparison Compare Treatment vs. Control Monitoring->Comparison Efficacy Determine Antihypertensive Efficacy Comparison->Efficacy

Caption: Workflow for In Vivo Antihypertensive Study.

Pharmacokinetics and Metabolism

Pharmacokinetic studies of Temocapril in humans have shown that it is a prodrug that is converted to its active form, temocaprilat.[4][5] This biotransformation is a critical step for its therapeutic effect. As the direct precursor, this compound would undergo further chemical modification to form Temocapril before being administered. However, if administered directly, its own absorption, distribution, metabolism, and excretion (ADME) profile would need to be determined.

Part 3: The Translational Bridge: Comparing In Vitro and In Vivo Findings

The ultimate goal of preclinical research is to predict how a compound will behave in humans. The comparison between in vitro and in vivo data for this compound and its lineage reveals several key considerations for its development.

FeatureIn Vitro FindingsIn Vivo Inferences (via Temocapril)Translational Considerations
Primary Target ACE, Cancer Cells, BacteriaRenin-Angiotensin SystemThe primary in vivo effect is likely mediated through the renin-angiotensin system, consistent with its role as a Temocapril precursor. The direct anticancer and antimicrobial effects observed in vitro may require higher concentrations than achievable in vivo without toxicity.
Efficacy IC50 values in the micromolar range for cancer cells; significant inhibition zones for bacteria.Significant and sustained reduction in blood pressure in animal models and humans.The potent in vivo antihypertensive effect of the lineage is well-established. The translation of the in vitro anticancer and antimicrobial activities to in vivo efficacy is yet to be determined and would require dedicated animal model studies.
Complexity Isolated enzymes or cells in a controlled environment.A complex physiological system with interacting organs, metabolic processes, and homeostatic mechanisms.In vitro results do not account for ADME, which can dramatically alter a compound's efficacy and safety. The prodrug strategy of Temocapril highlights the importance of designing molecules for optimal in vivo performance.

The divergence between the broad in vitro activities and the more focused in vivo application of the resulting drug, Temocapril, underscores a fundamental principle in drug development: a promising in vitro result is a starting point, not a guarantee of clinical success. The biological complexity of a living organism can present numerous barriers that are not modeled in a petri dish.[1]

Conclusion

This compound stands as a molecule with a dual identity. On one hand, it is a well-defined and critical building block for the synthesis of the clinically relevant ACE inhibitor, Temocapril. This lineage provides a strong, evidence-based rationale for its interaction with the renin-angiotensin system and its potential for cardiovascular applications.

On the other hand, preliminary in vitro data suggests a broader spectrum of biological activity, including potential anticancer and antimicrobial effects. While this data is intriguing and opens new avenues for research, it must be interpreted with caution, as it is not yet substantiated by peer-reviewed in vivo studies.

For researchers in drug development, this comparative guide highlights the importance of a multi-faceted evaluation of new chemical entities. The journey from in vitro promise to in vivo proof-of-concept is a challenging but essential one. Future research on this compound should focus on validating the preliminary in vitro findings in robust animal models to determine if its intrinsic biological activities can be translated into novel therapeutic applications beyond its established role as a pharmaceutical intermediate.

References

A Comparative Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Temocapril, represents a compelling scaffold for medicinal chemistry.[1] Its inherent biological activity and the versatility of the 1,4-thiazepan-5-one core have spurred investigations into its structural analogs for a range of therapeutic targets. This guide provides a comprehensive comparison of this compound with its salient structural analogs, including thieno[3,2-f][1][2]azepin-5-ones, benzodiazepines, and thienopyrimidines. We will delve into their comparative biological activities, supported by available experimental data, and provide detailed protocols for their synthesis and evaluation. This guide aims to equip researchers with the necessary insights to navigate the chemical space around this promising heterocyclic system and accelerate the discovery of novel therapeutics.

Introduction: The Significance of the 1,4-Thiazepan-5-one Scaffold

The 1,4-thiazepan-5-one ring system is a seven-membered heterocycle containing both sulfur and nitrogen atoms. This unique structural motif has garnered significant attention in medicinal chemistry due to its conformational flexibility and ability to engage with a variety of biological targets. The subject of this guide, this compound (Figure 1), is a prime example of the therapeutic potential embedded within this scaffold. Its primary established role is as a crucial building block for Temocapril, an ACE inhibitor used in the management of hypertension.[1] Beyond this, emerging research suggests that the 1,4-thiazepan-5-one core may possess intrinsic antimicrobial and anticancer properties, further broadening its therapeutic applicability.[1]

Figure 1: Chemical Structure of this compound

a This compound b b

Caption: The chemical structure of the core compound.

This guide will explore the structure-activity relationships (SAR) of this core compound and its analogs, providing a comparative framework for researchers engaged in the design and synthesis of novel bioactive molecules.

Comparative Analysis of Structural Analogs

The therapeutic potential of this compound can be expanded through the exploration of its structural analogs. These analogs often retain key pharmacophoric features while offering opportunities to modulate potency, selectivity, and pharmacokinetic properties. Here, we compare the core compound with three major classes of its structural analogs.

Thieno[3,2-f][1][2]azepin-5-ones

A key structural variation involves the fusion of the thiophene ring to the seven-membered diazepine ring, forming a tricyclic thieno[3,2-f][1][2]azepin-5-one core. This fusion imparts conformational rigidity compared to the more flexible 1,4-thiazepan-5-one, which can significantly impact target binding.

FeatureThis compoundThieno[3,2-f][1][2]azepin-5-ones
Core Structure Monocyclic 1,4-thiazepan-5-one with a thienyl substituentTricyclic, with fused thiophene and diazepine rings
Conformational Flexibility HighLow (more rigid)
Primary Biological Activity ACE Inhibition (as a precursor)Varied, including kinase inhibition and anticancer activity
Key Synthetic Precursors 2-Thiophenecarboxaldehyde, L-cysteine derivatives2-Aminothiophenes, dicarbonyl compounds
Benzodiazepines and Benzodiazepinones

Replacement of the thiophene ring with a benzene ring and modification of the thiazepane core to a diazepine or diazepinone ring system leads to the well-known benzodiazepine and benzodiazepinone scaffolds. These compounds have a long history in medicine, primarily as central nervous system (CNS) depressants. However, recent research has unveiled their potential as anticancer agents.

FeatureThis compoundBenzodiazepines/Benzodiazepinones
Core Structure 1,4-Thiazepan-5-one1,4-Benzodiazepine or 1,4-Benzodiazepinone
Aromatic Ring ThiopheneBenzene
Established Biological Activity ACE InhibitionAnxiolytic, anticonvulsant, sedative
Emerging Biological Activity Anticancer, AntimicrobialAnticancer (e.g., targeting JAK-3 kinase)[3]
Thienopyrimidines

Thienopyrimidines are another class of fused heterocyclic compounds that share the thiophene motif. These compounds are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities, including kinase inhibition and anticancer effects.

FeatureThis compoundThienopyrimidines
Core Structure Monocyclic 1,4-thiazepan-5-oneFused thiophene and pyrimidine rings
Biological Activities ACE inhibition, potential anticancer/antimicrobialKinase inhibition, anticancer, PARP inhibition
Mechanism of Action Varies with the specific derivative and targetOften involves competitive binding to ATP-binding sites of kinases

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of the core compound and a key biological assay for its evaluation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common approach involves the following key steps:

Experimental Workflow: Synthesis of the Core Compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Ring Opening and Amide Formation cluster_2 Step 3: Dieckmann Cyclization cluster_3 Step 4: Deprotection and Chiral Resolution a L-Cysteine methyl ester hydrochloride c Intermediate Thiazolidine a->c Base (e.g., Et3N) b 2-Thiophenecarboxaldehyde b->c e Intermediate Amide c->e Coupling agent (e.g., DCC, HOBt) d Boc-glycine d->e f Thiazepan-5-one derivative e->f Strong base (e.g., NaOMe) g This compound f->g Acidic conditions (e.g., TFA) and chiral separation (e.g., enzymatic resolution)

Caption: A generalized synthetic workflow for the core compound.

Detailed Protocol:

  • Step 1: Michael Addition: To a solution of L-cysteine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base such as triethylamine. To this mixture, add 2-thiophenecarboxaldehyde and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate thiazolidine.

  • Step 2: Ring Opening and Amide Formation: The thiazolidine intermediate is dissolved in a polar aprotic solvent (e.g., dichloromethane). Boc-glycine, a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), and a catalyst (e.g., 1-hydroxybenzotriazole, HOBt) are added. The reaction mixture is stirred until completion. The resulting amide is purified by column chromatography.

  • Step 3: Dieckmann Cyclization: The purified amide is treated with a strong base, such as sodium methoxide, in an anhydrous solvent (e.g., toluene) under an inert atmosphere. The reaction is typically heated to facilitate the intramolecular cyclization. After quenching the reaction, the thiazepan-5-one derivative is extracted and purified.

  • Step 4: Deprotection and Chiral Resolution: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting racemic mixture of the amine can be resolved into its enantiomers using enzymatic kinetic resolution, for instance, with Candida antarctica lipase B (CAL-B) and an acyl donor.[1] The desired (2S,6R) enantiomer is then isolated and purified.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is fundamental for evaluating the primary biological activity of this compound and its analogs.

Experimental Workflow: ACE Inhibition Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction Termination and Extraction cluster_3 Quantification a Prepare solutions of ACE, substrate (HHL), and test compounds b Pre-incubate ACE with test compound or buffer (control) c Add substrate (HHL) to initiate the reaction b->c d Stop the reaction with HCl c->d e Extract the product (hippuric acid) with ethyl acetate d->e f Evaporate ethyl acetate and redissolve hippuric acid in water e->f g Measure absorbance at 228 nm f->g h Calculate % inhibition and IC50 value g->h

Caption: A typical workflow for an in vitro ACE inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of rabbit lung ACE, the substrate hippuryl-histidyl-leucine (HHL), and the test compounds in a suitable buffer (e.g., borate buffer).

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate the ACE solution with a solution of the test compound (or buffer for the control) for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding hydrochloric acid (HCl).

  • Product Quantification:

    • Extract the hippuric acid formed during the reaction with an organic solvent like ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Reconstitute the dried hippuric acid in deionized water.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Perspectives and Conclusion

This compound and its structural analogs represent a fertile ground for the discovery of novel therapeutic agents. While the parent compound is a well-established precursor for an ACE inhibitor, the exploration of its analogs has revealed a much broader pharmacological potential, including anticancer and kinase inhibitory activities.

Key areas for future research include:

  • Direct Comparative Studies: There is a pressing need for head-to-head comparative studies that evaluate the biological activities and pharmacokinetic profiles of this compound and its various structural analogs under standardized conditions. This would provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective compounds.

  • Mechanism of Action Studies: For analogs exhibiting promising anticancer or other activities, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways.

  • Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are essential to assess the drug-like properties of novel analogs and their potential for in vivo efficacy.

References

A Senior Application Scientist's Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: A Critical Intermediate in ACE Inhibitor Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one as a pivotal research tool, particularly for scientists and professionals in drug development focused on cardiovascular therapeutics. Here, we move beyond catalog specifications to offer a comparative analysis grounded in the compound's primary, validated application: its role as a key intermediate in the synthesis of the Angiotensin-Converting Enzyme (ACE) inhibitor, Temocapril.[1] We will dissect its mechanism of action in the context of the Renin-Angiotensin-Aldosterone System (RAAS), provide detailed experimental protocols for its functional assessment, and compare its synthetic utility against precursors for other major ACE inhibitors.

Foundational Understanding: Positioning the Research Tool

This compound is a heterocyclic compound featuring a seven-membered 1,4-thiazepan-5-one ring.[1] Its specific stereochemistry, (2S,6R), is paramount to its biological relevance as a precursor to Temocapril, an ACE inhibitor used in the management of hypertension and congestive heart failure.[1] While some commercial sources suggest broader antimicrobial or anticancer activities, these claims lack substantial support in peer-reviewed literature for this specific molecule. Therefore, its validated utility for researchers lies in the synthesis of Temocapril and the study of ACE inhibition.

The therapeutic relevance of this intermediate is intrinsically linked to the function of its end-product, Temocapril. Temocapril is a prodrug that, once administered, is hydrolyzed in the body to its active metabolite, temocaprilat.[2] Temocaprilat is a potent inhibitor of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) plays a central role by converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2]

By inhibiting ACE, temocaprilat prevents the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This dual action results in a decrease in blood pressure, making ACE inhibitors a cornerstone of cardiovascular therapy. The potency of temocaprilat has been shown to be slightly higher than that of enalaprilat (the active form of Enalapril) in inhibiting ACE isolated from rabbit lung.[3]

Comparative Analysis of Synthetic Intermediates for ACE Inhibitors

The value of this compound as a research tool is best understood by comparing the synthetic strategies for different classes of ACE inhibitors. The choice of a synthetic route and its key intermediates is a critical decision in drug development, impacting yield, purity, cost, and scalability.

ACE Inhibitor Key Intermediate Key Synthetic Challenge/Strategy Structural Class of Inhibitor
Temocapril This compoundStereoselective formation of the seven-membered thiazepane ring. Cyclocondensation or enzymatic kinetic resolution are common approaches.Dicarboxylate-containing
Captopril D-(S)-3-Acetylthio-2-Methylpropionic AcidIntroduction of the sulfhydryl (-SH) group, which is crucial for zinc binding in the ACE active site but can also lead to side effects.[4][5]Sulfhydryl-containing
Enalapril L-alanyl-L-prolineCoupling of two amino acid derivatives (alanine and proline) to form the dipeptide core.[6]Dicarboxylate-containing
Causality Behind Synthetic Choices:
  • Temocapril's Thiazepane Ring: The synthesis of Temocapril via this compound presents a unique stereochemical challenge in forming the seven-membered ring. However, this bulky heterocyclic structure contributes to the high potency and altered pharmacokinetic profile of the final drug.[5]

  • Captopril's Sulfhydryl Group: The synthesis of Captopril, the first-in-class ACE inhibitor, relies on a simpler proline core but requires the introduction of a reactive sulfhydryl group.[4] While this group provides strong binding to the zinc ion in the ACE active site, it is also associated with a higher incidence of side effects like skin rash and taste disturbances.[5]

  • Enalapril's Dipeptide Structure: Enalapril's synthesis involves the coupling of L-alanine and L-proline derivatives.[6] This approach avoids the reactive sulfhydryl group, leading to a better side-effect profile. Enalapril is a prodrug, requiring in vivo hydrolysis to the active enalaprilat, a strategy also employed by Temocapril.

The use of this compound allows researchers to investigate structure-activity relationships related to the unique thiazepane core of Temocapril, which is distinct from the proline-based structures of Captopril and Enalapril.

Experimental Validation: Protocols for Functional Assessment

The primary function of this compound is to serve as a precursor to an ACE inhibitor. Therefore, its utility is ultimately validated by the ACE inhibitory activity of the final product, Temocaprilat. Below is a detailed, self-validating protocol for an in vitro ACE inhibition assay, which can be used to assess the potency of newly synthesized Temocaprilat or to compare it with other ACE inhibitors.

In Vitro ACE Inhibition Assay Protocol

This protocol is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The hippuric acid produced is extracted and quantified.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (pH 8.3)

  • Temocaprilat (synthesized from the intermediate)

  • Captopril (as a positive control)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer or microplate reader

Experimental Workflow:

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_ace Prepare ACE Solution (e.g., 100 mU/mL in buffer) mix Mix Buffer, ACE, and Inhibitor (Temocaprilat or Captopril) prep_ace->mix prep_hhl Prepare HHL Solution (e.g., 5 mM in buffer) start_reaction Add HHL to start reaction prep_hhl->start_reaction prep_test Prepare Temocaprilat Dilutions prep_test->mix prep_control Prepare Captopril Dilutions (Positive Control) prep_control->mix preincubate Pre-incubate at 37°C (10 min) mix->preincubate preincubate->start_reaction incubate Incubate at 37°C (e.g., 30-60 min) start_reaction->incubate stop_reaction Stop reaction with 1 M HCl incubate->stop_reaction extract Extract Hippuric Acid with Ethyl Acetate stop_reaction->extract evaporate Evaporate Ethyl Acetate extract->evaporate resuspend Resuspend in Deionized Water evaporate->resuspend measure Measure Absorbance at 228 nm resuspend->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the in vitro ACE inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.

    • Dissolve ACE in cold borate buffer to a final concentration of 100 mU/mL. Prepare this solution fresh daily.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of the synthesized Temocaprilat in a suitable solvent (e.g., deionized water or DMSO) and create a serial dilution in borate buffer to obtain a range of concentrations for IC50 determination.

    • Prepare a similar dilution series for Captopril to serve as a positive control.

  • Assay Procedure:

    • To a series of microcentrifuge tubes, add 50 µL of borate buffer (for the 100% activity control) or 50 µL of the various dilutions of Temocaprilat or Captopril.

    • Add 50 µL of the ACE solution to all tubes.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the HHL solution to all tubes.

    • Incubate the reaction mixtures at 37°C for an appropriate time (e.g., 30-60 minutes).

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Quantification of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new set of tubes.

    • Evaporate the ethyl acetate to dryness using a vacuum centrifuge or by heating at 95°C.

    • Resuspend the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer. Use a blank containing all reagents except ACE to zero the instrument.

  • Data Analysis and Interpretation:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) using non-linear regression analysis.

This self-validating system, by including a known standard like Captopril, allows for the direct comparison of the potency of newly synthesized Temocaprilat, thereby validating the utility of its precursor, this compound.

Conclusion and Future Outlook

This compound is a highly specific and valuable research tool for its role as a key stereospecific intermediate in the synthesis of the ACE inhibitor Temocapril. Its utility is not in direct biological activity but in enabling the construction of a unique thiazepane-containing ACE inhibitor, allowing for comparative studies against other inhibitor classes. Researchers in cardiovascular drug discovery can leverage this compound to explore the structure-activity relationships of non-proline-based ACE inhibitors. The provided experimental protocols offer a robust framework for validating the functional output of synthetic efforts starting from this critical precursor. Future research may focus on leveraging the thiazepane core to develop novel inhibitors with altered pharmacokinetic profiles or enhanced tissue specificity.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat all waste containing (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one as hazardous chemical waste. Due to its classification as harmful if swallowed (H302), direct disposal into standard waste streams or sanitary sewers is strictly prohibited. This guide provides a detailed framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

As a key intermediate in pharmaceutical research and development, the lifecycle of this compound extends beyond its synthesis and application. Its proper disposal is a critical, final step that demands meticulous attention to safety and regulatory compliance. This document serves as an in-depth operational and logistical guide for researchers, scientists, and drug development professionals, offering procedural clarity and reinforcing a culture of safety.

Hazard Assessment and Waste Classification

The primary known hazard associated with this compound is its acute oral toxicity, as indicated by the H302 "Harmful if swallowed" hazard statement.[1] While comprehensive toxicological data may be limited, the presence of a thienyl group and an amino functional group necessitates a cautious approach.[2] Therefore, for disposal purposes, this compound and any materials contaminated with it must be classified as hazardous chemical waste.

Key Principle: In the absence of specific data, always err on the side of caution. The "cradle-to-grave" responsibility for chemical waste dictates that the generating laboratory is accountable for its safe management until its final destruction.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn to prevent accidental exposure.

Body Part Protection Standard/Specification
Eyes/Face Chemical safety goggles or a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (nitrile or neoprene recommended) and a lab coat.Inspect gloves for any signs of degradation before use.[3]
Respiratory A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid form to prevent inhalation of dust particles.[3]

All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is containment and transfer to a licensed hazardous waste disposal service. On-site chemical neutralization is not recommended without a validated procedure and approval from your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Collection
  • Solid Waste:

    • Carefully collect all solid this compound waste, including residual powder from containers, contaminated weigh boats, and spatulas.

    • Place the collected solid waste into a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]

  • Liquid Waste:

    • For solutions containing the compound, pour the liquid into a designated, compatible hazardous waste container.

    • Use a funnel to prevent spills.

    • Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[4]

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the compound should be placed in a designated hazardous waste bag within a labeled, rigid container.[5]

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and then washing with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.

Labeling and Storage

Proper labeling is a critical component of safe waste management. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and solvent (for liquid waste)

  • The date of waste generation

  • The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed")

Store the sealed and labeled waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[6]

Final Disposal

Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Complete all required waste manifest forms accurately.[3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (Solid)
  • Evacuate and Alert: Notify others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the generation of dust.[7] Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Small Spills (Liquid)
  • Evacuate and Alert: Notify others in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE.

  • Contain: Create a dike around the spill using an inert absorbent material (vermiculite, sand, or commercial spill pillows).[8]

  • Absorb: Apply the absorbent material, working from the outside in, until all the liquid is absorbed.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described for solid spills.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Regulatory Framework

The disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a pharmaceutical intermediate, if it is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it would be considered a non-RCRA pharmaceutical waste.[9][10] However, the safest and most compliant approach is to manage it as a hazardous waste.[11] The sewer disposal of hazardous waste pharmaceuticals is strictly prohibited.[12]

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, Contaminated Materials) Classify Classify as Hazardous Waste (H302) Start->Classify PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Classify->PPE Segregate Segregate Waste Streams (Solid, Liquid, PPE) PPE->Segregate Containerize Place in Labeled, Compatible Hazardous Waste Containers Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Arrange Arrange for Professional Disposal via EHS/Contractor Store->Arrange End Complete Waste Manifest & Final Disposal Arrange->End

References

Personal protective equipment for handling (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with novel chemical entities not just effectively, but with the highest degree of safety. This guide provides essential, field-tested safety and handling protocols for (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS No. 110221-26-6).

This molecule is a key intermediate in the synthesis of pharmaceuticals like Temocapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Its heterocyclic structure, featuring a thiazepan ring, a reactive amino group, and a thienyl moiety, dictates a specific set of handling requirements. While a comprehensive, peer-reviewed safety data sheet (SDS) for this exact compound is not publicly available, a rigorous assessment of its structural components and data from analogous thienyl and thiazepane derivatives allows us to establish a robust safety protocol. Our recommendations are therefore based on established principles of chemical safety and data from structurally similar compounds.

Hazard Assessment: A Proactive Approach

Understanding the potential hazards is the foundation of safe handling. Based on its chemical structure and data from related compounds, we must anticipate the following risks:

  • Oral Toxicity: The compound is classified as potentially harmful if swallowed (H302).[1]

  • Skin and Eye Irritation: Thienyl and thiazepane derivatives are frequently cited as causing skin and serious eye irritation.[2][3][4][5][6] Direct contact must be avoided.

  • Respiratory Tract Irritation: As a solid, the compound can form dust, which may cause respiratory irritation upon inhalation.[2][3][4][6]

The following table summarizes the anticipated hazards and the minimum personal protective equipment required to mitigate them.

Potential Hazard GHS Hazard Code (Anticipated) Route of Exposure Required Personal Protective Equipment (PPE)
Acute Oral Toxicity H302 (Harmful if swallowed)IngestionStandard laboratory hygiene; no eating/drinking in the lab.
Skin Irritation H315 (Causes skin irritation)Dermal ContactChemically resistant gloves, laboratory coat.[2][3]
Eye Irritation H319 (Causes serious eye irritation)Eye ContactTightly fitting safety goggles or face shield.[2][3][4]
Respiratory Irritation H335 (May cause respiratory irritation)InhalationUse within a certified chemical fume hood.[2][3]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a checklist; it is a scientifically-grounded system to prevent chemical exposure.

Hand Protection

Your primary defense against dermal exposure is a properly selected glove.

  • Requirement: Wear chemically resistant, powder-free gloves, such as nitrile or neoprene.[2]

  • Causality: The heterocyclic nature of the molecule presents a risk of skin irritation. Nitrile gloves provide a robust barrier against a wide range of organic compounds. Always inspect gloves for punctures or degradation before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.

  • Requirement: Tightly fitting safety goggles are mandatory at all times when handling the compound.[4] When handling larger quantities (>1g) or when a splash risk is present, a full-face shield should be worn over the safety goggles.

  • Causality: Data from analogous compounds strongly indicate a risk of serious eye irritation.[3][5] Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers a broader barrier of protection.

Body Protection

Preventing incidental contact with skin and personal clothing is crucial.

  • Requirement: A clean, buttoned laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.

  • Causality: A lab coat provides a removable barrier, protecting your skin and street clothes from contamination.[2] It must be removed before leaving the laboratory to prevent the spread of contaminants.

Respiratory Protection

Inhalation of fine chemical dust is a primary route of exposure for solid compounds.

  • Requirement: All procedures that may generate dust, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.

  • Causality: A fume hood is an engineering control that provides ventilation to capture and exhaust airborne particulates, preventing them from entering your breathing zone. This is the most effective way to mitigate the risk of respiratory irritation from this compound.[2]

Operational and Disposal Plans

Integrating PPE use into standard operational procedures ensures a consistently safe workflow.

Step-by-Step Guide: Weighing the Compound
  • Preparation: Before retrieving the compound, don all required PPE: safety goggles, nitrile gloves, and a lab coat. Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a clean weigh boat on the analytical balance inside the fume hood. Also place a spatula, the stock container, and a labeled receiving flask inside the hood.

  • Transfer: Open the stock container inside the hood. Carefully use the spatula to transfer the desired amount of the solid to the weigh boat. Keep the container opening away from your face.

  • Closure: Once the desired weight is achieved, securely close the stock container.

  • Final Transfer: Carefully transfer the weighed solid into the labeled receiving flask.

  • Immediate Cleanup: Use a wipe lightly dampened with 70% ethanol to decontaminate the spatula and any surfaces within the fume hood where dust may have settled. Dispose of the wipe and the used weigh boat in a designated solid hazardous waste container.

  • Doffing: Remove gloves and dispose of them in the hazardous waste stream before leaving the laboratory. Wash hands thoroughly with soap and water.

Emergency Protocol: Spill Management

In the event of a spill, a calm and procedural response is critical.

  • Evacuate: If the spill is large or outside of a containment hood, alert others and evacuate the immediate area.

  • Contain: Prevent the spilled material from entering drains or waterways.[2]

  • Assess & Don PPE: For a small, manageable spill within a fume hood, ensure you are wearing your full PPE, including double-gloving if necessary.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.[2]

Below is a workflow diagram illustrating the spill response procedure.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess Don_PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Assess->Don_PPE Contain Contain Spill (Use Absorbent Material) Don_PPE->Contain Collect Collect Waste into Sealed Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report to EHS/Supervisor Dispose->Report

Caption: Workflow for a safe and effective chemical spill response.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All solid waste, including contaminated gloves, wipes, weigh boats, and residual compound, must be collected in a clearly labeled, sealed hazardous waste container. The label must include the full chemical name: "this compound".[2]

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Glassware Decontamination: Due to the presence of sulfur, it is prudent to adapt protocols used for thiols.[7] After an initial rinse (the rinsate must be collected as hazardous waste), soak all glassware in a 1:1 bleach and water solution overnight in a well-ventilated hood. This helps oxidize residual sulfur-containing compounds. After soaking, the glassware can be washed using standard laboratory procedures.[7]

  • Collection: Arrange for collection of all hazardous waste by your institution's certified hazardous waste disposal service.[2]

By adhering to these detailed PPE, operational, and disposal protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory environment.

References

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Retrosynthesis Analysis

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(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
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(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.